PF-3845
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-pyridin-3-yl-4-[[3-[5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]methyl]piperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O2/c25-24(26,27)19-6-7-22(29-15-19)33-21-5-1-3-18(14-21)13-17-8-11-31(12-9-17)23(32)30-20-4-2-10-28-16-20/h1-7,10,14-17H,8-9,11-13H2,(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBOJHRYUGLRASX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC(=CC=C2)OC3=NC=C(C=C3)C(F)(F)F)C(=O)NC4=CN=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23F3N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40648905 | |
| Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196109-52-0 | |
| Record name | N-3-Pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1196109-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | PF-3845 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1196109520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(Pyridin-3-yl)-4-[(3-{[5-(trifluoromethyl)pyridin-2-yl]oxy}phenyl)methyl]piperidine-1-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40648905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PF-3845 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3PW846TYN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
PF-3845 mechanism of action on FAAH
An In-depth Technical Guide to the Mechanism of Action of PF-3845 on Fatty Acid Amide Hydrolase (FAAH)
Introduction
This compound, or N-3-pyridinyl-4-([3-([5-(trifluoromethyl)-2-pyridinyl]oxy)phenyl]methyl)-1-piperidinecarboxamide, is a highly potent, selective, and orally bioavailable inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1][2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[3][4] By inhibiting FAAH, this compound effectively increases the endogenous levels of these signaling lipids, leading to enhanced activation of cannabinoid receptors and producing a range of therapeutic effects, including analgesic, anti-inflammatory, and anxiolytic responses, without the psychomimetic side effects associated with direct cannabinoid receptor agonists.[3][5] This guide provides a detailed technical overview of the mechanism of action, quantitative data, and experimental methodologies related to this compound.
Core Mechanism of Action: Covalent Inhibition
This compound functions as a time-dependent, irreversible covalent inhibitor of FAAH.[2][6] The mechanism involves the carbamylation of the catalytic serine nucleophile, Ser241, located within the enzyme's active site.[2][4] This active site contains a highly conserved Ser-Ser-Lys catalytic triad (Ser241-Ser217-Lys142).[2][7] The urea moiety of this compound is attacked by Ser241, leading to the formation of a stable carbamate adduct and the displacement of the 3-aminopyridine leaving group.[4] This covalent modification permanently inactivates the enzyme.
Caption: Covalent inhibition of FAAH by this compound.
Biochemical and Pharmacological Data
This compound exhibits high potency and remarkable selectivity for FAAH. Its efficacy has been demonstrated in both in vitro and in vivo models, where it leads to a significant and sustained elevation of endogenous FAAH substrates.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Species | Value | Reference |
| Ki | Human | 0.23 µM (230 nM) | [6] |
| IC50 | Human | 7.2 nM | [2] |
| kinact/Ki | Human | 40,300 M-1s-1 | [2] |
| FAAH-2 Inhibition | Human | IC50 > 10 µM | [4] |
| Selectivity | Human, Mouse | No significant off-target inhibition of other serine hydrolases detected by competitive ABPP at concentrations up to 100 µM. | [2][8] |
Table 2: In Vivo Effects of this compound on Endocannabinoid Levels
| Tissue | Species | Dose | Fold Increase in Anandamide (AEA) | Other Substrates Elevated | Reference |
| Brain | Mouse | 10 mg/kg, i.p. | >10-fold | OEA, PEA | [5][6] |
| Spinal Cord | Mouse | 10 mg/kg, i.p. | Significant increase | Not specified | [5] |
| Brain | Rat | 1 mg/kg, p.o. | Sustained elevation | OEA, PEA | [2] |
Signaling Pathway Modulation
The primary consequence of FAAH inhibition by this compound is the potentiation of endocannabinoid signaling. Under normal physiological conditions, FAAH rapidly hydrolyzes AEA into arachidonic acid and ethanolamine, terminating its signaling activity. By blocking this degradation, this compound causes AEA to accumulate in the synapse and surrounding tissues.
This elevated concentration of AEA leads to increased activation of its primary targets, the cannabinoid receptors CB1 and CB2.[3][9] The anti-allodynic and neuroprotective effects of this compound have been shown to be dependent on the activation of both CB1 and CB2 receptors.[5][9] While AEA can also interact with other receptors, such as the transient receptor potential vanilloid 1 (TRPV1), and other FAAH substrates like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA) act on PPARα, studies indicate these pathways do not play a significant role in the anti-allodynic effects of FAAH inhibition in inflammatory pain models.[3][5]
Caption: Endocannabinoid signaling pathway modulation by this compound.
Experimental Protocols
The characterization of this compound has relied on several key experimental methodologies.
FAAH Inhibition Assay (Fluorometric)
This assay quantifies the ability of a compound to inhibit FAAH activity.
-
Objective: To determine the IC50 or Ki of an inhibitor against FAAH.
-
Reagents:
-
Recombinant human or rodent FAAH enzyme.
-
FAAH Assay Buffer.
-
Fluorogenic Substrate: e.g., AMC arachidonoyl amide, which releases the fluorescent product 7-amino-4-methylcoumarin (AMC) upon hydrolysis.[10]
-
Test Inhibitor (this compound) dissolved in a suitable solvent (e.g., DMSO).
-
-
Procedure:
-
Prepare serial dilutions of this compound.
-
In a 96-well plate, add FAAH Assay Buffer, the FAAH enzyme, and the inhibitor solution (or solvent for control wells).[10]
-
Pre-incubate the enzyme and inhibitor for a defined period at 37°C to allow for time-dependent inhibition.[10]
-
Initiate the reaction by adding the FAAH substrate.[10]
-
Incubate for 30 minutes at 37°C.[10]
-
Measure the fluorescence using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[10]
-
Calculate the percent inhibition relative to the control and determine the IC50 value from the dose-response curve.
-
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the selectivity of an inhibitor across an entire enzyme family in a native biological system.[8]
-
Objective: To profile the selectivity of this compound against all active serine hydrolases in a given proteome.
-
Reagents:
-
Procedure:
-
Proteome samples are pre-incubated with either vehicle (DMSO) or varying concentrations of this compound.[2]
-
The FP-rhodamine probe is added to the samples and incubated to allow for labeling of active serine hydrolases that were not blocked by this compound.
-
The reaction is quenched, and the proteins are separated by SDS-PAGE.
-
The gel is scanned for fluorescence. Labeled proteins appear as fluorescent bands.
-
Inhibition is observed as a loss of fluorescence intensity for a specific band in the inhibitor-treated lane compared to the vehicle lane. The band corresponding to FAAH should disappear, while other bands should remain, demonstrating selectivity.[8]
-
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
In Vivo Model: LPS-Induced Inflammatory Pain
This model is used to evaluate the anti-allodynic effects of FAAH inhibitors.
-
Objective: To assess the efficacy of this compound in reducing inflammatory pain.
-
Model: Mice or rats receive an intraplantar (i.pl.) injection of lipopolysaccharide (LPS) to induce localized inflammation and tactile allodynia (pain from a non-painful stimulus).[3][5]
-
Procedure:
-
Induce inflammation with LPS injection in one hind paw.
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.[5]
-
At a set time post-administration (e.g., 2 hours), assess tactile allodynia using von Frey filaments. The paw withdrawal threshold is measured.[5]
-
An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an anti-allodynic effect.
-
For mechanistic studies, tissues (e.g., brain, spinal cord) can be collected post-euthanasia for endocannabinoid quantification via Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]
-
Conclusion
This compound is a well-characterized FAAH inhibitor that operates through a covalent, irreversible carbamylation of the enzyme's catalytic serine. This mechanism of action is highly potent and exquisitely selective, leading to a robust and sustained increase in endogenous anandamide levels. The resulting enhancement of CB1 and CB2 receptor signaling underlies its therapeutic potential for treating inflammatory pain and other neurological disorders, positioning FAAH inhibition as a promising strategy for drug development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
The Role of PF-3845 in Elevating Anandamide Levels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of PF-3845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), and its role in elevating endogenous levels of the endocannabinoid anandamide (AEA). We delve into the molecular mechanisms of action, present key quantitative data on its potency and efficacy, and provide detailed experimental protocols for its study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development who are interested in the therapeutic potential of modulating the endocannabinoid system.
Introduction: The Endocannabinoid System and the Role of FAAH
The endocannabinoid system (ECS) is a crucial neuromodulatory system involved in regulating a wide array of physiological processes, including pain, inflammation, mood, and memory. The primary psychoactive constituent of Cannabis sativa, Δ⁹-tetrahydrocannabinol (THC), exerts its effects by activating cannabinoid receptors, primarily the CB1 receptor. The endogenous ligands for these receptors, known as endocannabinoids, are lipid signaling molecules. One of the most well-characterized endocannabinoids is N-arachidonoylethanolamine, or anandamide (AEA).
The signaling activity of anandamide is tightly regulated by its enzymatic degradation. The primary enzyme responsible for the hydrolysis of anandamide into arachidonic acid and ethanolamine is Fatty Acid Amide Hydrolase (FAAH), an integral membrane serine hydrolase. By catabolizing anandamide, FAAH terminates its signaling, thereby controlling the magnitude and duration of its effects.
Pharmacological inhibition of FAAH has emerged as a promising therapeutic strategy. By preventing the breakdown of anandamide, FAAH inhibitors effectively increase the endogenous tone of this endocannabinoid, leading to enhanced activation of cannabinoid receptors in a more physiologically controlled manner than direct-acting agonists. This approach is hypothesized to offer therapeutic benefits while potentially avoiding the undesirable psychotropic side effects associated with global cannabinoid receptor activation.
This compound: A Selective and Irreversible FAAH Inhibitor
This compound is a highly potent, selective, and irreversible inhibitor of FAAH.[1] It belongs to a class of piperidine urea-based inhibitors that act by covalently modifying the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[1][2] This irreversible carbamylation of the active site leads to a sustained inactivation of the enzyme.
Mechanism of Action
The inhibitory action of this compound on FAAH is a time-dependent process that results in the formation of a stable carbamate adduct with the enzyme's catalytic serine residue. This covalent modification effectively blocks the binding and subsequent hydrolysis of anandamide. The high selectivity of this compound for FAAH over other serine hydrolases minimizes off-target effects, making it a valuable tool for studying the specific roles of anandamide and a promising candidate for therapeutic development.[2]
Quantitative Data on this compound
The potency and in vivo efficacy of this compound have been characterized in numerous studies. The following tables summarize key quantitative data.
Table 1: In Vitro Potency of this compound against FAAH
| Parameter | Species | Value | Units | Reference |
| Ki | Human | 230 | nM | [1] |
| IC50 | Human (Colo-205 cells) | 52.55 | µM | [3] |
Table 2: In Vivo Efficacy of this compound in Rodents
| Animal Model | Dose (mg/kg) | Route of Administration | Effect on Anandamide Levels | Tissue | Reference |
| Mouse | 10 | i.p. | >10-fold increase | Brain | [1] |
| Mouse | 10 | i.p. | Significant increase | Brain and Spinal Cord | [4] |
| Mouse (TBI model) | 5 (once daily for 3 days) | i.p. | ~8-fold increase | Cerebral Hemispheres | [5] |
| Rat | 1-30 | p.o. | Dose-dependent inhibition of mechanical allodynia | N/A | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound.
In Vitro FAAH Activity Assay (Fluorometric)
This protocol describes a method to determine the inhibitory activity of this compound on FAAH using a fluorogenic substrate.
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of this compound in FAAH Assay Buffer to achieve a range of desired concentrations. Also, prepare a vehicle control (DMSO in assay buffer).
-
Enzyme Preparation: Dilute the recombinant human FAAH in FAAH Assay Buffer to the desired working concentration.
-
Assay Plate Setup:
-
100% Initial Activity Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of vehicle.
-
Inhibitor Wells: Add 170 µL of FAAH Assay Buffer, 10 µL of diluted FAAH, and 10 µL of the this compound dilution.
-
Background Wells: Add 180 µL of FAAH Assay Buffer and 10 µL of vehicle.
-
-
Pre-incubation: Incubate the plate for 5 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the FAAH substrate to all wells.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm.[6] The assay can also be read kinetically by taking measurements at regular intervals.
-
Data Analysis: Subtract the background fluorescence from all readings. Calculate the percent inhibition for each concentration of this compound relative to the 100% initial activity wells. The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Quantification of Anandamide in Rodent Brain Tissue by LC-MS/MS
This protocol outlines a method for the extraction and quantification of anandamide from rodent brain tissue following the administration of this compound.
Materials:
-
Rodent brain tissue
-
Acetonitrile (HPLC grade)
-
Internal standard (e.g., anandamide-d8)
-
C18 reverse-phase HPLC column
-
Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source
Procedure:
-
Animal Dosing and Tissue Collection: Administer this compound to rodents at the desired dose and route. At the designated time point, euthanize the animals and rapidly dissect the brain tissue of interest. Immediately freeze the tissue in liquid nitrogen to prevent post-mortem changes in anandamide levels.
-
Sample Homogenization and Extraction:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable volume of ice-cold saline.
-
Transfer a known volume of the homogenate (e.g., 50 µL) to a microcentrifuge tube.
-
Add the internal standard (anandamide-d8).
-
Add 10 volumes of acetonitrile to precipitate proteins and extract the lipids.[7]
-
Vortex the mixture for 30 seconds and centrifuge at 12,000 x g for 20 minutes at 4°C.[7]
-
-
Sample Preparation for LC-MS/MS:
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 37°C.[7]
-
Reconstitute the residue in a known volume of the mobile phase (e.g., 100 µL of acetonitrile), vortex, and sonicate in a cold water bath for 15 minutes.[7]
-
Transfer the reconstituted sample to an HPLC vial for analysis.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the sample (e.g., 20 µL) onto the C18 column.[8]
-
Use a gradient mobile phase, for example, consisting of water and methanol with additives like ammonium acetate and acetic acid, to achieve chromatographic separation.[7]
-
Perform detection using the mass spectrometer in positive electrospray ionization (ESI+) mode with selected ion monitoring (SIM) or multiple reaction monitoring (MRM).[7][8] Monitor the specific precursor-to-product ion transitions for anandamide and the internal standard.
-
-
Data Analysis: Construct a calibration curve using known concentrations of anandamide and the internal standard. Quantify the amount of anandamide in the brain tissue samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the action of this compound.
Conclusion
This compound is a powerful pharmacological tool for investigating the physiological and pathophysiological roles of anandamide. Its high potency, selectivity, and irreversible mechanism of action make it a valuable compound for elevating endogenous anandamide levels in a sustained manner. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further elucidating the therapeutic potential of FAAH inhibition. As our understanding of the endocannabinoid system continues to grow, selective inhibitors like this compound will undoubtedly play a critical role in translating this knowledge into novel therapeutic interventions for a range of disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. frontierspartnerships.org [frontierspartnerships.org]
- 4. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PF-3845: A Selective FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PF-3845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). It details its mechanism of action, pharmacokinetic and pharmacodynamic properties, and its effects on the endocannabinoid system. This document is intended to serve as a technical resource, offering detailed experimental protocols and quantitative data to facilitate further research and development.
Introduction to this compound and FAAH Inhibition
Fatty Acid Amide Hydrolase (FAAH) is an integral membrane enzyme responsible for the degradation of a class of bioactive lipids called fatty acid amides (FAAs). A primary substrate for FAAH is anandamide (AEA), an endogenous cannabinoid that plays a crucial role in pain, inflammation, and mood regulation.[1] By inhibiting FAAH, the levels of anandamide and other FAAs are increased, leading to enhanced activation of cannabinoid receptors, primarily CB1 and CB2. This mechanism of action has positioned FAAH inhibitors as promising therapeutic agents for a variety of conditions, potentially avoiding the undesirable psychoactive effects associated with direct cannabinoid receptor agonists.[1][2]
This compound is a highly potent and selective, irreversible inhibitor of FAAH.[3] It acts by covalently modifying the catalytic serine nucleophile (Ser241) in the active site of the FAAH enzyme through carbamylation.[1][4] This irreversible inhibition leads to a sustained elevation of anandamide levels in the brain and peripheral tissues, resulting in analgesic, anti-inflammatory, and anxiolytic effects in various preclinical models.[5][6]
Quantitative Data for this compound
The following tables summarize the key quantitative data reported for this compound.
Table 1: In Vitro Potency of this compound
| Parameter | Species | Value | Reference |
| Ki | Human FAAH | 0.23 µM | [3] |
| IC50 | Human FAAH | 7.6 nM | [4] |
| IC50 | Rat FAAH | 58 nM | [4] |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Rodents
| Species | Dose | Route | Effect | Fold Increase (vs. Vehicle) | Tissue | Reference |
| Mouse | 10 mg/kg | i.p. | FAAH Inhibition | >95% | Brain | [3] |
| Mouse | 10 mg/kg | i.p. | Anandamide (AEA) Levels | ~10-fold | Brain | [7] |
| Rat | 10 mg/kg | p.o. | Anandamide (AEA) Levels | >10-fold | Brain | [3] |
| Mouse | 10 mg/kg | i.p. | Palmitoylethanolamide (PEA) Levels | >10-fold | Brain | [3] |
| Mouse | 10 mg/kg | i.p. | Oleoylethanolamide (OEA) Levels | >10-fold | Brain | [3] |
Table 3: In Vivo Efficacy of this compound in a Rat Model of Inflammatory Pain (CFA)
| Dose (p.o.) | Time Post-Dose (h) | Inhibition of Mechanical Allodynia (%) | Reference |
| 3 mg/kg | 4 | Significant | [3] |
| 10 mg/kg | 4 | Equivalent to Naproxen (10 mg/kg) | [3] |
| 30 mg/kg | 4 | Greater than Naproxen (10 mg/kg) | [3] |
Signaling Pathways
Inhibition of FAAH by this compound leads to an accumulation of anandamide, which then activates cannabinoid receptors. This initiates downstream signaling cascades that are crucial for its therapeutic effects.
Caption: FAAH inhibition by this compound increases anandamide levels, leading to CB1/CB2 receptor activation and downstream signaling.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the characterization of this compound.
FAAH Inhibition Assay (Fluorescence-Based)
This protocol describes a common method to determine the in vitro potency of FAAH inhibitors.
Caption: Workflow for a fluorescence-based FAAH inhibition assay to determine the IC50 of this compound.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Dilute recombinant human FAAH in assay buffer (e.g., Tris-HCl with detergent).
-
Prepare the fluorogenic substrate, such as AMC-arachidonoyl amide, in an appropriate solvent.
-
-
Assay Execution:
-
In a 96-well microplate, add a small volume of the this compound dilutions or vehicle (DMSO) to the respective wells.
-
Add the diluted FAAH enzyme solution to all wells except for the background controls.
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the FAAH substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 30 minutes), protected from light.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex: 340-360 nm, Em: 450-465 nm for AMC).
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
Competitive ABPP is a powerful technique to assess the selectivity of an inhibitor against a large number of enzymes in a complex proteome.
Caption: Experimental workflow for competitive activity-based protein profiling (ABPP) to assess inhibitor selectivity.
Protocol:
-
Proteome Preparation:
-
Homogenize tissue (e.g., mouse brain) in a suitable buffer and prepare a lysate by centrifugation.
-
Determine the protein concentration of the lysate.
-
-
Inhibitor Incubation:
-
Pre-incubate aliquots of the proteome with this compound at various concentrations or with a vehicle control (DMSO) for a specified time at 37°C.
-
-
Probe Labeling:
-
Add a broad-spectrum, fluorescently tagged activity-based probe for serine hydrolases (e.g., FP-Rhodamine) to each proteome sample.
-
Incubate to allow the probe to covalently label the active sites of serine hydrolases that are not blocked by this compound.
-
-
Analysis:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the labeled proteins by in-gel fluorescence scanning.
-
A reduction in the fluorescence intensity of a specific band in the this compound-treated lanes compared to the vehicle lane indicates inhibition of that particular enzyme. The high selectivity of this compound is demonstrated by the specific disappearance of the FAAH band with minimal to no change in the intensity of other bands.[8]
-
Quantification of Anandamide in Brain Tissue by LC-MS/MS
This protocol outlines the steps for measuring anandamide levels in brain tissue following the administration of this compound.
Caption: Workflow for the quantification of anandamide in brain tissue using LC-MS/MS.
Protocol:
-
Sample Collection:
-
Administer this compound or vehicle to the animals.
-
At the desired time point, euthanize the animals and rapidly dissect the brain tissue.
-
Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of anandamide.
-
-
Lipid Extraction:
-
Weigh the frozen brain tissue and homogenize it in a cold organic solvent (e.g., acetonitrile) containing a known amount of a deuterated anandamide internal standard (e.g., AEA-d8).
-
Centrifuge the homogenate to pellet the precipitated proteins.
-
Collect the supernatant containing the lipids.
-
-
Sample Preparation for LC-MS/MS:
-
Evaporate the solvent from the supernatant under a stream of nitrogen.
-
Reconstitute the lipid extract in a solvent compatible with the LC mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the lipids using a reverse-phase column (e.g., C18).
-
Detect and quantify anandamide and the internal standard using multiple reaction monitoring (MRM) in positive ion mode. The specific precursor-to-product ion transitions for anandamide and its deuterated standard are used for detection.
-
-
Quantification:
Conclusion
This compound is a powerful research tool and a potential therapeutic candidate due to its high potency and selectivity for FAAH. By irreversibly inhibiting this key enzyme, this compound robustly and sustainably elevates endogenous anandamide levels, leading to significant pharmacological effects in preclinical models of pain and neuroinflammation. The detailed protocols and quantitative data provided in this guide are intended to support the scientific community in further exploring the therapeutic potential of FAAH inhibition and the role of the endocannabinoid system in health and disease.
References
- 1. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. Kinase inhibitors of HER2/AKT pathway induce ERK phosphorylation via a FOXO-dependent feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Enhancement of endocannabinoid signaling by fatty acid amide hydrolase inhibition: A neuroprotective therapeutic modality - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. frontierspartnerships.org [frontierspartnerships.org]
- 8. bms.com [bms.com]
- 9. researchgate.net [researchgate.net]
The Therapeutic Potential of PF-3845: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical therapeutic potential of PF-3845, a selective inhibitor of fatty acid amide hydrolase (FAAH). By elevating endogenous anandamide levels, this compound has demonstrated significant promise in a variety of disease models, including inflammatory pain, neurological disorders, and oncology.[1][2][3] This document summarizes key quantitative data, details experimental methodologies from pivotal studies, and visualizes the underlying signaling pathways to support further research and development efforts.
Core Mechanism of Action
This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] Inhibition of FAAH by this compound leads to an increase in the levels of AEA in various tissues, including the brain and spinal cord.[4][5] This elevation of AEA enhances the activation of cannabinoid receptors, primarily CB1 and CB2, which are key components of the endogenous cannabinoid system.[4][5] The therapeutic effects of this compound are largely attributed to the downstream signaling cascades initiated by the activation of these receptors, which play a crucial role in modulating pain, inflammation, and neuronal function.[4][6][7]
Core mechanism of this compound action.
Therapeutic Applications in Preclinical Models
Inflammatory Pain
This compound has been shown to effectively reduce inflammatory pain in rodent models. Its anti-allodynic effects are mediated through the nervous system and require the activation of both CB1 and CB2 receptors.[4][5]
| Preclinical Model | Species | This compound Dose | Key Findings | Reference |
| LPS-induced tactile allodynia | Mice | 10 mg/kg (i.p.) | Significantly reversed tactile allodynia. | [4][5] |
| LPS-induced tactile allodynia | Mice | 10 mg/kg (i.p.) | Increased anandamide levels in the brain and spinal cord. | [4][5] |
| CFA-induced inflammatory pain | Mice | 10 mg/kg (i.p.) | Significantly reduced inflammatory pain responses. | [2] |
LPS-Induced Tactile Allodynia in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Allodynia: Intraplantar injection of lipopolysaccharide (LPS).
-
Drug Administration: this compound (10 mg/kg) administered intraperitoneally (i.p.).
-
Behavioral Assessment: Tactile allodynia was quantified by measuring the paw withdrawal threshold in response to stimulation with von Frey filaments.
-
Biochemical Analysis: Anandamide levels in the brain and spinal cord were quantified using liquid chromatography-mass spectrometry (LC/MS/MS).[4]
Workflow for studying this compound in inflammatory pain.
Traumatic Brain Injury (TBI)
In a mouse model of TBI, this compound treatment demonstrated neuroprotective and anti-inflammatory effects, leading to improved functional recovery.[6][7]
| Preclinical Model | Species | This compound Dose | Key Findings | Reference |
| Traumatic Brain Injury | Mice | 5 mg/kg (daily) | Almost completely blocked FAAH activity in the brain. | [6] |
| Traumatic Brain Injury | Mice | 5 mg/kg (daily) | Significantly enhanced anandamide levels in the brain. | [6] |
| Traumatic Brain Injury | Mice | 5 mg/kg (daily) | Reduced neurodegeneration and lesion volume. | [6] |
| Traumatic Brain Injury | Mice | 5 mg/kg (daily) | Increased expression of anti-apoptotic protein Bcl-2 and heat shock proteins Hsp70/72. | [6] |
Mouse Model of Traumatic Brain Injury
-
Animal Model: Male C57BL/6 mice.
-
Induction of TBI: A controlled cortical impact model was used to induce TBI.
-
Drug Administration: this compound (5 mg/kg) was administered once daily for 3 days post-TBI.
-
Neurobehavioral Assessment: Hippocampus-dependent memory was assessed using the spontaneous alternation Y-maze test.
-
Histological Analysis: Neurodegeneration was quantified using Fluoro-Jade B staining, and lesion volume was assessed with H&E staining.
-
Biochemical Analysis: FAAH activity was measured by the reduction of [3H]-AEA hydrolysis. Anandamide levels were quantified by LC/MS/MS. Protein expression (Bcl-2, Hsp70/72) was determined by Western blotting.[6]
The neuroprotective effects of this compound in TBI are mediated by the activation of CB1 and CB2 receptors, which in turn leads to the phosphorylation of ERK1/2 and AKT.[6][7] This signaling cascade promotes neuronal survival and reduces inflammation.
Signaling pathway of this compound in TBI.
Periodontitis
This compound has shown therapeutic potential in treating alveolar bone loss in experimental periodontitis by directly suppressing osteoclastogenesis.[8]
| Preclinical Model | Species | This compound Administration | Key Findings | Reference |
| Experimental Periodontitis | Mice | Local administration | Decreased the number of osteoclasts and the amount of alveolar bone destruction. | [8] |
| In vitro osteoclastogenesis | Murine macrophages | In vitro treatment | Significantly suppressed osteoclast differentiation and bone resorption. | [8] |
Ligature-Induced Periodontitis in Mice
-
Animal Model: Male C57BL/6 mice.
-
Induction of Periodontitis: A silk ligature was placed around the maxillary second molar to induce periodontitis.
-
Drug Administration: this compound was administered locally.
-
Histological Analysis: The number of osteoclasts and the amount of alveolar bone loss were quantified from histological sections.[8]
In Vitro Osteoclastogenesis Assay
-
Cell Culture: Bone marrow-derived macrophages from mice were cultured.
-
Induction of Osteoclastogenesis: Cells were stimulated with receptor activator of nuclear factor kappa-B ligand (RANKL).
-
This compound Treatment: Cells were treated with this compound.
-
Analysis of Osteoclastogenesis: Osteoclast differentiation was assessed by tartrate-resistant acid phosphatase (TRAP) staining. Bone resorption was evaluated by measuring the area of resorption pits on dentin slices.
-
Western Blot Analysis: Phosphorylation of RAF, MEK, ERK, and IκBα, and the expression of NFATc1 and osteoclast-specific markers were determined.[8]
This compound suppresses osteoclastogenesis by inhibiting the RANKL-induced phosphorylation of key signaling molecules in the ERK and NF-κB pathways, including RAF, MEK, ERK, and IκBα.[8]
This compound signaling in osteoclastogenesis.
Oncology
Preliminary in vitro studies suggest that this compound may have anti-cancer properties, as demonstrated in human colon adenocarcinoma cells.[9][10]
| Preclinical Model | Cell Line | This compound Concentration | Key Findings | Reference |
| In vitro cell viability | Colo-205 | IC50 = 52.55 µM | Reduced cell viability. | [10][11] |
| In vitro cell migration and invasion | Colo-205 | - | Inhibited migration and invasion. | [9][10] |
| In vitro protein expression | Colo-205 | 52.55 µM | Decreased CB1 receptor expression and increased CB2 receptor expression. | [9] |
In Vitro Cancer Cell Viability, Migration, and Invasion Assays
-
Cell Line: Human colon adenocarcinoma Colo-205 cells.
-
Cell Viability Assay: Cells were treated with this compound for 48 hours, and cell viability was measured using the MTT colorimetric assay.
-
Migration and Invasion Assays: The effect of this compound on cell migration and invasion was characterized using standard Boyden chamber assays.
-
Western Blot Analysis: Changes in CB1 and CB2 receptor expression in response to this compound treatment were determined by Western blotting.[10][11]
Summary and Future Directions
The preclinical data presented in this guide highlight the significant therapeutic potential of this compound across a range of indications, primarily driven by its ability to selectively inhibit FAAH and enhance endocannabinoid signaling. The consistent findings in models of inflammatory pain, traumatic brain injury, and periodontitis provide a strong rationale for further investigation. The anti-proliferative effects observed in colon cancer cells also open a new avenue for oncological research.
Future preclinical studies should focus on long-term safety and toxicology, pharmacokinetic and pharmacodynamic profiling in larger animal models, and exploring the efficacy of this compound in combination with other therapeutic agents. The detailed methodologies and signaling pathways outlined in this document serve as a valuable resource for designing these future studies and advancing this compound towards clinical development.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. Fatty acid amide hydrolase (FAAH) inhibitor this compound reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
PF-3845 effects on the endocannabinoid system
An In-Depth Technical Guide to the Effects of PF-3845 on the Endocannabinoid System
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1][2] By preventing the breakdown of AEA, this compound effectively elevates the levels of this endogenous cannabinoid in both central and peripheral tissues.[3][4] This elevation enhances the activation of cannabinoid receptors CB1 and CB2, leading to a range of therapeutic effects, including anti-inflammatory, antinociceptive (pain-reducing), and anxiolytic properties, without the significant psychomimetic side effects associated with direct CB1 agonists.[1][4][5] This document provides a comprehensive technical overview of this compound, detailing its mechanism of action, in vitro and in vivo pharmacological effects, and the experimental protocols used for its characterization.
Introduction to the Endocannabinoid System and FAAH
The endocannabinoid system (ECS) is a crucial lipid signaling network that modulates a wide array of physiological processes. Its primary components include cannabinoid receptors (CB1 and CB2), endogenous ligands known as endocannabinoids (most notably anandamide and 2-arachidonoylglycerol), and the enzymes that synthesize and degrade these ligands.[5][6]
Anandamide (N-arachidonoylethanolamine, AEA) is synthesized "on-demand" and acts locally to activate cannabinoid receptors.[3] Its signaling is tightly regulated and terminated by rapid hydrolysis into arachidonic acid and ethanolamine, a reaction catalyzed by the intracellular serine hydrolase, Fatty Acid Amide Hydrolase (FAAH).[3][7]
Inhibition of FAAH presents a sophisticated therapeutic strategy. It enhances endocannabinoid signaling in a spatially and temporally specific manner, amplifying the endogenous tone only where AEA is being produced, which may avoid the undesirable global effects of direct receptor agonists.[6] this compound was developed as a highly selective inhibitor for this purpose.[1]
This compound: Mechanism of Action
This compound is a piperidine urea-based compound that functions as a time-dependent, covalent, and irreversible inhibitor of FAAH.[2][8] Its mechanism involves the carbamylation of the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[2][6][8] This covalent modification permanently inactivates the enzyme, preventing it from hydrolyzing anandamide and other fatty acid amides.[6][9] The high selectivity of this compound for FAAH over other serine hydrolases, including FAAH-2, minimizes off-target effects.[8][10]
In Vitro Characterization
The potency and selectivity of this compound have been established through various in vitro assays.
Quantitative Data: Potency and Selectivity
The inhibitory activity of this compound is quantified by its half-maximal inhibitory concentration (IC₅₀) and its inhibition constant (Kᵢ). These values demonstrate its high potency against FAAH.
| Parameter | Species/System | Value | Reference |
| Kᵢ | Human FAAH | 0.23 µM | [2][10] |
| IC₅₀ | Human FAAH-1 (in COS-7 cells) | 18 nM | [2] |
| IC₅₀ | Human Colon Adenocarcinoma Cells (Colo-205) | 52.55 µM | [11] |
| Selectivity | Human FAAH-2 | IC₅₀ >10 µM | [2][10] |
Experimental Protocols: FAAH Inhibition Assays
This is a common method for screening FAAH inhibitors and determining IC₅₀ values.[12][13]
-
Principle: The assay uses a non-fluorescent substrate, such as AMC-arachidonoyl amide, which is hydrolyzed by FAAH to release a highly fluorescent product, 7-amino-4-methylcoumarin (AMC).[13][14] The rate of fluorescence increase is directly proportional to FAAH activity.[12]
-
Methodology:
-
Enzyme Preparation: A source of FAAH, such as human recombinant enzyme or cell/tissue lysates, is prepared in an appropriate assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, with 1 mM EDTA).[13][15]
-
Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of this compound (or vehicle control) for a defined period (e.g., 5-60 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.[9][13]
-
Reaction Initiation: The enzymatic reaction is initiated by adding the fluorogenic substrate.[12]
-
Detection: Fluorescence is measured kinetically over time (e.g., 10-60 minutes) using a microplate reader with excitation and emission wavelengths set to approximately 340-360 nm and 450-465 nm, respectively.[13][15]
-
Data Analysis: The rate of reaction is calculated from the linear portion of the kinetic curve. The percentage of inhibition at each this compound concentration is determined relative to the vehicle control, and the IC₅₀ value is calculated using non-linear regression analysis.[7]
-
This method offers high sensitivity and is a classical approach for studying enzyme kinetics.
-
Principle: This assay measures the hydrolysis of radiolabeled anandamide (e.g., [¹⁴C]-anandamide). The radioactive product, [¹⁴C]-ethanolamine, is separated from the unreacted substrate and quantified.[12]
-
Methodology:
-
Incubation: The FAAH enzyme source is incubated with [¹⁴C]-anandamide and varying concentrations of this compound at a controlled temperature.[12]
-
Reaction Termination & Extraction: The reaction is stopped, and a solvent extraction (e.g., chloroform/methanol) is performed to separate the aqueous phase, containing the [¹⁴C]-ethanolamine product, from the organic phase, which contains the unreacted lipid substrate.[12]
-
Quantification: The radioactivity in the aqueous phase is measured using liquid scintillation counting.[12]
-
Data Analysis: FAAH activity is calculated based on the amount of radioactive product formed. IC₅₀ and Kᵢ values are then determined.
-
In Vivo Pharmacology
In vivo studies in animal models have demonstrated the therapeutic potential of this compound by linking its biochemical effects to physiological outcomes.
Effects on Endocannabinoid Levels
A single administration of this compound leads to a significant and sustained increase in anandamide levels in the brain and other tissues, with minimal effect on 2-AG levels, confirming its selective action on FAAH in a physiological context.[4][16]
| Tissue | Animal Model | Dose & Route | Effect on Anandamide (AEA) Levels | Reference |
| Brain | Mouse (LPS-induced inflammation) | 10 mg/kg, i.p. | Significant increase | [4][5] |
| Spinal Cord | Mouse (LPS-induced inflammation) | 10 mg/kg, i.p. | Significant increase | [4][5] |
| Brain | Mouse (Traumatic Brain Injury) | 5 mg/kg, i.p. | Significantly enhanced levels in both hemispheres | [3] |
Pharmacodynamic Efficacy
The elevation of endogenous anandamide by this compound translates into significant therapeutic effects across various preclinical models.
| Therapeutic Area | Model | Dose & Route | Key Findings | Receptor Dependence | Reference |
| Inflammatory Pain | Rat (CFA-induced) | 1-30 mg/kg, p.o. | Dose-dependent reduction in mechanical allodynia (MED = 3 mg/kg). | Cannabinoid Receptor-Dependent | [2] |
| Inflammatory Pain | Mouse (LPS-induced allodynia) | 10 mg/kg, i.p. | Reversal of tactile allodynia. | CB1 and CB2 | [4][5] |
| Neuroprotection | Mouse (Traumatic Brain Injury) | 5 mg/kg, i.p. (daily) | Reduced lesion volume, decreased neurodegeneration, improved motor and memory function. | Partially blocked by CB1 and CB2 antagonists. | [3][17] |
| Anti-Anxiety | Mouse (Acute stress) | N/A | Exerts rapid and long-lasting anti-anxiety effects. | N/A | [1] |
| Bone Loss | Mouse (Experimental periodontitis) | N/A | Suppressed osteoclastogenesis and alveolar bone loss. | N/A | [18] |
Experimental Protocols: In Vivo Assessment
This model is used to study inflammatory pain.
-
Methodology:
-
Induction: Inflammation and allodynia (pain from a normally non-painful stimulus) are induced by injecting LPS into the plantar surface of a mouse's hind paw.[5]
-
Drug Administration: this compound is administered systemically (e.g., intraperitoneally, i.p.) or locally (intraplantar, i.pl.) at various doses.[4]
-
Behavioral Testing: Paw withdrawal thresholds are measured using von Frey filaments. An increase in the withdrawal threshold indicates an anti-allodynic (analgesic) effect.[4]
-
Tissue Collection: At the end of the experiment, brain and spinal cord tissues can be collected for endocannabinoid level analysis.[5]
-
Liquid chromatography-tandem mass spectrometry is the gold standard for quantifying endocannabinoids in biological samples.
-
Methodology:
-
Sample Preparation: Tissues (e.g., brain) are rapidly harvested, weighed, and homogenized in a solvent (e.g., acetonitrile) containing deuterated internal standards.
-
Lipid Extraction: A lipid extraction is performed to isolate anandamide and other related lipids from the homogenate.
-
LC Separation: The extracted lipids are separated using liquid chromatography, typically with a C18 reverse-phase column.
-
MS/MS Detection: The separated lipids are ionized (e.g., by electrospray ionization) and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity for quantification.
-
Data Analysis: Endocannabinoid levels are quantified by comparing the peak area of the endogenous lipid to that of its corresponding deuterated internal standard.[4]
-
Visualizations: Pathways and Workflows
Endocannabinoid Signaling and FAAH Action
Caption: Endocannabinoid Signaling Pathway.
Mechanism of this compound Action
Caption: this compound Covalent Inhibition of FAAH.
Experimental Workflow for FAAH Inhibitor Screening
Caption: Fluorometric FAAH Inhibitor Assay Workflow.
Conclusion
This compound is a well-characterized, highly potent, and selective irreversible inhibitor of FAAH. By elevating endogenous anandamide levels, it produces significant therapeutic effects in preclinical models of pain, inflammation, and neurological disorders. Its targeted mechanism of action, which enhances the natural signaling of the endocannabinoid system, represents a promising avenue for drug development. The detailed protocols and quantitative data presented in this guide serve as a foundational resource for researchers engaged in the study of FAAH inhibition and the broader endocannabinoid system.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PF 3845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 11. frontierspartnerships.org [frontierspartnerships.org]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 15. sigmaaldrich.cn [sigmaaldrich.cn]
- 16. researchgate.net [researchgate.net]
- 17. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
PF-3845: A Technical Whitepaper on a Selective FAAH Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PF-3845 is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By blocking FAAH activity, this compound elevates endogenous AEA levels, thereby augmenting the activity of the endocannabinoid system. This mechanism of action has positioned this compound as a significant tool for investigating the therapeutic potential of FAAH inhibition in a range of preclinical models, including those for pain, inflammation, anxiety, and neuroprotection. This document provides an in-depth technical review of the scientific literature on this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and experimental workflows.
Mechanism of Action
This compound acts as a covalent inhibitor of FAAH.[1] It irreversibly binds to the catalytic serine nucleophile (Ser241) of FAAH, leading to carbamylation of the enzyme and rendering it inactive.[2][3] This highly selective inhibition of FAAH results in a significant and sustained increase in the levels of anandamide and other N-acylethanolamines (NAEs) in both the central and peripheral nervous systems.[4][5] The elevated AEA then modulates cannabinoid receptors, primarily CB1 and CB2, to produce a variety of physiological effects.[6][7] this compound shows negligible activity against FAAH-2.[1][5]
Quantitative Data
The following tables summarize the key quantitative data for this compound reported in the scientific literature.
Table 1: In Vitro Potency and Selectivity
| Parameter | Value | Species | Notes | Reference |
| Ki | 0.23 µM (230 nM) | Not Specified | Irreversible inhibitor | [1][2][5] |
| IC50 (FAAH-1) | 18 nM | Human | Assay in COS-7 cells | [1] |
| IC50 (FAAH-2) | >10 µM | Human | Assay in COS-7 cells | [1] |
Table 2: In Vivo Pharmacodynamics and Efficacy
| Model | Species | Dose/Route | Effect | Reference |
| Inflammatory Pain (LPS-induced allodynia) | Mouse | 10 mg/kg, i.p. | Reversal of tactile allodynia | [6][7] |
| Inflammatory Pain (CFA-induced) | Rat | 1-30 mg/kg, p.o. | Dose-dependent inhibition of mechanical allodynia (MED = 3 mg/kg) | [1][5] |
| Traumatic Brain Injury (TBI) | Mouse | 5 mg/kg, daily for 3 days | Almost complete blockage of FAAH activity; significant increase in brain AEA levels | [8] |
| Colitis | Mouse | Not Specified | Anti-inflammatory action | [4] |
| Anxiety | Mouse | Not Specified | Rapid and long-lasting anti-anxiety effects | [4] |
| Osteoclastogenesis | In Vitro / In Vivo (Mouse) | Not Specified | Suppression of osteoclast differentiation and reduction of alveolar bone loss | [9][10] |
Table 3: Pharmacokinetic Parameters in Healthy Human Subjects (for PF-04457845, a closely related compound)
| Parameter | Value | Dose | Notes | Reference |
| Tmax | 0.5 - 1.2 hours | 0.1 - 40 mg single dose | Rapid absorption | [11] |
| Exposure (AUC) | Supraproportional increase | 0.1 - 10 mg single dose | [11] | |
| Exposure (AUC) | Proportional increase | 10 - 40 mg single dose | [11] | |
| Excretion | < 0.1% in urine | Not Specified | [11] | |
| FAAH Inhibition | >97% | ≥ 0.3 mg single dose | Almost complete inhibition | [11] |
Note: PF-04457845 is a distinct but structurally related FAAH inhibitor that has been evaluated in human clinical trials.
Experimental Protocols
FAAH Activity Assay (Competitive Activity-Based Protein Profiling - ABPP)
This method is used to assess the in vivo inhibition of FAAH activity.
-
Tissue Homogenization: Brain tissue from treated and control animals is homogenized in a suitable buffer (e.g., phosphate-buffered saline).
-
Probe Incubation: The homogenates are incubated with a fluorescently tagged serine hydrolase-directed probe, such as fluorophosphonate-rhodamine (FP-rhodamine). This probe covalently labels the active site of serine hydrolases, including FAAH.
-
SDS-PAGE: The labeled proteins are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Fluorescence Scanning: The gel is scanned for fluorescence to visualize the labeled serine hydrolases.
-
Analysis: A reduction in the fluorescence intensity of the band corresponding to FAAH in the samples from this compound-treated animals compared to vehicle-treated animals indicates inhibition of FAAH activity.[5]
Quantification of Endocannabinoid Levels (LC/MS/MS)
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) is employed to measure the levels of anandamide and other endocannabinoids in biological samples.
-
Lipid Extraction: Lipids, including endocannabinoids, are extracted from tissue homogenates (e.g., brain, spinal cord) using an organic solvent system (e.g., chloroform/methanol).
-
Sample Purification: The lipid extract is often purified using solid-phase extraction to remove interfering substances.
-
LC Separation: The purified sample is injected into a liquid chromatograph, where the different lipid species are separated based on their physicochemical properties as they pass through a chromatography column.
-
MS/MS Detection: The separated lipids are introduced into a tandem mass spectrometer. The molecules are ionized, and specific parent ions corresponding to the endocannabinoids of interest are selected. These parent ions are then fragmented, and specific daughter ions are detected.
-
Quantification: The amount of each endocannabinoid is quantified by comparing the signal intensity of its specific parent-daughter ion transition to that of a known amount of an internal standard.[7]
Lipopolysaccharide (LPS)-Induced Tactile Allodynia in Mice
This model is used to assess inflammatory pain.
-
Induction of Allodynia: A localized inflammation is induced by injecting lipopolysaccharide (LPS) into the plantar surface of one hind paw of a mouse. The contralateral paw is injected with saline to serve as a control.
-
Drug Administration: this compound or a vehicle control is administered to the mice, typically via intraperitoneal (i.p.) injection, at a specified time before behavioral testing.[7]
-
Assessment of Tactile Allodynia: The paw withdrawal threshold in response to a mechanical stimulus is measured using von Frey filaments. These are a series of calibrated filaments that apply a specific force. The filament that elicits a paw withdrawal response 50% of the time is determined. A lower paw withdrawal threshold in the LPS-injected paw compared to the saline-injected paw indicates allodynia.
-
Analysis: An increase in the paw withdrawal threshold in the LPS-injected paw of this compound-treated mice compared to vehicle-treated mice indicates an anti-allodynic effect.[6]
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Experimental Workflow for Preclinical Evaluation of this compound in Inflammatory Pain
Caption: Workflow for in vivo inflammatory pain studies.
Clinical Development and Future Directions
While preclinical studies have demonstrated the therapeutic potential of this compound and other FAAH inhibitors, clinical translation has been challenging. A clinical trial with a related FAAH inhibitor, PF-04457845, in patients with osteoarthritis of the knee did not show a significant analgesic effect compared to placebo, despite demonstrating target engagement with over 96% FAAH inhibition and a substantial increase in endogenous fatty acid amides.[12] This disconnect between preclinical and clinical findings highlights the need for further research to understand the complexities of the endocannabinoid system in human disease.
Future research should focus on:
-
Identifying patient populations that may be more responsive to FAAH inhibition.
-
Exploring the therapeutic potential of this compound in other indications with strong preclinical evidence, such as anxiety disorders and traumatic brain injury.
-
Investigating the role of other FAAH substrates in the therapeutic effects of FAAH inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An efficient randomised, placebo-controlled clinical trial with the irreversible fatty acid amide hydrolase-1 inhibitor PF-04457845, which modulates endocannabinoids but fails to induce effective analgesia in patients with pain due to osteoarthritis of the knee - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective FAAH Inhibitor PF-3845: A Technical Guide for Studying N-acylethanolamine Signaling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of PF-3845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH), for the investigation of N-acylethanolamine (NAE) signaling. It covers the mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to N-acylethanolamine Signaling
N-acylethanolamines (NAEs) are a class of lipid signaling molecules involved in a wide array of physiological processes, including pain, inflammation, anxiety, and energy metabolism.[1][2][3] This family includes N-arachidonoylethanolamine (anandamide or AEA), N-palmitoylethanolamine (PEA), and N-oleoylethanolamine (OEA).[3] NAEs are synthesized from membrane phospholipids and exert their biological effects by activating various receptors, such as cannabinoid receptors (CB1 and CB2), G protein-coupled receptors (GPR55, GPR110, GPR119), ion channels (TRPV1), and nuclear receptors (PPAR-α and PPAR-γ).[1]
The signaling of NAEs is tightly regulated by their metabolic enzymes. The primary enzyme responsible for the degradation of NAEs is Fatty Acid Amide Hydrolase (FAAH), a membrane-bound serine hydrolase that breaks down NAEs into their constituent fatty acids and ethanolamine.[4][5] By inhibiting FAAH, the endogenous levels of NAEs can be elevated, prolonging their signaling effects. This makes FAAH a significant therapeutic target for various conditions.[4]
This compound: A Potent and Selective FAAH Inhibitor
This compound is a highly potent, selective, and irreversible inhibitor of FAAH.[6][7] Its mechanism of action involves the covalent carbamylation of the catalytic serine nucleophile (Ser241) in the active site of FAAH, leading to its inactivation.[7][8] This irreversible inhibition results in a sustained elevation of endogenous NAE levels, making this compound a valuable tool for studying the physiological roles of these lipid mediators.[6][7]
Quantitative Data for this compound
The following tables summarize key quantitative data regarding the potency, selectivity, and in vivo effects of this compound.
Table 1: Potency and Selectivity of this compound
| Parameter | Value | Species | Notes | Reference |
| Ki | 0.23 µM | Not Specified | [6] | |
| IC50 (FAAH) | Not Specified | Not Specified | ||
| IC50 (FAAH-2) | >10 µM | Not Specified | Demonstrates high selectivity over FAAH-2. |
Table 2: In Vivo Effects of this compound on N-acylethanolamine Levels
| Tissue | NAE | Fold Increase (vs. Control) | Species | Dosage and Time | Reference |
| Brain | AEA | >10-fold | Mouse | 10 mg/kg, i.p. | [6] |
| Brain | PEA | >10-fold | Mouse | 10 mg/kg, i.p. | [6] |
| Brain | OEA | >10-fold | Mouse | 10 mg/kg, i.p. | [6] |
| Brain | AEA | Significant Increase | Mouse | 10 mg/kg, i.p. | [9] |
| Spinal Cord | AEA | Significant Increase | Mouse | 10 mg/kg, i.p. | [9] |
| Liver | AEA | Significant Elevation | Mouse | Not Specified | [7] |
| Liver | PEA | Significant Elevation | Mouse | Not Specified | [7] |
| Liver | OEA | Significant Elevation | Mouse | Not Specified | [7] |
Signaling Pathways and Mechanism of Action
The following diagrams illustrate the N-acylethanolamine signaling pathway and the mechanism of this compound action.
References
- 1. researchgate.net [researchgate.net]
- 2. The Role of N-acylethanolamines in biochemical signaling - The UNT Interdisciplinary Environmental Chemistry Laboratory [venableslab.weebly.com]
- 3. mdpi.com [mdpi.com]
- 4. Endocannabinoids and related N-acylethanolamines: biological activities and metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-acylethanolamine metabolism with special reference to N-acylethanolamine-hydrolyzing acid amidase (NAAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Preliminary In Vitro Studies of PF-3845
This compound is a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme responsible for the degradation of the endocannabinoid anandamide.[1] By inhibiting FAAH, this compound effectively increases the levels of anandamide, leading to a range of physiological effects mediated by cannabinoid receptors.[1] Its high selectivity and potent activity have made it a valuable tool for studying the endocannabinoid system and a potential therapeutic agent for various conditions, including inflammatory pain, anxiety, and cancer.[1][2] This guide provides a detailed overview of the core preliminary in vitro studies of this compound, focusing on its primary and secondary targets, with a comprehensive presentation of quantitative data, experimental protocols, and visual representations of its mechanisms of action.
Quantitative Data Summary
The in vitro potency and selectivity of this compound have been characterized across its primary target, FAAH, and a secondary, off-target discovery, Mycobacterium tuberculosis phenylalanyl-tRNA synthetase (Mtb PheRS). The following tables summarize the key quantitative data from various studies.
Table 1: In Vitro Inhibition of Fatty Acid Amide Hydrolase (FAAH)
| Target Species | Assay Type | Parameter | Value | Reference |
| Human | Biochemical | kinact/Ki | 14,310 M-1s-1 | [3] |
| Human | Biochemical | kinact/Ki | 40,300 ± 11,000 M-1s-1 | [4] |
| Human | Biochemical | IC50 | 7.2 nM | [4] |
| Murine (BV2 microglial cells) | Cell-based | IC50 | < 20 nM | [5] |
Table 2: In Vitro Activity Against Cancer Cell Lines
| Cell Line | Cancer Type | Parameter | Value | Reference |
| Colo-205 | Human Colon Adenocarcinoma | IC50 | 52.55 µM | [2] |
| Colo-205 (with TRPV4 antagonist RN-1734) | Human Colon Adenocarcinoma | IC50 | 30.54 µM | [2] |
Table 3: In Vitro Inhibition of Mycobacterium tuberculosis Phenylalanyl-tRNA Synthetase (Mtb PheRS)
| Target | Assay Type | Parameter | Value | Reference |
| Mtb PheRS | Biochemical | Ki | ~0.73 ± 0.06 µM | [6][7] |
| Mtb H37Rv | Whole-cell | MIC | ~24 µM | [6][7] |
Key Experimental Protocols
This section details the methodologies for several key in vitro experiments that have been instrumental in characterizing the activity of this compound.
FAAH Inhibition Assay
This protocol is based on the methods used to determine the potency of this compound in inhibiting FAAH activity in cell lysates.
-
Objective: To quantify the inhibitory activity of this compound against FAAH.
-
Materials:
-
Procedure:
-
Cell Culture and Lysate Preparation: Culture BV2 microglial cells under standard conditions. Harvest the cells and prepare a membrane fraction by sonication and centrifugation.
-
Inhibition Reaction: Incubate the membrane fraction with varying concentrations of this compound for a predetermined time.
-
Hydrolysis Assay: Add radiolabeled anandamide ([3H]-AEA) to the reaction mixture and incubate for 30 minutes.[5]
-
Quantification: Stop the reaction and measure the amount of hydrolyzed [3H]-AEA using a scintillation counter.
-
Data Analysis: Calculate the concentration of this compound that inhibits 50% of FAAH activity (IC50).
-
Cell Viability (MTT) Assay
This protocol is used to assess the effect of this compound on the viability of cancer cells.
-
Objective: To determine the cytotoxic effect of this compound on Colo-205 human colon adenocarcinoma cells.[2]
-
Materials:
-
Procedure:
-
Cell Seeding: Seed Colo-205 cells in 96-well plates and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound and incubate for 48 hours.[2]
-
MTT Addition: Add MTT reagent to each well and incubate to allow the formation of formazan crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength using a spectrophotometer.
-
Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.[2]
-
Western Blot Analysis for Signaling Proteins
This protocol is employed to investigate the effect of this compound on the expression and phosphorylation of proteins in specific signaling pathways.
-
Objective: To analyze the effect of this compound on the expression of CB1 and CB2 receptors in Colo-205 cells and the phosphorylation of ERK and NF-κB pathway components in bone marrow-derived macrophages (BMMs).[9][10]
-
Materials:
-
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound (and RANKL for BMMs) for the specified time.[11] Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine changes in protein expression or phosphorylation.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the signaling pathways affected by this compound and a typical experimental workflow for its in vitro characterization.
Caption: this compound inhibits osteoclastogenesis by suppressing the RANKL-induced RAF/MEK/ERK and NF-κB signaling pathways.[10][11]
Caption: In colon cancer cells, this compound inhibits FAAH, modulates cannabinoid receptor expression, and reduces cell viability and invasion.[2][9]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Fatty acid amide hydrolase (FAAH) inhibitor this compound reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Rediscovery of this compound as a new chemical scaffold inhibiting phenylalanyl-tRNA synthetase in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. frontierspartnerships.org [frontierspartnerships.org]
- 10. This compound, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Methodological & Application
Optimizing PF-3845 Concentration for Cell Culture Experiments: A Detailed Guide
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
PF-3845 is a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2][3] By inhibiting FAAH, this compound effectively increases the endogenous levels of these signaling lipids, leading to the modulation of various physiological processes, including pain, inflammation, and neuroprotection.[1][4][5] This application note provides a comprehensive guide for determining the optimal concentration of this compound for use in a variety of cell culture experiments, supported by detailed protocols and data summaries.
Mechanism of Action
This compound covalently modifies the catalytic serine nucleophile (Ser241) of FAAH, leading to its irreversible inactivation.[2][6] This targeted inhibition results in the accumulation of anandamide and other N-acyl ethanolamines (NAEs), which can then act on cannabinoid receptors (CB1 and CB2) and other cellular targets to elicit a range of biological effects.
Figure 1: Signaling pathway of this compound action.
Determining Optimal Concentration: Experimental Data
The effective concentration of this compound in cell culture is highly dependent on the cell type and the biological endpoint being measured. Below is a summary of reported concentrations and their effects in various cell lines.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| Colo-205 (Human Colon Adenocarcinoma) | 10 µM - 100 µM | 48 hours | Decreased cell viability.[1][2] | [1][2] |
| IC50: 52.55 µM | 48 hours | Reduction in cell viability.[1][2] | [1][2] | |
| 25 µM - 100 µM | Not Specified | Concentration-dependent inhibition of cell migration.[1] | [1] | |
| COS-7 (Monkey Kidney Fibroblast) | 0.5 nM - 10 µM | 40 minutes | Inhibition of human FAAH-1.[7] | [7] |
| IC50: 18 nM | 40 minutes | Inhibition of human FAAH-1.[7] | [7] | |
| Primary Frontal Cortex Neurons | 100 nM | 30 minutes | Increased concentrations of anandamide (AEA) and palmitoylethanolamide (PEA).[8] | [8] |
| Bone Marrow Macrophages (BMMs) | 5 µM, 10 µM | Not Specified | Inhibition of osteoclastogenesis.[6] | [6] |
Note: The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.
Experimental Protocols
Protocol 1: Determining the IC50 of this compound on Cell Viability (MTT Assay)
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on the viability of a chosen cell line.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Preparation: Prepare a serial dilution of this compound in complete medium. A suggested starting range is 0.1 µM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Figure 2: Workflow for determining IC50 using MTT assay.
Protocol 2: Assessing the Effect of this compound on Cell Migration (Wound Healing Assay)
This protocol describes a method to evaluate the effect of this compound on cell migration.
Materials:
-
This compound (stock solution in DMSO)
-
Complete cell culture medium
-
6-well or 12-well cell culture plates
-
Sterile 200 µL pipette tips
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Wound Creation: Create a "scratch" or "wound" in the cell monolayer using a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with serum-free medium to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (e.g., 25 µM, 50 µM, 75 µM, 100 µM) or a vehicle control.
-
Image Acquisition (Time 0): Immediately capture images of the scratch in each well.
-
Incubation: Incubate the plate at 37°C and 5% CO2.
-
Image Acquisition (Time X): Capture images of the same fields at regular intervals (e.g., 12, 24, 48 hours).
-
Data Analysis: Measure the width of the scratch at different time points for each condition. Calculate the percentage of wound closure relative to the initial scratch area.
Conclusion
The optimal concentration of this compound for cell culture experiments is highly context-dependent. For studies investigating the direct inhibition of FAAH activity, concentrations in the nanomolar range (e.g., 18-100 nM) are effective.[7][8] For cellular assays investigating downstream effects such as cell viability and migration in cancer cell lines, a wider range in the micromolar scale (e.g., 10-100 µM) may be necessary to observe significant effects.[1][2] It is strongly recommended that researchers perform a dose-response curve for their specific cell line and experimental endpoint to determine the most appropriate concentration of this compound. The protocols provided herein offer a standardized approach to this critical step in experimental design.
References
- 1. frontierspartnerships.org [frontierspartnerships.org]
- 2. Fatty acid amide hydrolase (FAAH) inhibitor this compound reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. selleckchem.com [selleckchem.com]
- 5. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
Preparing PF-3845 Stock Solutions for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the preparation of PF-3845 stock solutions for use in a variety of in vitro assays. This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1][2][3][4] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. This guide covers the chemical properties, solubility, and step-by-step instructions for preparing stock and working solutions, as well as information on its mechanism of action.
Introduction
This compound, with the chemical name N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide, is a valuable research tool for studying the physiological and pathological roles of the endocannabinoid system. By inhibiting FAAH, this compound leads to an increase in the levels of endogenous cannabinoids, most notably anandamide (AEA).[4][5][6] This mechanism has been shown to produce anti-inflammatory, antinociceptive, and anxiolytic effects in various preclinical models.[4][5] In in vitro studies, this compound has been utilized to investigate its effects on cell viability, migration, and signaling pathways in various cell types, including cancer cell lines.[7][8][9]
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below. This information is essential for accurate preparation of stock solutions.
| Property | Value | Reference |
| Formal Name | N-3-pyridinyl-4-[[3-[[5-(trifluoromethyl)-2-pyridinyl]oxy]phenyl]methyl]-1-piperidinecarboxamide | [1] |
| Molecular Formula | C₂₄H₂₃F₃N₄O₂ | [1] |
| Molecular Weight | 456.46 g/mol | |
| CAS Number | 1196109-52-0 | [1] |
| Purity | ≥98% (HPLC) | |
| Appearance | Crystalline solid | [1] |
Solubility Data
This compound exhibits solubility in various organic solvents. The choice of solvent is critical for ensuring complete dissolution and stability of the stock solution. The following table summarizes the maximum solubility in common laboratory solvents.
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Reference |
| DMSO | 91 | 199.36 | [2] |
| 45.65 | 100 | ||
| 20 | - | [1] | |
| Ethanol | 22.82 | 50 | |
| 20 | - | [1] | |
| DMF | 20 | - | [1] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 | - | [1] |
Note: For most in vitro applications, DMSO is the recommended solvent for preparing high-concentration stock solutions.
Experimental Protocols
Materials
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Optional: Water bath or sonicator
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution that can be stored for extended periods and diluted to working concentrations as needed.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, use the following calculation:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 456.46 g/mol x 1000 mg/g = 4.56 mg
-
-
-
Weigh the this compound:
-
Carefully weigh out 4.56 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
-
Dissolve in DMSO:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
-
Ensure Complete Dissolution:
-
Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, gentle warming in a water bath (not exceeding 37°C) or brief sonication can be used to aid dissolution.[3] Visually inspect the solution to ensure there are no visible particles.
-
-
Storage of Stock Solution:
-
Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 10-50 µL) to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term stability. At -20°C, the solution is stable for at least 1 year, and at -80°C for up to 2 years.[3]
-
Protocol 2: Preparation of Working Solutions for In Vitro Assays
This protocol outlines the serial dilution of the primary stock solution to prepare working concentrations for treating cells in culture. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
-
Thaw the Stock Solution:
-
Thaw one aliquot of the 10 mM this compound stock solution at room temperature.
-
-
Prepare an Intermediate Dilution (e.g., 1 mM):
-
In a sterile tube, add 10 µL of the 10 mM stock solution to 90 µL of sterile cell culture medium. This results in a 1 mM intermediate stock.
-
-
Prepare Final Working Concentrations:
-
Perform serial dilutions from the intermediate stock into fresh cell culture medium to achieve the desired final concentrations for your experiment. For example, to prepare a 10 µM working solution, add 10 µL of the 1 mM intermediate stock to 990 µL of cell culture medium.
-
The final concentration of DMSO in the medium should not exceed a level that affects cell viability (e.g., 0.02%).[8][10]
-
-
Vehicle Control:
-
Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without this compound. This is crucial for distinguishing the effects of the compound from those of the solvent.
-
-
Application to Cells:
Mechanism of Action: FAAH Inhibition
This compound is a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[5][11] By irreversibly binding to and inactivating FAAH, this compound prevents the breakdown of AEA, leading to its accumulation and enhanced signaling through cannabinoid receptors (CB1 and CB2) and potentially other targets like TRPV1 receptors.[5][6]
References
- 1. caymanchem.com [caymanchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fatty acid amide hydrolase (FAAH) inhibitor this compound reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. frontierspartnerships.org [frontierspartnerships.org]
- 9. researchgate.net [researchgate.net]
- 10. glpbio.com [glpbio.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PF-3845 Administration in Rats
These application notes provide detailed information on the administration routes and dosages of the selective fatty acid amide hydrolase (FAAH) inhibitor, PF-3845, in rat models. The following protocols and data are intended for researchers, scientists, and drug development professionals working in preclinical research.
Data Presentation: Quantitative Summary
The following tables summarize the quantitative data for this compound administration in rats as reported in various studies.
Table 1: Intraperitoneal (i.p.) Administration of this compound in Rats
| Dosage | Vehicle | Pre-treatment Time | Species | Study Focus | Reference |
| 2 mg/kg | 1:1:18 ratio of ethanol, cremophor, and saline | Not specified | Male and female rats | Neuropathic pain and dysautonomia | [1] |
| 5 mg/kg | 2% dimethyl sulfoxide (DMSO) in normal saline (0.9% sodium chloride) | 1 hour prior to stress | Male Wistar rats | Alleviation of nitrergic and proinflammatory response | [2] |
| 10 mg/kg | 1:1:18 ratio of ethanol, cremophor, and saline | 2 hours prior to experiment | Male rats | Attenuation of social behavioral deficits | [3] |
| 10 mg/kg | Not specified | 1 hour before sacrifice | Not specified | Reversal of LPS-induced tactile allodynia | [4] |
Table 2: Oral (p.o.) Administration of this compound in Rats
| Dosage | Vehicle | Pre-treatment Time | Species | Study Focus | Reference |
| 1-30 mg/kg | Not specified | 4 hours post-dosing | Rats | Inhibition of mechanical allodynia | [4] |
Experimental Protocols
The following are detailed methodologies for the preparation and administration of this compound in rats.
Protocol 1: Intraperitoneal (i.p.) Injection
This protocol is based on methodologies described in studies investigating the effects of this compound on stress and social behavior.[2][3]
1. Materials:
- This compound powder
- Dimethyl sulfoxide (DMSO)
- Normal saline (0.9% sodium chloride)
- Ethanol
- Cremophor (e.g., Kolliphor® EL)
- Sterile microcentrifuge tubes
- Vortex mixer
- Syringes (1 mL) with appropriate gauge needles (e.g., 25-27G)
- Animal scale
2. Preparation of Dosing Solution:
-
Vehicle 1 (DMSO-based): [2]
-
Prepare a 2% DMSO in normal saline solution. For example, to make 10 mL of the vehicle, add 200 µL of DMSO to 9.8 mL of normal saline.
-
Weigh the required amount of this compound to achieve the target concentration (e.g., 0.5 mg/mL for a 5 mg/kg dose in a rat receiving 10 mL/kg injection volume).
-
Add the this compound powder to the vehicle in a sterile microcentrifuge tube.
-
Vortex the solution until the this compound is completely dissolved.
-
-
Vehicle 2 (Ethanol/Cremophor-based): [3]
-
Prepare the vehicle by mixing ethanol, cremophor, and saline in a 1:1:18 ratio. For example, to make 20 mL of the vehicle, mix 1 mL of ethanol, 1 mL of cremophor, and 18 mL of saline.
-
Weigh the required amount of this compound to achieve the target concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a rat receiving a 10 mL/kg injection volume).
-
First, dissolve the this compound powder in the ethanol and cremophor mixture.
-
Gradually add the saline to the mixture while vortexing to ensure a homogenous solution.
-
3. Administration Procedure:
- Weigh the rat to determine the precise volume of the dosing solution to be administered. The injection volume is typically 10 mL/kg.[2]
- Gently restrain the rat, exposing the abdominal area.
- Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
- Aspirate briefly to ensure no blood or fluid is drawn back, indicating correct placement in the peritoneal cavity.
- Inject the solution slowly and steadily.
- Withdraw the needle and return the rat to its home cage.
- Monitor the animal for any adverse reactions.
Protocol 2: Oral Gavage (p.o.)
This protocol is based on a study investigating the analgesic effects of this compound.[4]
1. Materials:
- This compound powder
- Appropriate vehicle (e.g., water, saline, or a suspension vehicle like 0.5% methylcellulose)
- Sterile microcentrifuge tubes or small beaker
- Vortex mixer or magnetic stirrer
- Oral gavage needles (stainless steel, ball-tipped)
- Syringes (1-3 mL)
- Animal scale
2. Preparation of Dosing Solution:
- Select an appropriate vehicle. For compounds that are not readily soluble in water, a suspension agent like 0.5% methylcellulose in water can be used.
- Weigh the required amount of this compound to achieve the desired concentration for the intended dose range (1-30 mg/kg). The final volume for oral gavage is typically between 1-5 mL/kg.
- Add the this compound powder to the vehicle.
- Vortex or stir the mixture thoroughly to ensure a homogenous suspension. Prepare fresh daily.
3. Administration Procedure:
- Weigh the rat to calculate the exact volume of the suspension to be administered.
- Gently yet firmly restrain the rat to prevent movement.
- Carefully insert the ball-tipped gavage needle into the mouth, passing it over the tongue towards the esophagus.
- Ensure the needle has entered the esophagus and not the trachea. Resistance or coughing indicates incorrect placement.
- Once correctly positioned, dispense the solution slowly.
- Remove the gavage needle smoothly and return the rat to its cage.
- Observe the animal for any signs of distress or regurgitation.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound action.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for this compound studies in rats.
References
- 1. Fatty acid amide hydrolase activity in the dorsal periaqueductal gray attenuates neuropathic pain and associated dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Fatty Acid Amide Hydrolase by this compound Alleviates the Nitrergic and Proinflammatory Response in Rat Hippocampus Following Acute Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [researchrepository.universityofgalway.ie]
- 4. selleckchem.com [selleckchem.com]
Application Note: Quantification of Anandamide Levels Following PF-3845 Treatment Using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Anandamide (AEA), an endogenous cannabinoid neurotransmitter, is implicated in various physiological processes, including pain, mood, and inflammation. Its signaling is primarily terminated by enzymatic hydrolysis via Fatty Acid Amide Hydrolase (FAAH). PF-3845 is a potent and selective inhibitor of FAAH, which leads to an increase in endogenous AEA levels, thereby prolonging its therapeutic effects.[1][2][3] This application note provides a detailed protocol for the quantification of AEA in biological samples (e.g., brain tissue, plasma) following treatment with this compound, utilizing Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Signaling Pathway of AEA and Mechanism of this compound
Anandamide is synthesized "on-demand" from membrane lipid precursors and exerts its effects by activating cannabinoid receptors, primarily CB1 and CB2.[4] Its action is terminated by cellular uptake and subsequent hydrolysis into arachidonic acid and ethanolamine by the FAAH enzyme.[3] this compound irreversibly inhibits FAAH by covalently modifying the catalytic serine nucleophile of the enzyme, leading to a significant and sustained elevation of AEA levels in tissues like the brain and spinal cord.[5][6]
Experimental Protocol
This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing to accurately measure AEA levels.
Materials and Reagents
-
Anandamide (AEA) standard
-
Anandamide-d8 (AEA-d8) internal standard
-
This compound
-
LC-MS/MS grade acetonitrile, methanol, water, and formic acid
-
Toluene or Ethyl Acetate (for extraction)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well plates
-
Refrigerated centrifuge
-
Nitrogen evaporator
In Vivo Study Design
-
Animal Model: Utilize appropriate rodent models (e.g., mice or rats).
-
Group Allocation: Divide animals into at least two groups: Vehicle control and this compound treated.
-
Dosing: Administer this compound (e.g., 5-10 mg/kg, intraperitoneally) or vehicle to the respective groups.[1][5]
-
Sample Collection: At a designated time post-administration (e.g., 2-4 hours), collect tissues (e.g., brain) and/or plasma. Samples should be immediately snap-frozen in liquid nitrogen and stored at -80°C until analysis to prevent enzymatic degradation of AEA.[7]
Sample Preparation
For Brain Tissue:
-
Homogenization: Weigh the frozen brain tissue and homogenize it in ice-cold saline or PBS.[8]
-
Internal Standard Spiking: Add a known amount of AEA-d8 internal standard to each homogenate.
-
Protein Precipitation & Liquid-Liquid Extraction:
-
Centrifugation: Centrifuge the mixture at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.[9]
-
Supernatant Collection: Transfer the clear supernatant (organic layer in case of LLE) to a new tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 acetonitrile/water with 0.1% formic acid).[12]
For Plasma:
-
Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: Add AEA-d8 internal standard to each plasma sample.
-
Extraction: Perform a liquid-liquid extraction by adding a solvent like toluene or a hexane:ethyl acetate mixture (e.g., 70:30 v/v).[10][12] Vortex and centrifuge to separate the layers.
-
Supernatant Collection, Evaporation, and Reconstitution: Follow steps 5-7 as described for brain tissue.
LC-MS/MS Analysis
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.6 µm) is commonly used.[10][13]
-
Mobile Phase:
-
Gradient Elution: A gradient elution is typically employed to separate AEA from other lipids. An example gradient is as follows:
-
MS/MS Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
AEA: m/z 348.3 → 62.1 [M+H]+
-
AEA-d8: m/z 356.3 → 62.1 [M+H]+
-
-
Optimize cone voltage and collision energy for maximum signal intensity.
-
Data Presentation
The following table summarizes hypothetical quantitative data for AEA levels in mouse brain tissue following this compound administration, illustrating the expected outcome.
| Treatment Group | N | AEA Concentration (pmol/g tissue) ± SEM | Fold Change vs. Vehicle |
| Vehicle Control | 8 | 5.2 ± 0.8 | - |
| This compound (10 mg/kg) | 8 | 41.6 ± 5.3 | 8.0 |
Experimental Workflow Visualization
The overall experimental process from animal treatment to final data analysis is depicted below.
Conclusion
This protocol provides a robust framework for the reliable quantification of anandamide levels in biological matrices using LC-MS/MS, particularly for evaluating the pharmacological effects of FAAH inhibitors like this compound. The described methods for sample preparation and analysis are sensitive and specific, enabling accurate assessment of changes in the endocannabinoid system. Adherence to proper sample collection and preparation techniques is critical to minimize ex vivo fluctuations in AEA levels.
References
- 1. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring the Content of Endocannabinoid-Like Compounds in Biological Fluids: A Critical Overview of Sample Preparation Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Optimized extraction of 2-arachidonyl glycerol and anandamide from aortic tissue and plasma for quantification by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A simple LC-MS/MS method for the simultaneous quantification of endocannabinoids in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academicworks.cuny.edu [academicworks.cuny.edu]
- 13. mdpi.com [mdpi.com]
- 14. Quantitative determination and validation of 17 cannabinoids in cannabis and hemp using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-3845 in a Traumatic Brain Injury Animal Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of PF-3845, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), in a traumatic brain injury (TBI) animal model. The following protocols and data are compiled from peer-reviewed scientific literature to assist in the design and execution of preclinical studies investigating the therapeutic potential of this compound for TBI.
Introduction
Traumatic brain injury is a leading cause of mortality and long-term disability, yet effective therapeutic interventions remain elusive[1]. A key pathological feature of TBI is the secondary injury cascade, which includes neuroinflammation, oxidative stress, and excitotoxicity, leading to progressive neuronal damage. The endocannabinoid system, particularly the N-arachidonoylethanolamine (anandamide or AEA) signaling pathway, has emerged as a promising target for neuroprotection[1][2]. AEA levels are transiently increased following brain injury, which is considered a protective response[1][3]. However, AEA is rapidly degraded by the enzyme fatty acid amide hydrolase (FAAH)[1][3].
This compound is a potent, selective, and irreversible inhibitor of FAAH[4]. By blocking FAAH, this compound elevates and sustains the levels of AEA in the brain, thereby enhancing its neuroprotective effects[1][3]. Research in animal models of TBI has demonstrated that treatment with this compound can lead to significant improvements in functional recovery, reduction in neuroinflammation, and promotion of neuronal survival[1][3]. These application notes provide detailed protocols for the use of this compound in a controlled cortical impact (CCI) mouse model of TBI, along with methods for assessing its therapeutic efficacy.
Data Presentation
Table 1: Summary of this compound Dosage and Administration in a TBI Mouse Model
| Parameter | Details | Reference |
| Compound | This compound | [1][3] |
| Animal Model | Male C57BL/6 mice | [4] |
| TBI Model | Controlled Cortical Impact (CCI) | [1][3] |
| Dosage | 5 mg/kg or 10 mg/kg | [3][4] |
| Route of Administration | Intraperitoneal (i.p.) injection | [4] |
| Vehicle | Saline, DMSO, and Tween 80 (18:1:1) | [3] |
| Treatment Schedule | Chronic daily administration post-TBI | [1][3] |
Table 2: Key Quantitative Findings on the Effects of this compound in a TBI Mouse Model
| Outcome Measure | Effect of this compound Treatment | Quantitative Change | Reference |
| FAAH Activity | Significantly inactivated in both ipsilateral and contralateral hemispheres. | - | [3] |
| Anandamide (AEA) Levels | Significantly enhanced in both ipsilateral and contralateral hemispheres. | 8-fold increase compared to sham and vehicle-treated TBI mice. | [3] |
| 2-Arachidonoylglycerol (2-AG) Levels | Significant increase in the ipsilateral hemisphere. | 1.4-fold increase compared to sham and TBI-vehicle groups. | [3] |
| iNOS-expressing Microglia/Macrophages | Reduced in the ipsilateral cortex. | From 74±6% to 29±6% on day 3 and from 64±3% to 21±4% on day 14. | [3] |
| ERK1/2 Phosphorylation | Increased in the ipsilateral cortex. | 90% increase on day 3 and 68% increase on day 14. | [3] |
| AKT Phosphorylation | Increased in the ipsilateral cortex. | Over 2-fold increase on days 3 and 14. | [3] |
| Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) | Significantly reduced in the ipsilateral cortex and hippocampus. | - | [5] |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
-
Reagents and Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Tween 80
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Syringes and needles for intraperitoneal injection
-
-
Preparation of Dosing Solution (for a 5 mg/kg dose):
-
For a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
To prepare the vehicle, mix DMSO, Tween 80, and saline in an 18:1:1 ratio.
-
To prepare the final dosing solution, dilute the this compound stock solution in the vehicle to achieve the desired final concentration. For a 5 mg/kg dose in a 25g mouse, you would inject 12.5 µL of a 10 mg/mL solution. Adjust the volume based on the final desired injection volume.
-
Vortex the solution thoroughly before each use to ensure it is well-mixed.
-
-
Administration:
-
Administer this compound or vehicle via intraperitoneal (i.p.) injection.
-
The first dose is typically administered shortly after the induction of TBI (e.g., within 30 minutes).
-
Continue with daily injections for the duration of the study as required by the experimental design.
-
Protocol 2: Controlled Cortical Impact (CCI) TBI Model in Mice
-
Animals:
-
Male C57BL/6 mice (8-10 weeks old) are commonly used.
-
Acclimatize the animals to the housing facility for at least one week before surgery.
-
-
Surgical Preparation:
-
Anesthetize the mouse with isoflurane (e.g., 4% for induction, 1.5-2% for maintenance).
-
Place the mouse in a stereotaxic frame.
-
Shave the scalp and clean the area with an antiseptic solution (e.g., 70% ethanol and povidone-iodine).
-
Make a midline incision to expose the skull.
-
-
Craniotomy:
-
Perform a craniotomy (typically 3-5 mm in diameter) over the desired cortical region (e.g., the parietal cortex) using a high-speed drill, being careful not to damage the underlying dura mater.
-
-
Induction of TBI:
-
Use a pneumatic or electromagnetic CCI device with a rounded impactor tip (e.g., 3 mm diameter).
-
Position the impactor tip perpendicular to the exposed dura.
-
Set the impact parameters to induce a moderate injury (e.g., velocity of 1.5 m/s, deformation depth of 1.0 mm, and a dwell time of 100 ms)[6]. These parameters can be adjusted to achieve different injury severities[6].
-
Deliver the impact to the exposed cortex.
-
-
Post-operative Care:
-
Immediately after the impact, close the scalp incision with sutures or surgical staples.
-
Administer post-operative analgesics as per institutional guidelines.
-
Place the mouse on a heating pad to maintain body temperature until it recovers from anesthesia.
-
Monitor the animals closely for any signs of distress.
-
Protocol 3: Behavioral Assessment - Morris Water Maze (MWM)
The MWM test is used to assess hippocampus-dependent spatial learning and memory[7][8].
-
Apparatus:
-
A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic paint.
-
A hidden escape platform submerged just below the water surface.
-
Visual cues are placed around the pool for spatial navigation.
-
-
Procedure:
-
Acquisition Phase (e.g., 5 days):
-
Conduct four trials per day for each mouse.
-
In each trial, place the mouse in the pool facing the wall from one of four randomly chosen starting positions.
-
Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60 seconds), gently guide it to the platform.
-
Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds)[7].
-
Record the time it takes for the mouse to reach the platform (escape latency) and the path taken using a video tracking system.
-
-
Probe Trial (e.g., on day 6):
-
Remove the escape platform from the pool.
-
Allow the mouse to swim freely for a set time (e.g., 60 seconds).
-
Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.
-
-
Protocol 4: Tissue Preparation and ELISA for Cytokine Measurement
-
Tissue Collection:
-
At the designated time point post-TBI, euthanize the mice.
-
Rapidly dissect the brain and isolate the ipsilateral and contralateral cortical and hippocampal tissues on ice.
-
Snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until use[9].
-
-
Tissue Homogenization:
-
ELISA Procedure:
-
Use commercially available ELISA kits for the specific cytokines of interest (e.g., IL-1β, IL-6, TNF-α).
-
Follow the manufacturer's instructions for the assay.
-
Typically, this involves adding the protein samples and standards to a pre-coated 96-well plate, followed by incubation with detection antibodies and a substrate for colorimetric detection.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
-
Protocol 5: Western Blotting for Protein Expression
-
Protein Quantification:
-
Determine the protein concentration of the tissue lysates using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., iNOS, COX-2, Arg-1, p-ERK, p-AKT, Bcl-2, Hsp70/72, synaptophysin) overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Densitometry Analysis:
-
Quantify the intensity of the protein bands using image analysis software.
-
Normalize the expression of the target proteins to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Pathways and Workflows
Caption: Proposed signaling pathway of this compound in traumatic brain injury.
Caption: Experimental workflow for evaluating this compound in a TBI animal model.
References
- 1. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Endocannabinoids: A Promising Impact for Traumatic Brain Injury [frontiersin.org]
- 3. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Therapeutic Effect of a Novel Fatty Acid Amide Hydrolase Inhibitor PF04457845 in the Repetitive Closed Head Injury Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 7. Morris water maze search strategy analysis in PDAPP mice before and after experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ELISA for Serum and Brain Cytokine Levels [bio-protocol.org]
Application Notes and Protocols for PF-3845 in Inflammatory Pain Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inflammatory pain is a major clinical challenge, characterized by hypersensitivity to normally non-painful stimuli (allodynia) and an exaggerated response to noxious stimuli (hyperalgesia). The endocannabinoid system, particularly the degradation of the endocannabinoid anandamide (AEA) by fatty acid amide hydrolase (FAAH), has emerged as a key therapeutic target for managing inflammatory pain.[1][2] PF-3845 is a potent, selective, and irreversible inhibitor of FAAH.[2] By blocking FAAH, this compound increases the endogenous levels of AEA, which in turn modulates pain signaling through cannabinoid receptors (CB1 and CB2), offering a promising strategy for analgesia without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3]
These application notes provide detailed protocols for utilizing this compound in preclinical models of inflammatory pain, methods for assessing its pharmacological effects, and a summary of expected quantitative outcomes.
Mechanism of Action of this compound in Inflammatory Pain
This compound covalently carbamylates the serine nucleophile of the FAAH enzyme, leading to its irreversible inhibition.[2] This inhibition prevents the breakdown of AEA, increasing its concentration in both the central and peripheral nervous systems.[3] Elevated AEA levels activate CB1 and CB2 receptors, which are involved in modulating nociceptive pathways.[2][3] The anti-allodynic effects of this compound in inflammatory pain models are dependent on both CB1 and CB2 receptor activation.[3]
References
- 1. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PF-3845 Effects on Cancer Cell Viability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for evaluating the effects of PF-3845, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), on the viability of cancer cells. By inhibiting FAAH, this compound increases the endogenous levels of anandamide, an endocannabinoid known to possess anti-proliferative and pro-apoptotic properties in various cancer types.[1][2][3] This document outlines the necessary experimental procedures, data interpretation, and visual representations of the underlying signaling pathways.
Introduction to this compound and its Mechanism of Action
This compound is a crucial tool for studying the therapeutic potential of the endocannabinoid system in oncology. Its primary mechanism of action is the irreversible inhibition of the FAAH enzyme, which is responsible for the degradation of anandamide.[1] Elevated anandamide levels lead to the activation of cannabinoid receptors (CB1 and CB2), which can trigger downstream signaling cascades culminating in reduced cancer cell viability and induction of apoptosis.[4][5][6]
Data Presentation
The following tables summarize the cytotoxic effects of this compound on various cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Comments | Reference |
| Colo-205 | Colon Adenocarcinoma | 52.55 | The effect was enhanced when co-incubated with a TRPV4 antagonist (IC50 = 30.54 µM). | [1] |
Note: There is a limited amount of publicly available data on the IC50 values of this compound across a wide range of cancer cell lines. Further experimental validation is recommended for specific cell lines of interest.
Experimental Protocols
Detailed methodologies for two common cell viability assays are provided below.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is indicative of their viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
Protocol for Adherent Cells:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the desired concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
After the treatment period, carefully aspirate the medium from each well.
-
Add 50 µL of serum-free medium to each well.
-
Add 50 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the MTT solution.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Trypan Blue Exclusion Assay
This assay distinguishes between viable and non-viable cells based on membrane integrity. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
Materials:
-
Cancer cell suspension
-
Complete cell culture medium
-
This compound
-
Trypan Blue solution (0.4% in PBS)
-
Hemocytometer
-
Microscope
-
Microcentrifuge tubes
Protocol:
-
Cell Treatment:
-
Plate and treat cells with the desired concentrations of this compound in a suitable culture vessel (e.g., 6-well plate) for the desired duration.
-
-
Cell Harvesting:
-
For adherent cells, wash with PBS and then trypsinize to detach the cells. For suspension cells, gently collect the cell suspension.
-
Centrifuge the cell suspension at 100 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 1 mL of serum-free medium or PBS.
-
-
Staining:
-
In a microcentrifuge tube, mix 10 µL of the cell suspension with 10 µL of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate at room temperature for 1-3 minutes. Do not exceed 5 minutes, as this may lead to the staining of viable cells.
-
-
Cell Counting:
-
Load 10 µL of the cell-trypan blue mixture into a hemocytometer.
-
Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares.
-
-
Calculation of Viability:
-
Percentage of Viable Cells = (Number of viable cells / Total number of cells) x 100.
-
Signaling Pathways and Visualizations
The following diagrams illustrate the proposed mechanism of action of this compound and the experimental workflow for assessing its effects on cancer cell viability.
References
- 1. Fatty acid amide hydrolase (FAAH) inhibitor this compound reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting Fatty Acid Amide Hydrolase Counteracts the Epithelial-to-Mesenchymal Transition in Keratinocyte-Derived Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FAAH inhibition ameliorates breast cancer in a murine model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cimasci.com [cimasci.com]
- 5. mdpi.com [mdpi.com]
- 6. Pro-Apoptotic Effects of Anandamide in Human Gastric Cancer Cells Are Mediated by AKT and ERK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
PF-3845 Technical Support Center: Troubleshooting Aqueous Solubility
Welcome to the technical support center for PF-3845. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the aqueous solubility of this compound during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
This compound is a potent, selective, and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1][2] By inhibiting FAAH, this compound prevents the breakdown of endogenous cannabinoids, most notably anandamide (AEA), leading to elevated levels of AEA in the brain and peripheral tissues.[1][3] This enhancement of endocannabinoid signaling is responsible for its analgesic, anti-inflammatory, and anxiolytic effects, which are primarily mediated through the activation of cannabinoid receptors CB1 and CB2.[3][4][5]
Q2: What is the solubility of this compound in common laboratory solvents?
This compound is poorly soluble in aqueous solutions but exhibits good solubility in several organic solvents. It is practically insoluble in water.[5] Stock solutions are typically prepared in dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).
Data Presentation: Solubility of this compound
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Source |
| DMSO | 91 mg/mL | 199.36 mM | [5] |
| DMSO | 45.65 mg/mL | 100 mM | [6] |
| DMSO | 20 mg/mL | ~43.8 mM | [2] |
| Ethanol | 91 mg/mL | ~199.36 mM | [5] |
| Ethanol | 22.82 mg/mL | 50 mM | [6] |
| Ethanol | 20 mg/mL | ~43.8 mM | [2] |
| DMF | 20 mg/mL | ~43.8 mM | [2] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | ~0.55 mM | [2] |
Note: The molecular weight of this compound is 456.46 g/mol .[3]
Troubleshooting Guide: Aqueous Solubility Issues
Issue 1: Precipitation occurs when diluting my DMSO stock solution of this compound into an aqueous buffer or cell culture medium.
-
Cause: This is a common issue due to the low aqueous solubility of this compound. When the high-concentration DMSO stock is introduced into an aqueous environment, the compound can rapidly come out of solution and form a precipitate.
-
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 1% in your aqueous solution, and ideally below 0.1%, to reduce solvent effects on your experiment and minimize precipitation.[7]
-
Use a Surfactant: For in vivo preparations, the use of a non-ionic surfactant like Tween 80 can help to maintain this compound in solution. A common vehicle consists of a mixture of a solvent, a surfactant, and an aqueous solution (e.g., ethanol, Alkamuls-620, and saline in a 1:1:18 ratio).[4]
-
Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution of your DMSO stock into the aqueous buffer while vortexing to ensure rapid mixing and dispersion.
-
Prepare Fresh Solutions: Due to the potential for precipitation over time, it is recommended to prepare aqueous dilutions of this compound immediately before use.
-
Issue 2: I am observing inconsistent results in my cell-based assays.
-
Cause: Inconsistent results can arise from variable concentrations of soluble this compound due to precipitation. The formation of micro-precipitates may not always be visible to the naked eye.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding the compound to your cells, carefully inspect the diluted solution for any signs of cloudiness or precipitate.
-
Sonication: Briefly sonicating the final diluted solution may help to break up small aggregates and improve dispersion.
-
Vehicle Control: Always include a vehicle control (the same final concentration of DMSO and any other additives in your aqueous solution without this compound) in your experiments to account for any effects of the solvent system.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solutions at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Aqueous Working Solution for In Vitro Assays
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in your aqueous buffer or cell culture medium to achieve the final desired concentration. Ensure vigorous mixing at each dilution step.
-
Visually inspect the final working solution for any signs of precipitation.
-
Use the freshly prepared working solution immediately in your experiment.
Protocol 3: Preparation of a Vehicle for In Vivo Administration
-
Example 1 (Saline-based): A vehicle consisting of ethanol, Alkamuls-620 (a non-ionic emulsifying agent), and 0.9% saline in a 1:1:18 ratio has been used for intraperitoneal injections.[4]
-
Example 2 (DMSO-based): this compound can be dissolved in 1% DMSO in normal saline for intraperitoneal injections.[7]
-
Example 3 (Propylene Glycol-based): A clear solution for injection can be made with 30% propylene glycol, 5% Tween 80, and 65% D5W (5% dextrose in water).[5]
Visualizations
Caption: Signaling pathway of FAAH inhibition by this compound.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. caymanchem.com [caymanchem.com]
- 6. Inhibition of FAAH and activation of PPAR: New approaches to the treatment of cognitive dysfunction and drug addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting PF-3845 dose-response curve variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fatty acid amide hydrolase (FAAH) inhibitor, PF-3845.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent, selective, and irreversible inhibitor of fatty acid amide hydrolase (FAAH).[1][2][3] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[4][5] By inhibiting FAAH, this compound increases the levels of anandamide, which then acts on cannabinoid receptors, primarily CB1 and CB2, to exert its pharmacological effects.[3][4] These effects include anti-inflammatory, analgesic, and anxiolytic properties.
Q2: What are the reported IC50/K_i values for this compound?
The inhibitory potency of this compound can vary depending on the experimental conditions. Below is a summary of reported values:
| Parameter | Value | Species/System | Reference |
| K_i | 0.23 µM | Not specified | [2] |
| IC50 | >10 µM | FAAH-2 | [2] |
| IC50 | 52.55 µM | Colo-205 human colon adenocarcinoma cells (viability) | [6][7] |
Q3: In what solvents is this compound soluble?
Based on available data, this compound has the following solubility:
| Solvent | Maximum Concentration |
| DMSO | 100 mM (45.65 mg/mL) |
| Ethanol | 50 mM (22.82 mg/mL) |
It is recommended to use fresh, high-quality DMSO for preparing stock solutions, as moisture can reduce solubility.[1]
Troubleshooting Guide: Dose-Response Curve Variability
Variability in dose-response curves for this compound can arise from several factors. This guide provides a systematic approach to troubleshooting common issues.
Diagram: Troubleshooting Logic for this compound Dose-Response Variability
Caption: A flowchart outlining the systematic troubleshooting process for variable this compound dose-response curves.
Q4: My IC50 value for this compound is different from the published literature. What could be the reason?
Discrepancies in IC50 values are common and can be attributed to a variety of factors.[8] Here are some key areas to investigate:
-
Experimental Conditions:
-
Substrate Concentration: For competitive inhibitors, the IC50 value is dependent on the substrate concentration.[9] Ensure you are using a consistent and reported substrate concentration.
-
Enzyme Concentration: The amount of FAAH enzyme used in the assay will influence the rate of the reaction and can affect the apparent inhibitor potency.
-
Incubation Time and Temperature: Since this compound is an irreversible inhibitor, the duration of incubation with the enzyme is critical.[1] Ensure that the pre-incubation and reaction times are consistent. Temperature fluctuations can also alter enzyme activity.[10][11][12]
-
Buffer Composition and pH: The pH of the assay buffer can impact both enzyme activity and the ionization state of the inhibitor.[10][11]
-
-
Compound Handling:
-
Purity and Stability: The purity of your this compound stock can affect its potency. Degradation of the compound in storage or during the experiment can lead to a loss of activity. It is recommended to use fresh stock solutions and avoid repeated freeze-thaw cycles.[8][13]
-
Solubility and Aggregation: Poor solubility of this compound in the assay buffer can lead to the formation of aggregates, reducing the effective concentration of the inhibitor. Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells.
-
-
Cell-Based Assay Factors:
-
Cell Line Variability: Different cell lines can have varying levels of FAAH expression, which will directly impact the IC50 value.[14] Genetic drift in cell lines over time and with increasing passage number can also lead to changes in drug sensitivity.
-
Cell Seeding Density: The number of cells seeded per well can influence the outcome of the assay.[15]
-
Serum Concentration: Components in fetal bovine serum (FBS) can bind to small molecules, reducing their free concentration and apparent potency.[8]
-
Q5: I am observing a high degree of variability between replicate wells. What are the common causes?
High variability between replicates often points to technical inconsistencies in the assay setup. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting, especially during serial dilutions, can introduce significant errors.
-
Edge Effects: Evaporation from the outer wells of a microplate can concentrate reagents and affect results. Using a humidified incubator and avoiding the use of the outermost wells can mitigate this.
-
Incomplete Mixing: Ensure that all reagents are thoroughly mixed in each well.
-
Cell Clumping: Uneven distribution of cells due to clumping can lead to variability in cell-based assays.
Diagram: this compound Signaling Pathway
Caption: The signaling pathway of this compound, illustrating its inhibition of FAAH and the resulting downstream effects.
Experimental Protocols
Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available FAAH inhibitor screening kits and is suitable for determining the IC50 of this compound.[13][16][17][18][19]
Materials:
-
Recombinant human FAAH
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
FAAH Substrate (e.g., AMC-arachidonoyl amide)
-
This compound
-
DMSO (high purity)
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations (e.g., 10-fold dilutions).
-
Further dilute each concentration in FAAH Assay Buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).
-
-
Assay Setup:
-
In a 96-well plate, add the following to triplicate wells:
-
Blank (No Enzyme): Assay Buffer and substrate.
-
Vehicle Control (100% Activity): Assay Buffer, FAAH enzyme, and DMSO (at the same final concentration as the inhibitor wells).
-
Inhibitor Wells: Assay Buffer, FAAH enzyme, and this compound at various concentrations.
-
-
The final volume in each well should be consistent (e.g., 200 µL).
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow this compound to interact with the FAAH enzyme. This is particularly important for irreversible inhibitors.
-
-
Initiate Reaction:
-
Add the FAAH substrate to all wells to initiate the enzymatic reaction.
-
-
Kinetic Measurement:
-
Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.
-
Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes), with readings taken every 1-2 minutes.
-
-
Data Analysis:
-
Determine the initial reaction velocity (rate of fluorescence increase) for each well from the linear portion of the kinetic curve.
-
Subtract the rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a suitable dose-response curve model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Diagram: FAAH Inhibition Assay Workflow
Caption: A step-by-step workflow for performing an in vitro FAAH inhibition assay.
Protocol 2: Cell-Based Viability Assay
This protocol describes a general method to assess the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest (e.g., Colo-205)
-
Complete cell culture medium
-
This compound
-
DMSO (cell culture grade)
-
96-well clear, flat-bottom cell culture plates
-
Cell viability reagent (e.g., MTT, resazurin, or a luminescence-based assay)
-
Plate reader (absorbance, fluorescence, or luminescence, depending on the viability reagent)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed the cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium. Ensure the final DMSO concentration is consistent and non-toxic to the cells (typically <0.5%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include vehicle control wells (medium with DMSO only).
-
-
Incubation:
-
Incubate the cells with this compound for the desired duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement:
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color, fluorescence, or luminescence development.
-
-
Data Acquisition:
-
Read the plate using the appropriate plate reader.
-
-
Data Analysis:
-
Subtract the background reading (from wells with medium only).
-
Normalize the data to the vehicle control wells (set to 100% viability).
-
Plot the percent viability versus the log of the this compound concentration and fit the data to determine the IC50 value.
-
Protocol 3: Measurement of Anandamide Levels in Cell Lysates
This protocol provides a general workflow for the relative quantification of anandamide in cell lysates following treatment with this compound, using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
Cell line of interest
-
This compound
-
PBS (phosphate-buffered saline)
-
Lysis buffer (e.g., methanol with an internal standard)
-
Internal standard (e.g., deuterated anandamide)
-
Solvents for liquid-liquid extraction (e.g., chloroform, ethyl acetate)
-
LC-MS system
Procedure:
-
Cell Culture and Treatment:
-
Culture and treat cells with this compound as described in the cell-based viability assay protocol.
-
-
Cell Lysis and Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold methanol containing the internal standard.
-
Scrape the cells and collect the lysate.
-
Perform a liquid-liquid extraction to separate the lipid phase containing anandamide.[20]
-
-
Sample Preparation:
-
Evaporate the organic solvent under a stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Inject the sample into the LC-MS system.
-
Separate the lipids using a suitable chromatography column and gradient.
-
Detect and quantify anandamide and the internal standard using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Calculate the ratio of the anandamide peak area to the internal standard peak area.
-
Compare the anandamide levels in this compound-treated cells to vehicle-treated cells to determine the relative increase.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. PF 3845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Fatty acid amide hydrolase (FAAH) inhibitor this compound reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. IC50 - Wikipedia [en.wikipedia.org]
- 10. Enzyme Inhibition By Reaction Conditions [sigmaaldrich.com]
- 11. monash.edu [monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.cn [sigmaaldrich.cn]
- 14. How Cell Line Variability Impacts Screening: Cautionary Tale, or Biomarker Boon? [genedata.com]
- 15. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. benchchem.com [benchchem.com]
- 18. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 19. caymanchem.com [caymanchem.com]
- 20. Determination of the endocannabinoid anandamide in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing PF-3845 off-target effects in experiments
Welcome to the PF-3845 Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in designing and troubleshooting experiments with the selective Fatty Acid Amide Hydrolase (FAAH) inhibitor, this compound. Our goal is to help you minimize off-target effects and ensure the validity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH) with a Ki of approximately 0.23 μM.[1] It acts by covalently modifying the catalytic serine nucleophile (Ser241) of FAAH.[2] FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other fatty acid amides.[3][4] By inhibiting FAAH, this compound leads to an increase in the endogenous levels of AEA, which in turn modulates cannabinoid receptors (CB1 and CB2) and other downstream signaling pathways.[3][4]
Q2: How selective is this compound? What are its known off-targets?
Q3: I am observing a phenotype that I'm not sure is due to FAAH inhibition. How can I confirm it's an on-target effect?
This is a critical question in pharmacological studies. Here are several strategies to validate that your observed phenotype is a direct result of FAAH inhibition by this compound:
-
Use a Structurally Unrelated FAAH Inhibitor: Replicating the phenotype with a structurally distinct FAAH inhibitor, such as URB597, strongly suggests the effect is on-target.[5][6][7][8]
-
Perform a Dose-Response Experiment: A clear, sigmoidal dose-response curve where the phenotypic effect correlates with the IC50 of this compound for FAAH inhibition is indicative of on-target activity. Off-target effects often appear at significantly higher concentrations.
-
Genetic Controls: The most rigorous approach is to use genetic models. If available, FAAH knockout (FAAH-/-) or knockdown (e.g., via siRNA or shRNA) cells or animals should mimic the phenotype observed with this compound treatment.[9][10][11] Conversely, the inhibitor should have no effect in these models.
-
Rescue Experiments: In some contexts, you can "rescue" the phenotype. For example, if FAAH inhibition leads to a build-up of a substrate that causes the phenotype, introducing an enzyme that degrades this substrate could reverse the effect.
Q4: What are the key downstream signaling pathways affected by this compound?
By increasing anandamide levels, this compound indirectly activates cannabinoid receptors CB1 and CB2.[3][4][9] The subsequent signaling can be complex and cell-type dependent. Studies have shown that the effects of this compound can be mediated by the phosphorylation of ERK1/2 and AKT.[12] Additionally, this compound has been shown to suppress the NF-κB signaling pathway.[13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Rationale |
| Unexpected or inconsistent results | Off-target effects of this compound | 1. Lower the concentration: Use the lowest effective concentration of this compound, ideally at or near its IC50 for FAAH, to minimize engagement of lower-affinity off-targets. 2. Confirm with a structurally distinct FAAH inhibitor: Use a compound like URB597 to see if the phenotype is reproducible.[5][6][7][8] 3. Use a negative control: A structurally similar but inactive analog of this compound, if available, can help differentiate on-target from non-specific chemical effects. |
| Cellular context and experimental variability | 1. Ensure consistent cell culture conditions: Passage number, cell density, and media components can influence cellular responses. 2. Check for batch-to-batch variability of this compound: If possible, test different lots of the compound. | |
| High cellular toxicity | On-target toxicity | 1. Perform a dose-response curve for toxicity: Determine if the toxicity occurs at concentrations consistent with FAAH inhibition. 2. Modulate the downstream pathway: If the toxicity is due to excessive anandamide signaling, try to antagonize CB1/CB2 receptors to see if toxicity is rescued. |
| Off-target toxicity | 1. Broad-spectrum off-target screening: If resources permit, screen this compound against a panel of kinases, GPCRs, and other potential targets to identify unforeseen interactions. 2. Compare with other FAAH inhibitors: Assess if other FAAH inhibitors with different chemical scaffolds induce similar toxicity. | |
| No observable effect | Insufficient target engagement | 1. Verify FAAH activity inhibition: Perform an in-cell FAAH activity assay to confirm that this compound is inhibiting its target at the concentration used. 2. Increase this compound concentration: Perform a dose-response experiment to determine if a higher concentration is needed to elicit the phenotype. 3. Check for compound stability and solubility: Ensure this compound is properly dissolved and stable in your experimental medium. |
| Redundant or compensatory pathways | 1. Investigate parallel signaling pathways: The biological system might have compensatory mechanisms that mask the effect of FAAH inhibition. 2. Consider dual-inhibition studies: For example, if the monoacylglycerol lipase (MAGL) pathway (which degrades the endocannabinoid 2-AG) is compensating, co-treatment with a MAGL inhibitor like JZL184 might reveal a phenotype.[3][14][15][16][17] |
Quantitative Data Summary
Table 1: Inhibitory Potency of this compound and Structurally Distinct FAAH Inhibitors
| Inhibitor | Target | Ki / IC50 | Notes |
| This compound | FAAH | Ki: ~0.23 μM | Potent, selective, and irreversible.[1] |
| FAAH2 | IC50: >10 μM | Demonstrates high selectivity over FAAH2.[1] | |
| URB597 | FAAH | IC50: 3-5 nM | Structurally distinct from this compound, also a potent and selective FAAH inhibitor.[6] |
| JZL184 | MAGL | IC50: ~8 nM | Potent and selective inhibitor of MAGL, useful for dissecting endocannabinoid pathways.[3][14][15][16][17] |
| FAAH | IC50: >300-fold selective for MAGL over FAAH | Minimal activity on FAAH, making it a good control for MAGL-specific effects.[14] |
Key Experimental Protocols
In Vitro FAAH Activity Assay
This protocol is adapted from commercially available fluorometric assay kits and is a reliable method to confirm the inhibitory activity of this compound in your experimental system.
-
Principle: FAAH hydrolyzes a non-fluorescent substrate to release a fluorescent product. The rate of fluorescence increase is proportional to FAAH activity.
-
Materials:
-
Cell or tissue lysates containing FAAH
-
FAAH assay buffer
-
FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound and other inhibitors
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare cell or tissue lysates according to standard protocols.
-
In a 96-well plate, add your lysate to the assay buffer.
-
Add this compound or vehicle control (e.g., DMSO) at various concentrations and pre-incubate for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the reaction by adding the FAAH substrate.
-
Immediately measure the fluorescence in a kinetic mode at the appropriate excitation and emission wavelengths for the chosen substrate.
-
Calculate the rate of reaction (slope of the fluorescence versus time curve).
-
Determine the IC50 of this compound by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify that this compound is binding to FAAH within intact cells.
-
Principle: The binding of a ligand (this compound) to its target protein (FAAH) can increase the protein's thermal stability. This stabilization can be detected by measuring the amount of soluble protein remaining after heat treatment.
-
Materials:
-
Intact cells
-
This compound
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-FAAH antibody
-
-
Procedure:
-
Treat intact cells with this compound or vehicle control for a desired time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures in a thermal cycler (e.g., 40-70°C) for a short period (e.g., 3 minutes).
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
Analyze the amount of soluble FAAH in the supernatant by Western blotting using an anti-FAAH antibody.
-
Increased band intensity for FAAH in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement.
-
Visualizations
Signaling Pathways and Experimental Logic
Caption: Mechanism of action of this compound and its downstream effects.
Caption: Workflow for validating on-target effects of this compound.
Caption: Decision tree for troubleshooting unexpected phenotypes.
References
- 1. selleckchem.com [selleckchem.com]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Pharmacological profile of the selective FAAH inhibitor KDS-4103 (URB597) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 7. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 8. apexbt.com [apexbt.com]
- 9. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inactivation of fatty acid amide hydrolase protects against ischemic reperfusion injury-induced renal fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a Fatty Acid Amide Hydrolase Inhibitor, Directly Suppresses Osteoclastogenesis through ERK and NF-κB Pathways In Vitro and Alveolar Bone Loss In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. JZL184 - Wikipedia [en.wikipedia.org]
- 17. Enhancement of endocannabinoid signaling with JZL184, an inhibitor of the 2-arachidonoylglycerol hydrolyzing enzyme monoacylglycerol lipase, produces anxiolytic effects under conditions of high environmental aversiveness in rats - PMC [pmc.ncbi.nlm.nih.gov]
optimizing PF-3845 incubation time for maximal FAAH inhibition
Welcome to the technical support center for PF-3845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments for maximal FAAH inhibition using this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a covalent, irreversible inhibitor of FAAH.[1][2][3] It acts by carbamylating the catalytic serine nucleophile (Ser241) within the active site of the FAAH enzyme.[1][2][4] This action blocks the enzyme's ability to hydrolyze its primary substrate, anandamide (AEA), and other N-acylethanolamines (NAEs).[4][5]
Q2: How long does the inhibitory effect of this compound last in vivo?
A2: In vivo studies in mice have demonstrated that a single intraperitoneal (i.p.) administration of this compound can lead to rapid, complete, and sustained inhibition of FAAH activity in the brain for up to 24 hours.[4][6] While FAAH activity may begin to recover, significant inhibition (>75%) is still observed at the 24-hour time point.[4] This prolonged action is a key advantage of this compound.
Q3: What is the expected outcome of FAAH inhibition by this compound on endocannabinoid levels?
A3: Inhibition of FAAH by this compound leads to a significant and sustained elevation of anandamide (AEA) and other NAEs, such as oleoylethanolamide (OEA) and palmitoylethanolamide (PEA), in various tissues, including the brain and plasma.[2][4][5] In mice treated with this compound, brain levels of AEA have been shown to increase by more than 10-fold, with maximal elevations maintained for 7-12 hours.[2][4]
Troubleshooting Guide
Q4: I am not observing the expected level of FAAH inhibition. What are the possible reasons?
A4: Several factors could contribute to suboptimal FAAH inhibition:
-
This compound Concentration: Ensure that the concentration of this compound is sufficient for the experimental system. For in vitro assays, the IC50 value can be a useful reference point.
-
Incubation Time: While this compound is a rapid inhibitor, insufficient incubation time may lead to incomplete inhibition. Refer to the recommended incubation times in the experimental protocols below.
-
Species-Specific Potency: this compound exhibits different potencies for FAAH from different species. For instance, it is more potent against human FAAH than rodent FAAH.[1][7] Ensure your dosage is optimized for the species you are using.
-
Compound Stability: Verify the integrity and proper storage of your this compound stock solution.
Q5: My in vitro results are not translating to my in vivo experiments. What should I consider?
A5: Discrepancies between in vitro and in vivo results can arise from:
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound will influence its effective concentration and duration of action at the target site in vivo.
-
Route of Administration: The method of administration (e.g., intraperitoneal, oral) can significantly impact the bioavailability of the compound.[1][5]
-
Off-Target Effects: While this compound is highly selective for FAAH, it's crucial to consider potential off-target effects in a complex biological system.[4]
Experimental Protocols & Data
Determining Optimal Incubation Time for Maximal FAAH Inhibition (in vitro)
This protocol is adapted from standard fluorometric assays for FAAH activity.[8][9][10][11]
Objective: To determine the incubation time required for this compound to achieve maximal inhibition of FAAH activity.
Materials:
-
Recombinant human or rodent FAAH
-
This compound
-
FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)[8]
-
Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)[8][9]
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Dilute the FAAH enzyme to the desired concentration in pre-chilled FAAH assay buffer.
-
Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Incubation: In a 96-well plate, add the diluted FAAH enzyme and the this compound dilutions. Incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Include a vehicle control (e.g., DMSO).
-
Reaction Initiation: After the designated incubation time, add the fluorogenic FAAH substrate to each well to initiate the enzymatic reaction.
-
Measurement: Immediately measure the fluorescence kinetically over a period of 30-60 minutes at an excitation wavelength of 340-360 nm and an emission wavelength of 450-465 nm at 37°C.[8][9][12]
-
Data Analysis: Calculate the rate of reaction for each concentration and incubation time. Determine the percentage of inhibition relative to the vehicle control. The optimal incubation time is the point at which maximal inhibition is achieved and does not significantly increase with longer incubation.
Quantitative Data Summary
| Parameter | Human FAAH | Rat FAAH | Reference |
| kinact/Ki (M-1s-1) | 40,300 ± 11,000 | N/A | [1] |
| IC50 (nM) | 7.2 | N/A | [1] |
Note: The potency of this compound is significantly higher for human FAAH compared to rodent FAAH.[1][7]
| In Vivo Administration (Mice) | FAAH Inhibition (Brain) | AEA Elevation (Brain) | Duration | Reference |
| 10 mg/kg, i.p. | >75% | ~10-fold | Up to 24 hours | [4] |
Visual Guides
Signaling Pathway of FAAH Inhibition
Caption: Mechanism of FAAH inhibition by this compound and its downstream effects.
Experimental Workflow for in vitro FAAH Inhibition Assay
Caption: Workflow for determining optimal this compound incubation time.
Logical Relationship for Troubleshooting Suboptimal Inhibition
Caption: Troubleshooting logic for suboptimal this compound performance.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. FAAH Inhibitor Screening Assay Kit - Creative BioMart [creativebiomart.net]
- 11. caymanchem.com [caymanchem.com]
- 12. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: PF-3845 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the selective FAAH inhibitor, PF-3845, in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent, selective, and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[1] Its primary mechanism of action is to block the degradation of fatty acid amides, leading to a significant increase in the endogenous levels of anandamide (AEA) and other N-acylethanolamines (NAEs) like oleoylethanolamide (OEA) and palmitoylethanolamide (PEA).[1] This elevation of endocannabinoids results in the activation of cannabinoid receptors (CB1 and CB2), which mediates various physiological effects, including anti-inflammatory and analgesic responses.[2][3][4]
Q2: What are the key advantages of using this compound compared to other FAAH inhibitors like URB597?
A2: this compound exhibits higher selectivity and a longer duration of action compared to earlier FAAH inhibitors such as URB597.[3][5] Studies have shown that this compound is highly selective for FAAH with minimal off-target effects on other serine hydrolases, even at high concentrations.[6][7] Its prolonged action allows for sustained elevation of anandamide levels, which can be beneficial for studies investigating the chronic effects of FAAH inhibition.[1][6]
Q3: What are the expected effects of this compound in preclinical models of pain and inflammation?
A3: this compound has demonstrated significant anti-inflammatory and antinociceptive effects in various rodent models. It has been shown to reduce inflammatory pain, tactile allodynia, and neuropathic pain.[1][2][3] These effects are primarily mediated by the increased levels of anandamide acting on CB1 and CB2 receptors.[3][4]
Troubleshooting Guide
Issue 1: Lack of Efficacy or Unexpected Results
| Potential Cause | Troubleshooting Steps |
| Suboptimal Dosing | The effective dose of this compound can vary depending on the animal model and the specific endpoint being measured. In rats, a minimum effective dose of 3 mg/kg (p.o.) has been reported for inhibiting mechanical allodynia.[1] In mouse models of traumatic brain injury, doses of 5 mg/kg and 10 mg/kg have shown significant therapeutic effects.[5] It is crucial to perform a dose-response study to determine the optimal dose for your specific experimental conditions. |
| Inappropriate Route of Administration | This compound can be administered via intraperitoneal (i.p.) or oral (p.o.) routes.[1] The choice of administration route can influence the pharmacokinetic profile and efficacy. For systemic effects, both routes have been shown to be effective.[1][3] For localized effects, direct administration to the site of interest may be considered, although this may have lower efficacy compared to systemic administration.[3] |
| Timing of Administration and Measurement | This compound has a long duration of action, with effects observed up to 24 hours post-administration.[1][6] Consider the timing of drug administration in relation to the induction of the pathological state and the measurement of outcomes. For acute models, pre-treatment may be necessary, while for chronic models, repeated dosing might be required. |
| Species-Specific Differences in FAAH | There can be differences in the potency of this compound between species. For instance, some earlier FAAH inhibitors were more potent against human FAAH than rat FAAH.[6] While PF-04457845, a close analog of this compound, shows comparable potency, it is a factor to consider in translational studies. |
Issue 2: Concerns About Off-Target Effects
| Potential Cause | Troubleshooting Steps |
| High Doses Leading to Non-Specific Effects | While this compound is highly selective, using excessively high doses may increase the risk of off-target effects. It is recommended to use the minimum effective dose determined from a dose-response study. Competitive activity-based protein profiling (ABPP) has shown this compound to be highly selective for FAAH with no significant inhibition of other serine hydrolases at effective concentrations.[7] |
| Effects Mediated by Other Fatty Acid Amides | Inhibition of FAAH leads to the elevation of several N-acylethanolamines, not just anandamide.[1] While many of the observed effects are attributed to anandamide acting on cannabinoid receptors, other fatty acid amides like PEA and OEA can activate other receptors (e.g., PPARα). Consider the potential contribution of these other signaling lipids to your observed phenotype. Studies have shown that the anti-allodynic effects of this compound are not blocked by antagonists for opioid, TRPV1, or PPARα receptors, suggesting a primary role for cannabinoid receptors in this context.[3] |
Experimental Protocols
Protocol 1: Assessment of FAAH Inhibition in Brain Tissue
-
Objective: To confirm target engagement of this compound by measuring FAAH activity in the brain.
-
Methodology:
-
Administer this compound to mice at the desired dose (e.g., 10 mg/kg, i.p.).[1]
-
One hour post-administration, sacrifice the animals and harvest the brain tissue.[1]
-
Prepare brain homogenates and measure FAAH activity using a competitive activity-based protein profiling (ABPP) assay with a serine hydrolase-directed probe like fluorophosphonate (FP)-rhodamine.[1]
-
A near-complete inhibition of FAAH activity is expected in the this compound treated group compared to the vehicle control.[1][5]
-
Protocol 2: Evaluation of Anti-Allodynic Effects in a Model of Inflammatory Pain
-
Objective: To assess the efficacy of this compound in reducing inflammatory pain.
-
Methodology:
-
Induce inflammatory pain in mice by intraplantar injection of lipopolysaccharide (LPS).[3]
-
Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle.[1][3]
-
Measure tactile allodynia at various time points post-drug administration using von Frey filaments.
-
A significant increase in the paw withdrawal threshold is expected in the this compound treated group, indicating an anti-allodynic effect.[1][3]
-
Quantitative Data Summary
Table 1: In Vivo Efficacy of this compound in Pain Models
| Animal Model | Dose | Route of Administration | Effect | Reference |
| Rat (Inflammatory Pain) | 3 mg/kg | p.o. | Minimum effective dose for inhibition of mechanical allodynia | [1] |
| Rat (Inflammatory Pain) | 10, 30 mg/kg | p.o. | Inhibition of pain responses equivalent to or greater than naproxen (10 mg/kg) | [1] |
| Mouse (LPS-induced Tactile Allodynia) | 10 mg/kg | i.p. | Significant reversal of tactile allodynia | [1][3] |
Table 2: Effects of this compound on Endocannabinoid Levels
| Tissue | Dose | Route of Administration | Effect on Anandamide (AEA) | Reference |
| Mouse Brain | 10 mg/kg | i.p. | >10-fold elevation | [1] |
| TBI Mouse Brain | 5 mg/kg | i.p. (once daily for 3 days) | Significant enhancement in both ipsilateral and contralateral hemispheres | [5] |
| Mouse Brain and Spinal Cord | 10 mg/kg | i.p. | Significant increase | [3] |
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
ensuring complete FAAH inactivation with PF-3845
Welcome to the technical support center for PF-3845, a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH). This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound to achieve complete FAAH inactivation in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data summarized for your convenience.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] It acts as a covalent inhibitor, carbamylating the catalytic serine nucleophile (Ser241) within the active site of FAAH.[2] This irreversible binding leads to the inactivation of the enzyme. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related fatty acid amides.[2][3] By inhibiting FAAH, this compound increases the endogenous levels of AEA and other N-acylethanolamines (NAEs), thereby enhancing their signaling through cannabinoid receptors (CB1 and CB2) and other pathways.[2][4][5]
Q2: What are the recommended concentrations and dosages for complete FAAH inactivation?
A2: The optimal concentration or dosage of this compound will vary depending on the experimental system (in vitro vs. in vivo) and the specific cell type or animal model. Below are some reported effective concentrations and dosages.
Q3: How can I verify that I have achieved complete FAAH inactivation?
A3: Several methods can be used to confirm the complete inactivation of FAAH:
-
FAAH Activity Assay: This is the most direct method. It involves measuring the enzymatic activity of FAAH in tissue or cell lysates after treatment with this compound. A significant reduction in activity compared to a vehicle control indicates successful inhibition.
-
Mass Spectrometry (LC/MS/MS): This method quantifies the levels of the primary FAAH substrate, anandamide (AEA), and other NAEs in biological samples.[6] A dramatic elevation (e.g., >10-fold) in AEA levels post-treatment is a strong indicator of FAAH inactivation.[5]
-
Western Blotting: This technique can be used to assess the levels of FAAH protein. However, as this compound is an irreversible inhibitor that covalently binds to the enzyme, a change in protein levels may not be the most direct measure of inactivation. Activity-based protein profiling (ABPP) with a fluorescently tagged probe can be a more informative approach to visualize active FAAH.[5]
Q4: Are there any known off-target effects of this compound?
A4: this compound is known for its high selectivity for FAAH.[4][6] Studies have shown that it has negligible activity against FAAH-2 and other serine hydrolases at concentrations that completely inhibit FAAH.[1][7] However, as with any pharmacological inhibitor, it is crucial to include appropriate controls in your experiments to rule out potential off-target effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Incomplete FAAH Inactivation | Insufficient Dose/Concentration: The dose of this compound may be too low for the specific animal model, or the concentration may be insufficient for the cell type or density. | Increase the dose or concentration of this compound in a stepwise manner. Refer to the dosage tables for guidance. |
| Inadequate Treatment Duration: The incubation time may not be long enough for this compound to irreversibly inhibit FAAH. | Increase the duration of treatment. For in vivo studies, consider that this compound has a long duration of action, up to 24 hours.[5] | |
| Poor Compound Stability/Solubility: this compound may have degraded or precipitated in the experimental buffer or vehicle. | Ensure proper storage of this compound (-20°C for powder).[5] Prepare fresh solutions in a suitable solvent like DMSO.[5] For in vivo use, ensure the vehicle is appropriate and the solution is clear. | |
| Unexpected Phenotypic Effects | Off-Target Effects: Although highly selective, off-target effects cannot be entirely ruled out, especially at very high concentrations. | Use the minimum effective dose/concentration required for FAAH inactivation. Include a negative control (e.g., an inactive analogue of this compound if available) and a positive control (e.g., FAAH knockout model). |
| Activation of Downstream Pathways: The observed effects may be a consequence of elevated endocannabinoid levels activating various receptors (CB1, CB2, etc.). | Use receptor antagonists (e.g., for CB1 and CB2) to determine the involvement of specific downstream pathways.[4] | |
| High Variability in Results | Inconsistent Drug Administration: Variability in injection technique or oral gavage can lead to inconsistent drug exposure. | Ensure consistent and accurate administration of this compound. For in vitro studies, ensure uniform mixing of the compound in the culture medium. |
| Biological Variability: Differences between individual animals or cell passages can contribute to variability. | Use a sufficient number of animals or replicates to ensure statistical power. Standardize experimental conditions as much as possible. |
Data Presentation
Table 1: In Vivo Dosages of this compound for FAAH Inactivation
| Animal Model | Dosage | Route of Administration | Observed Effect | Reference |
| Mice (C57BL/6) | 10 mg/kg | Intraperitoneal (i.p.) | Rapid and complete inactivation of brain FAAH. >10-fold increase in brain AEA levels. | [5] |
| Mice (TBI model) | 5 mg/kg (once daily) | Intraperitoneal (i.p.) | Almost complete blockage of FAAH activity in the brain. Significant increase in AEA levels. | [4] |
| Rats | 3 mg/kg | Oral (p.o.) | Minimum effective dose for dose-dependent inhibition of mechanical allodynia. | [5] |
| Rats | 0.1 - 10 mg/kg | Oral (p.o.) | Near-complete inhibition of FAAH activity and elevated AEA levels in the brain. | [8] |
Table 2: In Vitro Concentrations of this compound for FAAH Inhibition
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| Human FAAH-1 (in COS-7 cells) | IC50 = 18 nM | 40 min | Concentration-dependent inhibition of human FAAH-1. | [1] |
| Colo-205 (human colon adenocarcinoma) | IC50 = 52.55 µM | 48 h | Reduced cell viability. | [9] |
| Bone Marrow Macrophages (BMMs) | 10 µM | - | Suppressed osteoclast differentiation. | [10] |
Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay (Fluorometric Method)
This protocol provides a general framework for measuring FAAH activity in cell lysates after treatment with this compound.
Materials:
-
Cells expressing FAAH
-
This compound
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, pH 7.6, 1 mM EDTA)
-
Protease inhibitor cocktail
-
FAAH activity assay kit (containing a non-fluorescent FAAH substrate)
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Cell Treatment: Culture cells to the desired confluency. Treat cells with various concentrations of this compound or vehicle control for the desired duration.
-
Cell Lysate Preparation:
-
Wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer with protease inhibitors to the cells.
-
Scrape the cells and transfer the suspension to a microcentrifuge tube.
-
Homogenize the cells by sonication or by passing them through a 27-gauge needle.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant (cell lysate) and determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
-
FAAH Activity Measurement:
-
In a 96-well black microplate, add a standardized amount of protein from each cell lysate (e.g., 10-20 µg).
-
Include a vehicle control, a positive control (recombinant FAAH if available), and a blank (lysis buffer without enzyme).
-
Initiate the reaction by adding the FAAH substrate from the assay kit to all wells.
-
Measure the fluorescence intensity kinetically over 30-60 minutes at 37°C using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the rate of the reaction (change in fluorescence units per minute).
-
Subtract the rate of the blank from all other wells.
-
Normalize the FAAH activity to the protein concentration (RFU/min/µg protein).
-
Calculate the percentage inhibition of FAAH activity by this compound compared to the vehicle control.
-
Protocol 2: Quantification of Anandamide (AEA) by LC/MS/MS
This protocol outlines the general steps for measuring AEA levels in brain tissue after in vivo treatment with this compound.
Materials:
-
Brain tissue from this compound or vehicle-treated animals
-
Internal standard (e.g., AEA-d4)
-
Extraction solvent (e.g., acetonitrile or a mixture of chloroform/methanol)
-
Liquid chromatography-tandem mass spectrometry (LC/MS/MS) system
Procedure:
-
Tissue Homogenization:
-
Rapidly dissect and snap-freeze the brain tissue in liquid nitrogen.
-
Weigh the frozen tissue.
-
Homogenize the tissue in an appropriate volume of ice-cold extraction solvent containing the internal standard.
-
-
Lipid Extraction:
-
Perform a lipid extraction procedure (e.g., liquid-liquid extraction or solid-phase extraction) to isolate the endocannabinoids.
-
Evaporate the organic solvent under a stream of nitrogen.
-
-
Sample Reconstitution and Analysis:
-
Reconstitute the dried lipid extract in a suitable solvent for LC/MS/MS analysis.
-
Inject the sample into the LC/MS/MS system.
-
Use a validated chromatographic method to separate AEA from other lipids.
-
Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of AEA and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of AEA.
-
Quantify the amount of AEA in the samples by comparing the peak area ratio of AEA to the internal standard against the standard curve.
-
Normalize the AEA levels to the tissue weight (e.g., pmol/g tissue).
-
Mandatory Visualizations
Caption: Signaling pathway of FAAH inactivation by this compound.
Caption: Experimental workflow for verifying FAAH inactivation.
Caption: Troubleshooting decision tree for incomplete FAAH inactivation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radiometric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fatty acid amide hydrolase (FAAH) inhibitor this compound reduces viability, migration and invasiveness of human colon adenocarcinoma Colo-205 cell line: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
dealing with reduced PF-3845 solubility in fresh DMSO
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of PF-3845, a potent and selective fatty acid amide hydrolase (FAAH) inhibitor. It is intended for researchers, scientists, and drug development professionals using this compound in their experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound failing to dissolve properly in a freshly opened bottle of DMSO?
A: The most common reason for reduced solubility of this compound, even in seemingly fresh DMSO, is moisture contamination. Dimethyl sulfoxide (DMSO) is highly hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2][3][4] This absorbed water can significantly decrease the solubility of many organic compounds, including this compound.[3][5][6] A bottle of DMSO, once opened, will begin to absorb moisture, and its ability to act as a pure organic solvent will be compromised. For optimal results, it is critical to use anhydrous (water-free) DMSO from a freshly opened, sealed container.[3]
Q2: What is the maximum solubility of this compound in various solvents?
A: The reported solubility of this compound can vary slightly between suppliers. The data below is compiled from multiple sources. Always ensure your target concentration is within the reported solubility range.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Reference |
| DMSO | 20 - 91 mg/mL | ~43.8 - 199.36 mM | [5][7] |
| Ethanol | 20 - 87 mg/mL | ~43.8 - 190.6 mM | [7][8] |
| DMF | 20 mg/mL | ~43.8 mM | [7] |
| Water | Insoluble | Insoluble | [8] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.25 mg/mL | ~0.55 mM | [7] |
Molecular Weight of this compound: 456.46 g/mol [5][8]
Q3: My this compound solution was clear initially but now shows precipitation after storage. What happened?
A: Precipitate formation after storage, even at recommended temperatures, can be due to several factors:
-
Temperature Fluctuations: Moving the stock solution between a freezer and room temperature can cause less soluble compounds to fall out of solution. Repeated freeze-thaw cycles should be avoided by preparing single-use aliquots.[5][9]
-
Moisture Absorption: If the vial is not sealed properly, the DMSO stock solution can continue to absorb atmospheric moisture over time, reducing the compound's solubility.
-
Supersaturation: The initial use of techniques like warming or sonication might create a supersaturated solution. This is an unstable state, and the compound may crystallize out over time.
Q4: What are the recommended storage conditions for this compound?
A: Proper storage is crucial to maintain the stability and efficacy of this compound.
| Form | Storage Temperature | Duration | Recommendations | Reference |
| Powder | -20°C | 3 Years | Keep desiccated. | [5][8] |
| In Solvent | -80°C | 1 Year | Aliquot into single-use vials to avoid freeze-thaw cycles. | [5] |
| In Solvent | -20°C | 1 Month | Aliquot into single-use vials to avoid freeze-thaw cycles. | [5][8] |
Q5: What is the mechanism of action for this compound?
A: this compound is a potent, selective, and irreversible inhibitor of the enzyme Fatty Acid Amide Hydrolase (FAAH).[7][10][11] The primary role of FAAH is to degrade a class of endogenous bioactive lipids called N-acyl ethanolamines (NAEs), which includes the endocannabinoid anandamide (AEA).[7] By inhibiting FAAH, this compound prevents the breakdown of AEA, leading to elevated levels of this endocannabinoid in the brain and other tissues.[7][11] This enhancement of endocannabinoid signaling produces various therapeutic effects, including anti-inflammatory and pain-reducing actions, which are mediated through cannabinoid receptors.[7][8][11]
Caption: Mechanism of this compound action on the endocannabinoid system.
Troubleshooting Guide: Dissolving this compound
Follow this workflow to troubleshoot and resolve common solubility issues with this compound.
Caption: Troubleshooting workflow for this compound solubility issues.
Experimental Protocols
Protocol for Preparing a this compound Stock Solution in DMSO
This protocol details the recommended procedure for dissolving this compound to create a concentrated stock solution.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO), unopened bottle
-
Sterile, conical-bottom microcentrifuge tubes or glass vials
-
Calibrated pipettes
-
Vortex mixer
-
Water bath sonicator (optional, but recommended)
Procedure:
-
Preparation: Work in a clean, dry environment to minimize moisture contamination. Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder and place it into a sterile vial.
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the vial to achieve the target concentration (e.g., 10 mg/mL). Always use a new, sealed bottle of anhydrous DMSO for this step.[3]
-
Initial Mixing: Cap the vial tightly and vortex vigorously for 2-5 minutes. Visually inspect the solution. If crystals or particulates are still visible, proceed to the next step.
-
Sonication (Recommended): Place the vial in a water bath sonicator for 15-30 minutes.[3] Sonication uses high-frequency sound waves to agitate the particles and can significantly improve dissolution.
-
Gentle Warming (Optional): If the compound is still not fully dissolved, gently warm the solution in a 37°C water bath for 10-15 minutes.[1][3] Caution: Do not overheat, as this may risk degrading the compound. After warming, vortex the solution again.
-
Final Inspection: The final solution should be clear and free of any visible particulates.
-
Storage: For long-term storage, aliquot the stock solution into single-use, tightly sealed vials and store at -80°C.[5] This prevents contamination and degradation from repeated freeze-thaw cycles.
References
- 1. researchgate.net [researchgate.net]
- 2. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. selleckchem.com [selleckchem.com]
- 6. ziath.com [ziath.com]
- 7. caymanchem.com [caymanchem.com]
- 8. adooq.com [adooq.com]
- 9. medchemexpress.cn [medchemexpress.cn]
- 10. PF 3845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 11. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: PF-3845 & Serine Hydrolase Selectivity
This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the potential for the FAAH inhibitor, PF-3845, to affect other serine hydrolases.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent, selective, and irreversible inhibitor of Fatty Acid Amide Hydrolase (FAAH).[1] It acts by covalently modifying the catalytic serine nucleophile (Ser241) within the active site of FAAH, leading to its inactivation.[2] This irreversible inhibition results in a sustained elevation of endogenous anandamide levels in the brain and plasma.[2]
Q2: How selective is this compound for FAAH over other serine hydrolases?
This compound is highly selective for FAAH.[3][4] While comprehensive quantitative data for its activity against a wide range of isolated serine hydrolases is not extensively published, studies utilizing Activity-Based Protein Profiling (ABPP) have demonstrated its high selectivity. For instance, a close analog, PF-04457845, which shares the same piperidine urea scaffold, was found to be "exquisitely selective" for FAAH, showing no inhibition of other serine hydrolases in human and mouse brain and liver proteomes even at concentrations up to 100 μM.[5][6] This provides strong evidence for the high selectivity of the chemical class to which this compound belongs.
Q3: Is there any known off-target activity of this compound on other key serine hydrolases like MAGL, ABHD6, or ABHD12?
Direct and extensive quantitative data (IC50 or Ki values) for this compound against monoacylglycerol lipase (MAGL), α/β-hydrolase domain containing 6 (ABHD6), and α/β-hydrolase domain containing 12 (ABHD12) are limited in publicly available literature. However, existing evidence suggests a lack of significant off-target activity:
-
MAGL: While not extensively quantified for this compound, the high selectivity observed for the closely related PF-04457845 in broad proteomic screens suggests that significant inhibition of MAGL by this compound is unlikely.
-
ABHD6: Studies have indicated that this compound does not exhibit substantial activity against ABHD6.[7]
Q4: What is Activity-Based Protein Profiling (ABPP) and why is it relevant for studying this compound's selectivity?
Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to assess the functional state of entire enzyme families, such as serine hydrolases, directly in complex biological samples. It utilizes chemical probes that covalently bind to the active site of enzymes. In a competitive ABPP experiment, a proteome is pre-incubated with an inhibitor (like this compound) before adding a broad-spectrum fluorescently tagged serine hydrolase probe. If the inhibitor binds to a specific hydrolase, it will block the binding of the fluorescent probe. The absence of a fluorescent signal for a particular enzyme indicates that it is a target of the inhibitor. This method is crucial for assessing the selectivity of inhibitors like this compound across the entire serine hydrolase family in a native biological context, rather than against a limited panel of purified enzymes.
Quantitative Data on this compound Inhibition
The following table summarizes the available quantitative data on the inhibitory activity of this compound against FAAH.
| Target Enzyme | Species | Inhibition Parameter | Value | Reference |
| FAAH-1 | Human | IC50 | 18 nM | [5] |
| FAAH-1 | Human | Ki | 0.23 µM | [1][2] |
| FAAH-2 | Human | IC50 | > 10 µM | [1] |
Note: For other serine hydrolases, such as MAGL, ABHD6, and ABHD12, specific IC50 or Ki values for this compound are not widely reported. However, as mentioned, qualitative and comparative studies using ABPP indicate a high degree of selectivity for FAAH.
Experimental Protocols
Competitive Activity-Based Protein Profiling (ABPP) for Serine Hydrolase Selectivity
This protocol outlines the general steps for assessing the selectivity of this compound against serine hydrolases in a complex proteome (e.g., mouse brain lysate).
Materials:
-
This compound
-
Broad-spectrum serine hydrolase activity-based probe (e.g., FP-Rhodamine)
-
Mouse brain tissue
-
Lysis buffer (e.g., Tris-buffered saline with protease inhibitors)
-
Dounce homogenizer
-
Ultracentrifuge
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Fluorescence gel scanner
-
DMSO (for inhibitor stock solutions)
Methodology:
-
Proteome Preparation:
-
Homogenize fresh or frozen mouse brain tissue in ice-cold lysis buffer using a Dounce homogenizer.
-
Centrifuge the homogenate at low speed to remove cellular debris.
-
Perform ultracentrifugation on the supernatant to separate the membrane and soluble fractions.
-
Resuspend the membrane pellet in lysis buffer.
-
Determine the protein concentration of both the soluble and membrane fractions.
-
-
Inhibitor Incubation (Competitive Labeling):
-
Dilute the proteome samples to a final concentration of 1 mg/mL in lysis buffer.
-
Prepare serial dilutions of this compound in DMSO.
-
Add a small volume of the this compound dilutions (or DMSO as a vehicle control) to the proteome aliquots.
-
Incubate the samples for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
-
Probe Labeling:
-
Add the broad-spectrum serine hydrolase probe (e.g., FP-Rhodamine) to each proteome sample at a final concentration of ~1 µM.
-
Incubate for a specified time (e.g., 30 minutes) at room temperature.
-
-
SDS-PAGE and Fluorescence Scanning:
-
Quench the labeling reaction by adding SDS-PAGE loading buffer.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled serine hydrolases using a fluorescence gel scanner.
-
-
Data Analysis:
-
Compare the fluorescence intensity of the protein bands in the this compound-treated lanes to the vehicle control lane.
-
A significant reduction or complete absence of a band in the presence of this compound indicates that the corresponding serine hydrolase is a target of the inhibitor. The concentration at which 50% inhibition of labeling is observed can be used to determine the apparent IC50 value.
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No fluorescent signal in any lane, including the control. | Inactive probe. | Use a fresh aliquot of the activity-based probe. Ensure proper storage conditions (-20°C or -80°C, protected from light). |
| Insufficiently active enzymes in the proteome. | Use fresh or properly stored frozen tissue. Minimize freeze-thaw cycles. Ensure lysis buffer does not contain components that inhibit serine hydrolases. | |
| High background fluorescence on the gel. | Excess unbound probe. | Optimize the probe concentration and incubation time. Ensure the quenching step is effective. |
| Non-specific binding of the probe. | Include appropriate controls, such as heat-inactivated proteome, to assess non-specific labeling. | |
| Inconsistent band intensities between replicate lanes. | Pipetting errors. | Use calibrated pipettes and ensure accurate and consistent loading of protein and reagents. |
| Uneven gel polymerization. | Ensure gels are properly prepared and polymerized. | |
| No inhibition of FAAH band even at high this compound concentrations. | Inactive this compound. | Use a fresh stock of this compound. Verify the concentration of the stock solution. |
| Insufficient incubation time for irreversible inhibition. | Increase the pre-incubation time of this compound with the proteome to allow for covalent modification. | |
| Unexpected off-target bands are inhibited. | This compound may have off-target activity under the specific experimental conditions. | Confirm the identity of the off-target band using mass spectrometry. Perform dose-response experiments to determine the potency of inhibition. |
| Contamination of the this compound sample. | Verify the purity of the this compound compound. |
Visualizations
Caption: Workflow for Competitive Activity-Based Protein Profiling.
Caption: this compound's selective inhibition of FAAH.
References
- 1. Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: New Targets for Future Antidepressants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Emerging challenges in the design of selective substrates, inhibitors and activity‐based probes for indistinguishable proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dual blockade of FAAH and MAGL identifies behavioral processes regulated by endocannabinoid crosstalk in vivo - PMC [pmc.ncbi.nlm.nih.gov]
interpreting unexpected results in PF-3845 experiments
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using the selective FAAH inhibitor, PF-3845.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I treated my cells/animals with this compound, but I don't see the expected increase in anandamide (AEA) levels. What could be the reason?
A1: Several factors could contribute to the lack of an increase in AEA levels. Here is a step-by-step guide to troubleshoot this issue:
Troubleshooting Steps:
-
Verify Compound Integrity and Activity:
-
Improper Storage: this compound should be stored as a powder at -20°C for long-term stability. Stock solutions in DMSO can be stored at -80°C for up to a year, but repeated freeze-thaw cycles should be avoided.
-
Confirm FAAH Inhibition: Before measuring AEA levels, confirm that this compound is effectively inhibiting FAAH activity in your experimental system. You can perform an in vitro FAAH activity assay on lysates from your treated cells or tissues.
-
-
Review Experimental Parameters:
-
Sub-optimal Concentration/Dosage: The effective concentration of this compound can vary between cell lines and in vivo models. Ensure you are using a concentration that has been shown to be effective. For in vivo studies, a dose of 10 mg/kg is commonly used to achieve maximal elevation of AEA in the brain.[1]
-
Insufficient Treatment Duration: this compound is an irreversible inhibitor, but it takes time for AEA to accumulate. For in vivo experiments, maximal AEA elevation in the brain is typically observed between 7-12 hours after a single 10 mg/kg intraperitoneal injection.
-
Route of Administration (in vivo): Systemic administration (e.g., intraperitoneal) is generally more effective at increasing AEA levels in the brain and spinal cord than local administration.[2]
-
-
Check Sample Handling and Lipidomics Protocol:
-
Pre-analytical Issues: Endocannabinoid levels can change rapidly ex vivo. It is crucial to rapidly harvest and process tissues, including snap-freezing in liquid nitrogen, to prevent enzymatic degradation of AEA.
-
Lipid Extraction Efficiency: Ensure your lipid extraction protocol is optimized for endocannabinoids. The use of appropriate internal standards (e.g., deuterated AEA) is essential to control for extraction efficiency and analytical variability.
-
Q2: I'm observing unexpected phenotypic changes in my experiment that don't seem to be mediated by cannabinoid receptors. Is this compound causing off-target effects?
A2: this compound is a highly selective FAAH inhibitor.[3] However, it's important to consider the following:
-
High Concentrations: While highly selective, using this compound at concentrations significantly above the IC50 for FAAH could potentially lead to off-target interactions. It is recommended to perform a dose-response experiment to identify the lowest effective concentration.
-
Effects of Other N-acylethanolamines (NAEs): FAAH metabolizes other NAEs in addition to anandamide, such as N-palmitoylethanolamine (PEA) and N-oleoylethanolamine (OEA).[1] Inhibition of FAAH will lead to an increase in these lipids, which can have biological effects independent of cannabinoid receptors, for example, through PPARα.[2]
-
Vehicle Effects: Ensure that the vehicle used to dissolve this compound (e.g., DMSO and saline) is not causing the observed effects by including a vehicle-only control group in your experiments.
Q3: My this compound solution appears cloudy or precipitated after thawing. Is it still usable?
A3: this compound has limited solubility in aqueous solutions. If you observe precipitation, it is recommended to prepare a fresh stock solution.
-
Solubility: this compound is soluble in DMSO.[4] For in vivo studies, a common vehicle is 1% DMSO in normal saline.[5] When preparing this solution, it is crucial to ensure the this compound is fully dissolved in DMSO before adding the saline.
-
Storage: Store stock solutions in small aliquots at -80°C to minimize freeze-thaw cycles which can affect solubility and compound integrity.
Data Presentation
Table 1: In Vitro Potency and Selectivity of this compound
| Target | Species | IC50 / Ki | Notes |
| FAAH | Human | IC50 = 18 nM[6] | Potent, irreversible inhibition. |
| FAAH | Human | Ki = 0.23 µM[6] | |
| FAAH-2 | Human | IC50 > 10 µM[6] | Negligible activity, demonstrating high selectivity over FAAH-2. |
| Other Serine Hydrolases | Human, Mouse | No inhibition at 100 µM[3] | Profiled against a broad panel of serine hydrolases using activity-based protein profiling (ABPP). |
Table 2: Effect of this compound on Anandamide (AEA) and other N-acylethanolamine (NAE) Levels in vivo
| Tissue | Compound | Fold Increase (vs. Vehicle) | Species | Dosage & Time Point |
| Brain | AEA | >10-fold[1] | Mouse | 10 mg/kg i.p., 7-12 hours post-dose |
| Brain | PEA | >10-fold[1] | Mouse | 10 mg/kg i.p., 7-12 hours post-dose |
| Brain | OEA | >10-fold[1] | Mouse | 10 mg/kg i.p., 7-12 hours post-dose |
| Spinal Cord | AEA | Significant increase[2] | Mouse | 10 mg/kg i.p., 2 hours post-dose |
Experimental Protocols
Protocol 1: In Vitro FAAH Activity Assay
This protocol is adapted from commercially available fluorometric assay kits.
Materials:
-
Cell or tissue lysates
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0)
-
FAAH Substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)
-
This compound or other inhibitors
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 340-360 nm, Emission: 450-465 nm)
Procedure:
-
Prepare cell or tissue lysates in cold FAAH Assay Buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add your lysate, this compound at various concentrations, and FAAH Assay Buffer to a final volume.
-
Include a positive control (lysate with vehicle) and a negative control (no lysate).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding the FAAH substrate to all wells.
-
Measure the fluorescence kinetically for 30-60 minutes at 37°C or as an endpoint reading after a fixed time.
-
Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control.
Protocol 2: In Vivo Administration of this compound and Tissue Collection
Materials:
-
This compound
-
DMSO
-
Sterile normal saline (0.9% NaCl)
-
Liquid nitrogen
-
Surgical tools for tissue dissection
Procedure:
-
Preparation of Dosing Solution:
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
On the day of the experiment, dilute the stock solution in sterile normal saline to the final desired concentration. A common vehicle is 1% DMSO in saline.[5] Ensure the solution is clear and free of precipitates.
-
-
Administration:
-
Administer this compound to the animals via the desired route (e.g., intraperitoneal injection). A common dose is 10 mg/kg.[1]
-
Include a vehicle control group receiving the same volume of the DMSO/saline mixture.
-
-
Tissue Collection:
-
At the desired time point post-administration, euthanize the animals according to approved protocols.
-
Rapidly dissect the tissues of interest (e.g., brain, spinal cord, liver).
-
Immediately snap-freeze the tissues in liquid nitrogen to stop enzymatic activity.
-
Store the frozen tissues at -80°C until ready for analysis (e.g., lipidomics or FAAH activity assay).
-
Visualizations
FAAH Signaling Pathway
Caption: FAAH-mediated hydrolysis of anandamide and its inhibition by this compound.
Experimental Workflow for this compound In Vivo Study
Caption: A typical workflow for an in vivo experiment using this compound.
Troubleshooting Logic for Unexpected Results
Caption: Decision tree for troubleshooting unexpected results in this compound experiments.
References
- 1. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GitHub - pinczakko/GraphViz-Samples: A rather complex GraphViz DOT sample containing rather many hints for those interested in documenting his/her code via GraphViz DOT [github.com]
- 5. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of PF-3845 and URB597: Potency and Selectivity in FAAH Inhibition
In the landscape of pharmacological tools targeting the endocannabinoid system, the inhibitors of fatty acid amide hydrolase (FAAH), PF-3845 and URB597, have been pivotal in elucidating the physiological roles of this enzyme. Both compounds effectively increase the endogenous levels of anandamide and other fatty acid amides, yet they exhibit distinct profiles in terms of their potency and selectivity. This guide provides a detailed comparison of these two widely studied FAAH inhibitors, supported by experimental data, to aid researchers in their selection and application.
Potency: A Quantitative Comparison
The potency of an inhibitor is a critical parameter for its utility in both in vitro and in vivo studies. For irreversible inhibitors like this compound and URB597, potency is best described by the inactivation rate constant (k_inact) and the inhibitor affinity (K_i). A direct comparative study has shown that while both compounds have similar rates of inactivation, this compound exhibits a significantly higher binding affinity for FAAH, making it a more potent inhibitor overall.[1]
| Inhibitor | k_inact (s⁻¹) | K_i (μM) | k_inact/K_i (M⁻¹s⁻¹) |
| This compound | 0.0033 ± 0.0002 | 0.23 ± 0.03 | 14,310 |
| URB597 | 0.0033 ± 0.0003 | 2.0 ± 0.3 | 1,650 |
| Table 1: Comparison of the potency of this compound and URB597 against FAAH. The data indicates that the superior potency of this compound is primarily due to its higher binding affinity (lower K_i value).[1] |
Selectivity Profile: Beyond the Primary Target
The selectivity of a pharmacological inhibitor is paramount to ensure that its observed effects are attributable to the modulation of the intended target. While both this compound and URB597 are potent FAAH inhibitors, their selectivity profiles, particularly against other serine hydrolases, show marked differences.
In the central nervous system, both this compound and URB597 demonstrate high selectivity for FAAH , with no significant inhibition of other serine hydrolases detected in the brain.[1] However, a divergence in their selectivity is observed in peripheral tissues, most notably the liver.
URB597 has been shown to inhibit several liver carboxylesterases (CES) , specifically CES1 and CES2, which are crucial for the metabolism of various drugs and endogenous compounds.[1][2][3] In contrast, This compound exhibits exceptional selectivity, showing no significant off-target activity against these liver enzymes .[1] This high selectivity makes this compound a more suitable tool for studies where off-target effects in peripheral tissues could be a confounding factor.
| Target Enzyme | This compound Inhibition | URB597 Inhibition |
| FAAH (Brain) | Yes | Yes |
| Other Serine Hydrolases (Brain) | No | No |
| Carboxylesterases (Liver) | No | Yes |
| Table 2: Comparative selectivity of this compound and URB597 in brain and liver tissues.[1] |
Furthermore, kinetic studies have quantified the inhibitory activity of URB597 against human carboxylesterases:
| Enzyme | k_inact/K_i (M⁻¹s⁻¹) |
| hCES1 | 4.5 (±1.3) x 10³ |
| hCES2 | 3.9 (±1.0) x 10³ |
| Table 3: Bimolecular rate constants for the inhibition of human carboxylesterases 1 and 2 by URB597.[2] |
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust experimental protocols. The following are detailed descriptions of the key assays used in the characterization of this compound and URB597.
Fluorometric FAAH Activity Assay for IC₅₀ Determination
This assay is a common method for determining the half-maximal inhibitory concentration (IC₅₀) of FAAH inhibitors.
Principle: The assay utilizes a fluorogenic substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA).[4][5][6] FAAH cleaves this substrate, releasing the highly fluorescent 7-amino-4-methylcoumarin (AMC). The rate of fluorescence increase is directly proportional to FAAH activity.
Protocol Outline:
-
Enzyme Preparation: A source of FAAH, typically microsomal preparations from cells or tissues expressing the enzyme, is prepared.
-
Inhibitor Incubation: The enzyme preparation is pre-incubated with varying concentrations of the test inhibitor (e.g., this compound or URB597) for a defined period to allow for inhibitor binding.
-
Reaction Initiation: The fluorogenic substrate (AAMCA) is added to initiate the enzymatic reaction.
-
Fluorescence Measurement: The increase in fluorescence is monitored over time using a fluorometer with excitation and emission wavelengths appropriate for AMC (e.g., 340-360 nm excitation and 450-465 nm emission).
-
Data Analysis: The initial rates of the reaction at each inhibitor concentration are calculated. These rates are then plotted against the logarithm of the inhibitor concentration, and the data is fitted to a dose-response curve to determine the IC₅₀ value.
Competitive Activity-Based Protein Profiling (ABPP) for Selectivity
Competitive ABPP is a powerful chemical proteomic technique used to assess the selectivity of an inhibitor across a large number of enzymes in a native biological sample.[7][8][9][10]
Principle: This method employs a broad-spectrum, active site-directed covalent probe that labels a whole class of enzymes (e.g., serine hydrolases). The inhibitor of interest is pre-incubated with the proteome, and its ability to block the labeling of enzymes by the probe is assessed. A reduction in probe labeling of a particular enzyme indicates that it is a target of the inhibitor.
Protocol Outline:
-
Proteome Preparation: A complex biological sample, such as a tissue or cell lysate, is prepared.
-
Inhibitor Treatment: The proteome is treated with the test inhibitor (e.g., this compound or URB597) at various concentrations. A vehicle control (e.g., DMSO) is also included.
-
Probe Labeling: A broad-spectrum activity-based probe, such as a fluorophosphonate tagged with a reporter molecule (e.g., a fluorophore like TAMRA or a biotin tag for enrichment), is added to the inhibitor-treated proteome.
-
Analysis:
-
Gel-Based Analysis: The proteome is separated by SDS-PAGE, and the probe-labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated sample compared to the control indicates it is an off-target.
-
Mass Spectrometry-Based Analysis: If a biotinylated probe is used, the labeled proteins can be enriched using streptavidin beads and subsequently identified and quantified by mass spectrometry. This provides a more comprehensive and unbiased assessment of the inhibitor's selectivity.
-
Signaling Pathways and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Endocannabinoid signaling pathway and the action of FAAH inhibitors.
Caption: Workflow for determining inhibitor potency and selectivity.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluorimetric Assay of FAAH Activity | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Strategies for Competitive Activity-Based Protein Profiling in Small Molecule Inhibitor Discovery and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of PF-3845 and Other FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo efficacy of the fatty acid amide hydrolase (FAAH) inhibitor PF-3845 with other notable FAAH inhibitors, including URB597 and JNJ-42165279. The information is compiled from preclinical studies and is intended to assist researchers in selecting the appropriate tool compounds for their in vivo studies.
Executive Summary
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, leading to the activation of cannabinoid receptors CB1 and CB2, which has shown therapeutic potential in a variety of preclinical models of pain, inflammation, and neurological disorders. This compound is a potent and selective irreversible inhibitor of FAAH with a long duration of action in vivo.[1] This guide compares its in vivo performance against the well-characterized inhibitor URB597 and the clinical candidate JNJ-42165279.
Data Presentation: In Vivo Efficacy and Pharmacokinetics
The following tables summarize the quantitative data on the in vivo efficacy and pharmacokinetic properties of this compound, URB597, and JNJ-42165279.
Table 1: Comparative In Vivo Efficacy in Pain Models
| Inhibitor | Animal Model | Pain Type | Route of Administration | Dose Range | Key Efficacy Findings | Reference |
| This compound | Mouse | Inflammatory (LPS-induced tactile allodynia) | i.p. | 1-10 mg/kg | Dose-dependently reversed tactile allodynia. | [2] |
| Rat | Inflammatory (CFA-induced thermal hyperalgesia) | p.o. | 3-30 mg/kg | Significantly reduced thermal hyperalgesia. | [3] | |
| URB597 | Mouse | Inflammatory (LPS-induced tactile allodynia) | i.p. | 10 mg/kg | Reversed tactile allodynia. | [2] |
| Rat | Inflammatory (CFA-induced thermal hyperalgesia & mechanical allodynia) | i.p. | 0.3 mg/kg | Reduced mechanical allodynia and thermal hyperalgesia. | [4][5] | |
| Rat | Neuropathic (Partial sciatic nerve ligation) | i.p. | 0.3 mg/kg | No significant effect on mechanical allodynia. | [4][5] | |
| JNJ-42165279 | Rat | Neuropathic (Spinal nerve ligation) | p.o. | 3-60 mg/kg | Dose-dependently decreased tactile allodynia with an ED₉₀ of 22 mg/kg. | [6][7] |
Table 2: Effects on Brain Anandamide (AEA) Levels
| Inhibitor | Species | Dose and Route | Time Point | Fold Increase in Brain AEA | Reference |
| This compound | Mouse | 10 mg/kg, i.p. | 1-24 hours | ~7-10 fold increase, sustained for up to 24 hours. | [1] |
| Mouse (TBI model) | 5 mg/kg, i.p. (daily for 3 days) | 3 days | Significantly enhanced AEA levels. | [8] | |
| URB597 | Rat | 3 mg/kg, s.c. | Not specified | 2.2-fold increase in the brain. | [9] |
| JNJ-42165279 | Human | 10-100 mg, single oral dose | Peak | 5.5-10 fold increase in plasma AEA. | [10][11] |
| Human | 7 days of dosing | Trough | 40-70 fold increase in CSF AEA. | [11] |
Table 3: Pharmacokinetic Properties
| Inhibitor | Species | Route | Key Pharmacokinetic Parameters | Reference |
| This compound | Mouse | i.p. | Long duration of action, with FAAH inhibition lasting up to 24 hours. | [1] |
| URB597 | Rat | i.p. | Maximal inhibition of brain AEA hydrolysis from 15 min to 6 h after administration. | [12] |
| JNJ-42165279 | Rat | p.o. (20 mg/kg) | Cmax (plasma): 4.2 µM at 1h; Cmax (brain): 6.3 µM at 1h. | [6][7] |
| Human | p.o. | Mean plasma half-life: 8.14–14.1 h, supporting once-daily dosing. | [10] |
Experimental Protocols
Lipopolysaccharide (LPS)-Induced Inflammatory Pain Model in Mice
This model is used to assess the efficacy of compounds in reducing inflammatory pain, specifically tactile allodynia.
-
Animals: Male C57BL/6J mice.
-
Induction of Allodynia: A baseline measurement of paw withdrawal threshold to mechanical stimuli is taken using von Frey filaments. Subsequently, lipopolysaccharide (LPS) from E. coli is injected into the plantar surface of one hind paw.
-
Drug Administration: The FAAH inhibitor (e.g., this compound, URB597) or vehicle is administered intraperitoneally (i.p.) at a specified time point before or after the LPS injection.
-
Assessment of Mechanical Allodynia: At various time points after drug administration, the mechanical paw withdrawal threshold is reassessed using the up-down method with von Frey filaments.[13][14][15] A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group indicates an anti-allodynic effect.[2][16]
Controlled Cortical Impact (CCI) Model of Traumatic Brain Injury (TBI) in Mice
This model is used to induce a reproducible traumatic brain injury to study neuroinflammation, neuronal survival, and functional recovery.
-
Animals: Male C57BL/6 mice.
-
Surgical Procedure:
-
The mouse is anesthetized, and its head is fixed in a stereotaxic frame.
-
A midline scalp incision is made to expose the skull.
-
A craniotomy is performed over the desired cortical region (e.g., parietal cortex).
-
The tip of a pneumatically or electromagnetically driven impactor is positioned over the exposed dura.
-
The impactor is activated to deliver a controlled impact with defined velocity, depth, and dwell time.[4][8][10][12]
-
-
Drug Administration: this compound or vehicle is administered (e.g., i.p.) at a specified time post-injury, often with repeated daily doses.[15]
-
Outcome Measures:
-
Histological Analysis: Brain tissue is collected at the end of the study to assess lesion volume, neuronal degeneration (e.g., Fluoro-Jade B staining), and neuroinflammation (e.g., microglia/macrophage activation markers).
-
Behavioral Testing: A battery of behavioral tests is conducted to evaluate motor and cognitive deficits, such as the rotarod test for motor coordination and the Morris water maze for learning and memory.
-
Signaling Pathways and Experimental Workflows
Anandamide Signaling Pathway via CB1 and CB2 Receptors
Inhibition of FAAH leads to an accumulation of anandamide, which then activates cannabinoid receptors CB1 and CB2. These are G-protein coupled receptors (GPCRs) that primarily couple to the inhibitory G-protein, Gi/o. Activation of these receptors initiates a signaling cascade that ultimately modulates neuronal excitability and inflammatory responses.
Caption: Anandamide signaling pathway initiated by FAAH inhibition.
Experimental Workflow for In Vivo Efficacy Testing of FAAH Inhibitors
The following diagram illustrates a typical experimental workflow for evaluating the in vivo efficacy of an FAAH inhibitor in a preclinical model of inflammatory pain.
Caption: Workflow for in vivo testing of FAAH inhibitors.
Conclusion
This compound demonstrates robust in vivo efficacy in preclinical models of inflammatory pain, with a prolonged duration of action that correlates with sustained elevation of brain anandamide levels.[1] Its efficacy is comparable to or, in some models, potentially greater than URB597. JNJ-42165279 also shows significant efficacy, particularly in a model of neuropathic pain, and has been advanced to clinical trials.[6][7][13] The choice of inhibitor will depend on the specific research question, the desired duration of action, and the pain modality being investigated. This guide provides a foundation for making an informed decision for future in vivo studies targeting the FAAH enzyme.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anandamide-mediated CB1/CB2 cannabinoid receptor--independent nitric oxide production in rabbit aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Peripheral FAAH inhibition causes profound antinociception and protects against indomethacin-induced gastric lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Endocannabinoid signaling pathways: beyond CB1R and CB2R - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical Characterization of the FAAH Inhibitor JNJ-42165279 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Murine Model of Controlled Cortical Impact for the Induction of Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Fatty Acid Amide Hydrolase Inhibition by JNJ‐42165279: A Multiple‐Ascending Dose and a Positron Emission Tomography Study in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Controlled Cortical Impact Model of Mouse Brain Injury with Therapeutic Transplantation of Human Induced Pluripotent Stem Cell-Derived Neural Cells [jove.com]
- 12. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spontaneous inflammatory pain model from a mouse line with N-ethyl-N-nitrosourea mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | Quantification of stimulus-evoked tactile allodynia in free moving mice by the chainmail sensitivity test [frontiersin.org]
- 15. Controlled Cortical Impact for Modeling Traumatic Brain Injury in Animals | Springer Nature Experiments [experiments.springernature.com]
- 16. researchgate.net [researchgate.net]
PF-3845: A Potent and Selective Inhibitor of FAAH with Negligible Activity Against FAAH-2
For researchers, scientists, and drug development professionals, the selective inhibition of fatty acid amide hydrolase (FAAH) over its close homolog FAAH-2 is a critical consideration in the development of therapeutic agents targeting the endocannabinoid system. PF-3845 has emerged as a highly selective inhibitor of FAAH, demonstrating potent inactivation of this enzyme while exhibiting virtually no activity against FAAH-2. This guide provides a comparative analysis of this compound's selectivity, supported by quantitative data and detailed experimental methodologies.
Quantitative Comparison of this compound Inhibition: FAAH vs. FAAH-2
The selectivity of this compound for FAAH over FAAH-2 is evident from the significant difference in their inhibition constants. The following table summarizes the key quantitative data for this compound's activity against both enzymes.
| Enzyme | Inhibitor | Key Parameter | Value (Human) |
| FAAH | This compound | K_i_ | 0.23 μM[1][2] |
| k_inact_/K_i_ | 12,600 M⁻¹s⁻¹ | ||
| FAAH-2 | This compound | IC_50_ | >10 μM[1] |
K_i_ (Inhibition constant): A measure of the binding affinity of an inhibitor to an enzyme. A lower K_i_ value indicates a higher affinity. k_inact_/K_i_ (Second-order rate constant): A measure of the efficiency of an irreversible inhibitor. A higher value indicates greater efficiency of inactivation. IC_50_ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.
The data clearly illustrates that this compound is a potent inhibitor of FAAH, with a K_i_ in the nanomolar range. In stark contrast, its IC_50_ value against FAAH-2 is greater than 10 μM, indicating negligible inhibitory activity at concentrations where FAAH is significantly blocked.
Signaling Pathway and Mechanism of Action
FAAH and FAAH-2 are serine hydrolases that play a crucial role in the degradation of fatty acid amides, most notably the endocannabinoid anandamide (AEA).[3] By hydrolyzing AEA into arachidonic acid and ethanolamine, these enzymes terminate its signaling through cannabinoid receptors (CB1 and CB2), thereby modulating various physiological processes including pain, inflammation, and mood.[3] The selective inhibition of FAAH by this compound leads to an increase in endogenous anandamide levels, which in turn enhances the activation of cannabinoid receptors.
Caption: Differential inhibition of FAAH and FAAH-2 by this compound.
Experimental Protocols
The determination of this compound's selectivity for FAAH over FAAH-2 involves in vitro enzyme activity assays. Below are detailed methodologies for these key experiments.
FAAH Inhibition Assay (Fluorometric Method)
This assay is commonly used to determine the potency of inhibitors against FAAH.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Recombinant human FAAH is used as the enzyme source.
-
Substrate: A non-fluorescent FAAH substrate, such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA), is used.
2. Assay Procedure:
-
The assay is typically performed in a 96-well microplate format.
-
Recombinant FAAH enzyme is pre-incubated with varying concentrations of this compound in an appropriate assay buffer (e.g., Tris-HCl buffer, pH 9.0) for a specified period to allow for inhibitor binding.
-
The enzymatic reaction is initiated by the addition of the AAMCA substrate.
-
FAAH-mediated hydrolysis of AAMCA releases the fluorescent product 7-amino-4-methylcoumarin (AMC).
-
The increase in fluorescence is monitored over time using a fluorescence plate reader with excitation and emission wavelengths of approximately 360 nm and 465 nm, respectively.[4][5]
3. Data Analysis:
-
The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time curve.
-
The percentage of inhibition is calculated for each concentration of this compound relative to a control with no inhibitor.
-
The IC_50_ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve. For irreversible inhibitors like this compound, the K_i_ and k_inact_ values are determined by analyzing the time- and concentration-dependent inhibition data.[2]
FAAH-2 Inhibition Assay
While a specific detailed protocol for this compound against FAAH-2 is not publicly available, a similar fluorometric or radiometric assay would be employed.
1. Enzyme and Substrate Preparation:
-
Enzyme Source: Recombinant human FAAH-2 would be used as the enzyme source.
-
Substrate: A suitable substrate for FAAH-2, which may be the same as for FAAH (e.g., AAMCA) or another fatty acid amide, would be utilized.
2. Assay Procedure:
-
The assay procedure would follow the same principles as the FAAH inhibition assay described above. Recombinant FAAH-2 would be incubated with a range of this compound concentrations before the addition of the substrate.
-
The enzymatic activity would be measured by monitoring the formation of a fluorescent or radioactive product.
3. Data Analysis:
-
The IC_50_ value would be determined by plotting the percentage of FAAH-2 inhibition against the logarithm of the this compound concentration. The reported value of >10 μM indicates that even at this high concentration, this compound does not inhibit FAAH-2 activity by 50%.[1]
Experimental Workflow
The following diagram illustrates the general workflow for assessing the inhibitory activity of a compound like this compound against FAAH or FAAH-2.
Caption: General workflow for determining enzyme inhibition.
References
- 1. PF 3845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 2. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
Unveiling the Specificity of PF-3845: A Comparative Analysis of its Cross-Reactivity Profile
A deep dive into the selectivity of the potent fatty acid amide hydrolase (FAAH) inhibitor, PF-3845, reveals a highly specific interaction with its primary target, setting it apart from other compounds in its class. This guide provides a comparative analysis of this compound's cross-reactivity against other enzymes, supported by experimental data and detailed methodologies, to inform researchers and drug development professionals.
This compound is a selective and irreversible inhibitor of fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system responsible for the degradation of the neurotransmitter anandamide (AEA).[1][2] By blocking FAAH, this compound elevates AEA levels, which in turn modulates cannabinoid receptors CB1 and CB2 to produce analgesic, anti-inflammatory, and anxiolytic effects.[1][3] A critical aspect of its therapeutic potential lies in its selectivity, as off-target activity can lead to undesirable side effects.
Cross-Reactivity Profile: this compound in Comparison
Experimental evidence demonstrates that this compound possesses a superior selectivity profile compared to other well-known FAAH inhibitors. While it potently inhibits FAAH with a Ki value of 0.23 µM, it shows negligible activity against the related enzyme FAAH-2 (IC50 > 10 µM).[4] Broader screening using activity-based protein profiling (ABPP) has shown no discernible inhibition of other serine hydrolases in vivo.[5]
This high selectivity is in stark contrast to inhibitors like URB597, which has been shown to inhibit multiple carboxylesterases, particularly in the liver.[3][6] Another inhibitor, OL-135, while selective, is noted to have a short in vivo half-life and some inhibitory effects on carboxylesterases.[6] The exceptional selectivity of this compound is shared by its close analog, PF-04457845, which also shows no off-target inhibition of a wide range of serine hydrolases.[3][7] The unfortunate clinical failure of BIA 10-2474, which was found to inhibit several other lipases, underscores the critical importance of a clean cross-reactivity profile.[7][8]
| Inhibitor | Primary Target | Ki / IC50 on Primary Target | Off-Target Enzymes Inhibited | Reference |
| This compound | FAAH | Ki: 0.23 µM | FAAH-2 (IC50 > 10 µM); No other serine hydrolases detected by ABPP. | [4][5] |
| PF-04457845 | FAAH | IC50: 7.2 nM (human) | No off-target serine hydrolases detected by ABPP (up to 100 µM). | [3][9] |
| URB597 | FAAH | - | Multiple carboxylesterases and other serine hydrolases. | [3][5][6] |
| OL-135 | FAAH | Ki: 4.7 nM | Some carboxylesterases. | [5][6] |
Signaling Pathway and Mechanism of Action
The mechanism of action of this compound is centered on the potentiation of endogenous cannabinoid signaling. By irreversibly inhibiting FAAH, this compound prevents the breakdown of anandamide (AEA). The resulting accumulation of AEA leads to enhanced activation of cannabinoid receptors CB1 and CB2, which are widely distributed throughout the central and peripheral nervous systems and are involved in regulating pain, inflammation, and mood.[3][10][11]
Experimental Protocols
The selectivity of this compound and its counterparts is primarily determined using a competitive activity-based protein profiling (ABPP) approach. This powerful chemoproteomic technique allows for the assessment of enzyme activity directly within a complex biological sample.
Competitive Activity-Based Protein Profiling (ABPP)
Objective: To determine the selectivity of an inhibitor across a class of enzymes (e.g., serine hydrolases) in a native proteome.
Materials:
-
Tissue or cell proteomes (e.g., brain, liver membrane and soluble fractions)
-
FAAH inhibitor (e.g., this compound, PF-04457845, URB597)
-
Broad-spectrum activity-based probe (ABP) for serine hydrolases (e.g., FP-rhodamine or FP-biotin)
-
SDS-PAGE gels
-
Fluorescence gel scanner or streptavidin-blotting reagents
-
Appropriate buffers and reagents for protein quantification and analysis
Procedure:
-
Proteome Preparation: Homogenize tissues or lyse cells in an appropriate buffer to extract proteins. Separate into membrane and soluble fractions by ultracentrifugation. Determine protein concentration using a standard assay (e.g., BCA).
-
Inhibitor Incubation: Aliquot proteomes and pre-incubate with various concentrations of the test inhibitor (e.g., this compound) or vehicle control (e.g., DMSO) for a specified time (e.g., 30 minutes) at a controlled temperature (e.g., 37°C).
-
Probe Labeling: Add the broad-spectrum ABP (e.g., FP-rhodamine) to the inhibitor-treated proteomes and incubate for a further specified time (e.g., 1 hour) to allow the probe to covalently label the active sites of serine hydrolases that were not blocked by the inhibitor.
-
Reaction Quenching: Stop the labeling reaction by adding SDS-PAGE loading buffer and boiling the samples.
-
Gel Electrophoresis: Separate the proteins by SDS-PAGE.
-
Analysis:
-
Fluorescent Probe (e.g., FP-rhodamine): Visualize the labeled proteins directly by scanning the gel with a fluorescence scanner. A decrease in the fluorescence intensity of a protein band in the inhibitor-treated lane compared to the control lane indicates that the inhibitor has bound to and inhibited that enzyme.
-
Biotinylated Probe (e.g., FP-biotin): Transfer the proteins to a membrane and detect the biotin-labeled proteins using a streptavidin-HRP conjugate followed by chemiluminescence.
-
The high degree of selectivity exhibited by this compound for FAAH, as demonstrated by robust experimental methodologies, positions it as a valuable research tool and a promising scaffold for the development of therapeutics with a reduced risk of off-target effects. This comparative guide highlights the importance of comprehensive cross-reactivity profiling in drug discovery and underscores the superior profile of this compound relative to less selective alternatives.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PF 3845 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 5. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: PF-3845 Versus Genetic FAAH Knockout Models
Introduction
The endocannabinoid system plays a crucial role in regulating a multitude of physiological processes, including pain, inflammation, and mood. A key enzyme within this system is Fatty Acid Amide Hydrolase (FAAH), which is the primary catabolic enzyme for the endocannabinoid anandamide (AEA) and other related fatty acid amides.[1][2] Elevating the endogenous levels of anandamide by targeting FAAH is a major therapeutic strategy for various central nervous system disorders and pain.[1][3] Researchers primarily utilize two powerful methodologies to investigate the consequences of FAAH inactivation: pharmacological inhibition with selective compounds like PF-3845 and genetic deletion through the creation of FAAH knockout (FAAH-/-) mouse models.
This guide provides an objective comparison of these two approaches, presenting supporting experimental data, detailed protocols, and visual diagrams to aid researchers, scientists, and drug development professionals in understanding their respective applications, strengths, and limitations.
Mechanism of Action: Pharmacological Inhibition vs. Genetic Deletion
This compound is a potent, selective, and irreversible inhibitor of the FAAH enzyme.[4][5] When administered, it binds to and inactivates FAAH, preventing the hydrolysis of anandamide into arachidonic acid and ethanolamine.[1] This leads to a rapid and significant, yet transient, increase in the levels of anandamide and other FAAH substrates in various tissues.[4][6] The effects of this compound are dose-dependent and allow for temporal control over FAAH inhibition, making it an invaluable tool for studying the acute effects of elevated endocannabinoid tone.
In contrast, genetic FAAH knockout (FAAH-/-) models involve the complete deletion of the Faah gene.[7] This results in a lifelong absence of the FAAH enzyme and, consequently, chronically elevated levels of anandamide—approximately 15-fold higher in the brain compared to wild-type mice.[7] This model is essential for understanding the long-term physiological and developmental consequences of sustained FAAH deficiency and elevated endocannabinoid signaling.[8]
Data Presentation: Quantitative Comparisons
The primary biochemical outcome of both this compound administration and FAAH knockout is the elevation of anandamide and other N-acylethanolamines (NAEs). The magnitude of this effect varies across tissues.
Table 1: Comparative Effects on Endocannabinoid and Related Lipid Levels
| Model | Tissue | Anandamide (AEA) Fold Increase | Other Substrates Increased | Reference |
| This compound (10 mg/kg) | Brain | ~8-fold | OEA, PEA, N-acyl taurines | [4][6] |
| Spinal Cord | Significant Increase | N/A | [9] | |
| FAAH Knockout (-/-) | Brain | ~15-fold | OEA, PEA | [7] |
| Liver | Significant Increase | OEA, PEA | [7] |
Phenotypically, both models exhibit remarkable similarities in analgesia, anti-inflammatory responses, and anxiolysis, which are primarily mediated by Cannabinoid 1 (CB1) and Cannabinoid 2 (CB2) receptors.
Table 2: Comparative Phenotypic Effects
| Phenotype | Model | Key Findings | Receptor Dependence | Reference |
| Inflammatory Pain | This compound | Reverses LPS-induced tactile allodynia; reduces edema and hyperalgesia. | CB1 and CB2 | [9][10] |
| FAAH -/- | Reduced pain sensation and inflammation in formalin and LPS models. | CB1 and CB2 | [7][10] | |
| Neuropathic Pain | This compound | Attenuates hyperalgesia in spared nerve injury (SNI) models. | CB1 | [11] |
| FAAH -/- | Conflicting results; some models show no effect on thermal hyperalgesia, suggesting potential compensatory changes. | N/A | [12][13] | |
| Neuroinflammation | This compound | Suppresses iNOS and COX-2 expression post-TBI; promotes M2 microglial phenotype. | CB1 and CB2 | [4][14] |
| FAAH -/- | Can exacerbate inflammatory response to beta-amyloid in astrocytes, suggesting complex roles. | PPARα/γ, TRPV1 | [15] | |
| Anxiety | This compound | Produces rapid and long-lasting anxiolytic effects. | CB1 (implicated) | [5] |
| FAAH -/- | Reduced anxiety-like behavior in elevated plus maze and light-dark tests. | CB1 | [15][16] | |
| Side Effects | This compound | Lacks cannabimimetic side effects (e.g., hypomotility, catalepsy, hypothermia). | N/A | [9][12] |
| FAAH -/- | Baseline hypoalgesia without the full spectrum of THC-like behavioral effects. | N/A | [7][12] |
Experimental Protocols
To ensure reproducibility and accurate comparison, detailed methodologies are critical. Below is a representative protocol for assessing anti-allodynic effects in a lipopolysaccharide (LPS)-induced inflammatory pain model.
LPS-Induced Tactile Allodynia Model
-
Animals: Adult male C57BL/6J mice (for this compound studies) and FAAH+/+ (wild-type) and FAAH-/- littermates are used. Animals are housed under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Induction of Inflammation: A baseline paw withdrawal threshold is measured. Subsequently, 2.5 µg of LPS in 10 µL of sterile saline is injected into the plantar surface of one hind paw (intraplantar, i.pl.). The contralateral paw receives a saline injection as a control.[9][17]
-
Drug Administration (this compound Group): 24 hours post-LPS injection, when allodynia is fully developed, mice are administered this compound (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection. A vehicle group receives the corresponding vehicle.[9]
-
Behavioral Testing (Mechanical Allodynia):
-
Paw withdrawal thresholds are measured using von Frey filaments at set time points before and after drug/vehicle administration.
-
Mice are placed on an elevated mesh floor and allowed to acclimate.
-
Filaments of increasing force are applied to the plantar surface of the paw until a withdrawal response is elicited. The 50% withdrawal threshold is calculated using the up-down method.
-
-
Biochemical Analysis:
-
Brain and spinal cord tissues are rapidly dissected, flash-frozen, and stored at -80°C.
-
Endocannabinoid levels (AEA, 2-AG) are quantified using liquid chromatography-mass spectrometry (LC-MS/MS) to confirm target engagement.[9]
-
Data Analysis: Paw withdrawal thresholds are analyzed using a two-way ANOVA with post-hoc tests to compare between treatment groups (Vehicle vs. This compound) or genotypes (FAAH+/+ vs. FAAH-/-) over time.
Signaling Pathways and Downstream Effects
The elevation of anandamide resulting from either this compound or FAAH knockout initiates downstream signaling primarily through cannabinoid receptors. This cascade leads to the observed anti-inflammatory and analgesic effects.
Increased anandamide acts as an agonist at CB1 receptors, which are abundant in the central and peripheral nervous systems, and CB2 receptors, which are primarily expressed on immune cells.[4] Activation of these receptors leads to the suppression of pro-inflammatory mediators. For example, studies have shown that FAAH inhibition with this compound down-regulates the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), key enzymes in inflammatory pathways.[4][18] This modulation contributes significantly to the reduction of inflammation and pain.
Conclusion: Choosing the Right Model
Both pharmacological inhibition with this compound and genetic FAAH knockout are indispensable models for exploring the endocannabinoid system.
-
This compound offers unparalleled temporal control, allowing researchers to study the acute consequences of FAAH inhibition in adult animals without the confounding variables of developmental compensation.[19] It is an ideal tool for preclinical therapeutic testing and for dissecting the immediate roles of anandamide in physiological and pathological states.
-
The FAAH knockout model provides a window into the chronic, lifelong effects of elevated anandamide signaling.[7] It is crucial for understanding the system's role in development, baseline pain perception, and emotional regulation. However, researchers must be cautious of potential compensatory mechanisms that may develop due to the constitutive absence of the enzyme, which can sometimes lead to phenotypes that differ from acute pharmacological inhibition, particularly in complex models like neuropathic pain.[12][13]
References
- 1. Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of fatty acid amide hydrolase produces analgesia by multiple mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation | Semantic Scholar [semanticscholar.org]
- 4. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. academic.oup.com [academic.oup.com]
- 9. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Regulation of Inflammatory Pain by Inhibition of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fatty acid amide hydrolase activity in the dorsal periaqueductal gray attenuates neuropathic pain and associated dysautonomia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Fatty Acid Amide Hydrolase (FAAH) to Treat Pain and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jneurosci.org [jneurosci.org]
- 14. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Faah fatty acid amide hydrolase [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 16. Fatty Acid Amide Hydrolase (FAAH) Knockout Mice Exhibit Enhanced Acquisition of an Aversive, but not of an Appetitive, Barnes Maze Task - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Inhibition of Fatty Acid Amide Hydrolase by this compound Alleviates the Nitrergic and Proinflammatory Response in Rat Hippocampus Following Acute Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluating Fatty Acid Amide Hydrolase as a Suitable Target for Sleep Promotion in a Transgenic TauP301S Mouse Model of Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Duration of Action of PF-3845 and Other FAAH Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of the fatty acid amide hydrolase (FAAH) inhibitor PF-3845 with other notable inhibitors, URB597 and OL-135. The information presented is supported by experimental data to assist researchers in selecting the most appropriate tool for their in vivo studies.
Introduction to FAAH Inhibition
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA) and other related N-acyl ethanolamines (NAEs). Inhibition of FAAH leads to an increase in the levels of these signaling lipids, potentiating their effects at cannabinoid and other receptors. This mechanism is a promising therapeutic strategy for various conditions, including pain, inflammation, and anxiety. The duration of action of a FAAH inhibitor is a crucial parameter for in vivo studies, influencing dosing regimens and the interpretation of experimental outcomes. This compound is a potent and selective irreversible inhibitor of FAAH.[1]
Comparative Efficacy and Duration of Action
Experimental data indicates that this compound exhibits a longer duration of FAAH inhibition in vivo compared to other well-characterized inhibitors such as URB597 and OL-135.[1]
Table 1: Comparison of in vivo Duration of Action of FAAH Inhibitors
| Inhibitor | Type | Duration of FAAH Inhibition | Peak Effect on NAE Levels | Reference |
| This compound | Irreversible (Urea-based) | Sustained for > 7-12 hours | Maintained at maximal levels for up to 7-12 hours | [2] |
| URB597 | Irreversible (Carbamate-based) | ~70% inhibition at 16 hours, complete recovery in 24 hours | Peaks between 30 mins and 2 hours, then decreases | [2][3] |
| OL-135 | Reversible (α-ketoheterocycle) | < 4 hours | Short-lived elevation | [4] |
Signaling Pathway of FAAH
The following diagram illustrates the central role of FAAH in the degradation of anandamide and the mechanism by which FAAH inhibitors enhance endocannabinoid signaling.
Caption: FAAH signaling pathway and the action of this compound.
Experimental Workflow for Assessing Duration of Action
The following diagram outlines a typical experimental workflow for comparing the in vivo duration of action of different FAAH inhibitors.
Caption: Workflow for in vivo FAAH inhibitor comparison.
Experimental Protocols
A generalized protocol for assessing the in vivo duration of action of FAAH inhibitors is described below. Specific details may need to be optimized based on the experimental model and objectives.
Objective: To determine and compare the time-course of FAAH inhibition in the brain following administration of this compound, URB597, and OL-135.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound, URB597, OL-135
-
Vehicle (e.g., 1% DMSO in saline)
-
[³H]-Anandamide ([³H]-AEA)
-
Scintillation counter
-
Homogenization buffer (e.g., TME buffer: 50 mM Tris-HCl, 1 mM EDTA, 3 mM MgCl₂, pH 7.4)
-
Bovine Serum Albumin (fatty acid-free)
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system
Procedure:
-
Animal Dosing:
-
Divide mice into treatment groups (n=4-6 per group/time point): Vehicle, this compound (e.g., 10 mg/kg, i.p.), URB597 (e.g., 10 mg/kg, i.p.), and OL-135 (e.g., 30 mg/kg, i.p.). Doses should be based on established literature.[5]
-
Administer the respective compounds via intraperitoneal (i.p.) injection.
-
-
Tissue Collection:
-
At designated time points post-injection (e.g., 1, 4, 8, 12, and 24 hours), euthanize the mice.
-
Rapidly dissect the brains and snap-freeze them in liquid nitrogen. Store at -80°C until analysis.
-
-
FAAH Activity Assay (adapted from literature):
-
Homogenize brain tissue in ice-cold TME buffer.
-
Centrifuge the homogenate at low speed to remove debris.
-
Determine the protein concentration of the supernatant.
-
For the assay, incubate a specific amount of protein from the supernatant with [³H]-AEA in the presence of 0.1% fatty acid-free BSA at 37°C.
-
Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).
-
Separate the aqueous phase (containing the [³H]-ethanolamine product) from the organic phase (containing unreacted [³H]-AEA).
-
Quantify the radioactivity in the aqueous phase using a scintillation counter.
-
FAAH activity is expressed as the amount of [³H]-ethanolamine produced per minute per milligram of protein.
-
-
LC-MS/MS Analysis of Endocannabinoid Levels:
-
Homogenize a separate portion of the brain tissue.
-
Perform lipid extraction using an appropriate organic solvent mixture.
-
Analyze the lipid extracts using a validated LC-MS/MS method to quantify the levels of anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA).
-
Data Analysis:
-
Calculate the percentage of FAAH inhibition for each inhibitor group at each time point relative to the vehicle-treated control group.
-
Plot the time-course of FAAH inhibition for each compound.
-
Plot the time-course of the changes in brain endocannabinoid levels for each inhibitor.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to determine significant differences between the inhibitor groups at each time point.
Conclusion
The selection of a FAAH inhibitor for in vivo research should be guided by the desired duration of action and the specific experimental paradigm. This compound offers a significantly longer duration of FAAH inhibition compared to URB597 and OL-135, making it a suitable tool for studies requiring sustained elevation of endocannabinoid levels.[1] This extended action can simplify dosing schedules and ensure consistent target engagement throughout the experimental window. In contrast, the shorter-acting inhibitors may be preferable for studies investigating the acute effects of FAAH inhibition. The provided experimental framework offers a basis for researchers to conduct their own comparative studies to validate these findings within their specific models.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Acute Administration of URB597 Fatty Acid Amide Hydrolase Inhibitor Prevents Attentional Impairments by Distractors in Adolescent Mice [frontiersin.org]
- 4. Chemical Probes of Endocannabinoid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the FAAH Inhibitors PF-3845 and PF-04457845: A Guide for Researchers
This guide provides a detailed comparative analysis of two prominent fatty acid amide hydrolase (FAAH) inhibitors, PF-3845 and its successor, PF-04457845. Developed for researchers, scientists, and drug development professionals, this document outlines their mechanisms of action, pharmacological properties, and in vivo efficacy, supported by experimental data.
Introduction
Fatty acid amide hydrolase (FAAH) is a critical enzyme in the endocannabinoid system, primarily responsible for the degradation of the endogenous cannabinoid anandamide (AEA). Inhibition of FAAH elevates AEA levels, leading to analgesic, anti-inflammatory, and anxiolytic effects without the psychotropic side effects associated with direct cannabinoid receptor agonists.[1][2][3] this compound and PF-04457845 are both irreversible, covalent inhibitors of FAAH, functioning by carbamylating the enzyme's catalytic serine nucleophile.[1][3] This guide will delve into a head-to-head comparison of these two influential research compounds.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound and PF-04457845, highlighting the significantly enhanced potency of PF-04457845.
| Parameter | This compound | PF-04457845 | Reference |
| hFAAH IC50 | 18 nM | 7.2 nM | [4][5] |
| rFAAH IC50 | Not explicitly stated | 7.4 nM | [6] |
| hFAAH k_inact/K_i | 12,600 M⁻¹s⁻¹ | 40,300 M⁻¹s⁻¹ | [5] |
| rFAAH k_inact/K_i | 3,900 M⁻¹s⁻¹ | 32,400 M⁻¹s⁻¹ | [5] |
| FAAH-2 IC50 | >10 µM | Not explicitly stated, but highly selective | [4] |
| In Vivo Efficacy (Rat Inflammatory Pain Model - MED) | 3 mg/kg (p.o.) | 0.1 mg/kg (p.o.) | [3][7] |
hFAAH: human Fatty Acid Amide Hydrolase; rFAAH: rat Fatty Acid Amide Hydrolase; IC50: half-maximal inhibitory concentration; k_inact/K_i: second-order rate constant for enzyme inactivation, a measure of potency for irreversible inhibitors; MED: Minimum Effective Dose; p.o.: oral administration.
Mechanism of Action and Signaling Pathway
Both this compound and PF-04457845 act as irreversible inhibitors of FAAH. By blocking FAAH activity, they prevent the breakdown of anandamide (AEA) and other fatty acid amides. This leads to an accumulation of AEA, which can then bind to and activate cannabinoid receptors (CB1 and CB2), resulting in various physiological effects, including pain relief and reduced inflammation.
Caption: Mechanism of FAAH inhibition by this compound and PF-04457845.
Experimental Protocols
Fluorometric FAAH Activity Assay
This protocol outlines a common method for determining the in vitro potency of FAAH inhibitors.
Objective: To measure the enzymatic activity of FAAH in the presence of varying concentrations of an inhibitor to determine the IC50 value.
Materials:
-
Recombinant human or rat FAAH enzyme
-
FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)
-
FAAH Substrate: A fluorogenic substrate such as arachidonoyl-7-amino-4-methylcoumarin amide (AAMCA) or oleamide.
-
Test compounds (this compound, PF-04457845) dissolved in DMSO.
-
96-well microplate, preferably white or black for fluorescence measurements.
-
Fluorescence microplate reader.
Procedure:
-
Enzyme Preparation: Dilute the recombinant FAAH enzyme to the desired concentration in cold FAAH Assay Buffer.
-
Inhibitor Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in FAAH Assay Buffer to the final desired concentrations.
-
Incubation: To the wells of the microplate, add the diluted enzyme and the test compound dilutions. For irreversible inhibitors, a pre-incubation period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) is crucial to allow for the covalent modification of the enzyme.[5]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the FAAH substrate to each well.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex=360 nm, Em=465 nm for AMC-based substrates) in a kinetic mode for a set period (e.g., 30-60 minutes) at 37°C.[8]
-
Data Analysis: Calculate the rate of reaction (increase in fluorescence over time). Plot the percentage of FAAH inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Competitive Activity-Based Protein Profiling (ABPP)
This protocol is used to assess the selectivity of an inhibitor against a broad range of other enzymes, particularly other serine hydrolases.
Objective: To determine the selectivity of this compound and PF-04457845 by measuring their ability to compete with a broad-spectrum activity-based probe for binding to active serine hydrolases in a complex proteome.
Materials:
-
Cell or tissue lysates (e.g., brain, liver).
-
Test compounds (this compound, PF-04457845) dissolved in DMSO.
-
Broad-spectrum serine hydrolase activity-based probe (ABP) tagged with a reporter molecule (e.g., fluorophosphonate-rhodamine, FP-rhodamine).
-
SDS-PAGE gels and associated electrophoresis equipment.
-
Fluorescence gel scanner.
Procedure:
-
Proteome Preparation: Prepare proteomes from cells or tissues by homogenization in a suitable buffer.
-
Inhibitor Incubation: Pre-incubate aliquots of the proteome with varying concentrations of the test compounds or vehicle (DMSO) for a specified time (e.g., 30 minutes) at room temperature.
-
Probe Labeling: Add the activity-based probe (e.g., FP-rhodamine) to each proteome sample and incubate for a further period (e.g., 30 minutes) to allow the probe to label the active sites of serine hydrolases that have not been inhibited by the test compound.
-
SDS-PAGE: Quench the labeling reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE.
-
Visualization: Visualize the labeled proteins by scanning the gel using a fluorescence scanner. The intensity of the fluorescent bands corresponds to the activity of the respective serine hydrolases.
-
Analysis: Compare the fluorescent profiles of the inhibitor-treated samples to the vehicle control. A decrease in the intensity of a specific band in the presence of the inhibitor indicates that the inhibitor has bound to and inhibited that particular enzyme. The high selectivity of PF-04457845 is demonstrated by the specific disappearance of the FAAH band with minimal to no change in the intensity of other serine hydrolase bands.[5]
Caption: Experimental workflow for competitive ABPP.
In Vivo Performance
Both this compound and PF-04457845 have demonstrated efficacy in animal models of pain. However, consistent with its enhanced in vitro potency, PF-04457845 is significantly more potent in vivo.
In a rat model of inflammatory pain (Complete Freund's Adjuvant-induced), PF-04457845 showed a minimum effective dose (MED) of 0.1 mg/kg administered orally.[1][3] In contrast, this compound required a 30-fold higher oral dose of 3 mg/kg to achieve a similar analgesic effect in the same model.[7]
Furthermore, oral administration of PF-04457845 in rats resulted in a long duration of action, with a single 1 mg/kg dose showing efficacy for 24 hours, accompanied by near-complete inhibition of FAAH activity and a sustained elevation of anandamide in the brain.[1][2] Studies in mice have shown that PF-04457845 at doses up to 10 mg/kg did not produce the typical side effects associated with direct cannabinoid agonists, such as impaired motility, catalepsy, or changes in body temperature.[1][2]
Selectivity Profile
A key advantage of PF-04457845 over its predecessor and other FAAH inhibitors like URB597 is its exceptional selectivity. Competitive activity-based protein profiling (ABPP) has shown that even at high concentrations (100 µM), PF-04457845 is completely selective for FAAH, with no off-target inhibition of other serine hydrolases in various tissues.[5] In contrast, while this compound is also selective, PF-04457845 represents a significant improvement in minimizing potential off-target effects.
Conclusion
PF-04457845 is a substantially more potent and selective FAAH inhibitor compared to this compound. Its high in vitro potency translates to significantly improved in vivo efficacy, allowing for a much lower effective dose in preclinical pain models. The exquisite selectivity of PF-04457845, as demonstrated by comprehensive proteomic profiling, minimizes the risk of off-target effects, making it a superior tool for studying the therapeutic potential of FAAH inhibition. For researchers investigating the role of the endocannabinoid system in various pathologies, PF-04457845 offers a more precise and potent pharmacological probe than its predecessor, this compound.
References
- 1. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanistic and pharmacological characterization of PF-04457845: a highly potent and selective fatty acid amide hydrolase inhibitor that reduces inflammatory and noninflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Fluorimetric Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of the pharmacology and tolerability of PF-04457845, an irreversible inhibitor of fatty acid amide hydrolase-1, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fatty Acid Amide Hydrolase (FAAH) Activity Fluorometric Assay Kit - Elabscience® [elabscience.com]
Confirming In Vivo Target Engagement of PF-3845: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methods to confirm in vivo target engagement of PF-3845, a potent and selective inhibitor of Fatty Acid Amide Hydrolase (FAAH). This document outlines supporting experimental data and contrasts this compound with other well-known FAAH inhibitors.
This compound is an irreversible inhibitor of FAAH, an enzyme responsible for the degradation of the endocannabinoid anandamide (AEA) and other related signaling lipids.[1] Inhibition of FAAH by this compound leads to increased levels of AEA, which in turn modulates cannabinoid receptors CB1 and CB2, producing analgesic, anti-inflammatory, and anxiolytic effects.[2][3][4] Confirming that this compound effectively engages its target in a living system is crucial for interpreting pharmacological data and advancing its therapeutic development.
This guide details the primary methodologies for confirming this compound's in vivo target engagement, presents a comparison with alternative FAAH inhibitors, and provides detailed experimental protocols.
Comparison of In Vivo Target Engagement for FAAH Inhibitors
The following table summarizes the in vivo target engagement characteristics of this compound compared to other notable FAAH inhibitors, URB597 and OL-135.
| Feature | This compound | URB597 | OL-135 |
| Mechanism of Action | Irreversible, covalent modification of the active site serine.[1] | Irreversible carbamate inhibitor.[1] | Reversible inhibitor.[3] |
| In Vivo Potency (Mouse Brain FAAH) | Rapid and complete inactivation at 10 mg/kg, i.p.[1] | Complete inactivation at 10 mg/kg, i.p., but more transient than this compound.[1] | Dose-dependent reversal of allodynia, suggesting target engagement.[3] |
| Effect on Brain Anandamide (AEA) Levels | Significant and sustained elevation for up to 24 hours post-dose.[1] | More transient elevation of AEA, returning to near-baseline by 7 hours post-dose.[1] | Elevates AEA levels to produce antinociceptive effects.[3] |
| In Vivo Selectivity | Highly selective for FAAH with no other serine hydrolase off-targets detected by competitive ABPP.[1] | Inhibits other serine hydrolases in peripheral tissues, including carboxylesterases.[1] | Selective for FAAH. |
| Reported In Vivo Models | Inflammatory pain, traumatic brain injury, anxiety.[2][4] | Neuropathic and inflammatory pain, anxiety.[5][6] | Inflammatory and thermal pain models.[3] |
Key Experimental Protocols for In Vivo Target Engagement
Confirmation of this compound target engagement in vivo is primarily achieved through two key experimental approaches: direct measurement of FAAH activity in tissues from treated animals and quantification of the downstream substrate, anandamide (AEA). A third method, competitive activity-based protein profiling (ABPP), is invaluable for assessing both target engagement and inhibitor selectivity across the proteome.
Ex Vivo FAAH Activity Assay
This assay directly measures the enzymatic activity of FAAH in tissue homogenates from animals previously treated with this compound. A reduction in FAAH activity compared to vehicle-treated controls indicates target engagement.
Experimental Protocol:
-
Animal Dosing: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle to mice.
-
Tissue Collection: At a designated time point post-dosing, euthanize the animals and rapidly harvest brain tissue.
-
Homogenization: Homogenize the tissue in ice-cold assay buffer (e.g., Tris-HCl buffer).
-
Protein Quantification: Determine the protein concentration of the homogenate using a standard method (e.g., BCA assay).
-
Enzymatic Reaction:
-
Incubate a defined amount of protein homogenate with a radiolabeled substrate, such as [¹⁴C-ethanolamine]-anandamide.
-
The reaction allows active FAAH to hydrolyze the substrate, releasing [¹⁴C]-ethanolamine.
-
-
Reaction Termination and Product Separation:
-
Stop the reaction by adding an organic solvent.
-
Separate the product ([¹⁴C]-ethanolamine) from the unreacted substrate using chromatography.
-
-
Quantification: Measure the amount of [¹⁴C]-ethanolamine using liquid scintillation counting.
-
Data Analysis: Express FAAH activity as the amount of product formed per unit of time per amount of protein. Compare the activity in this compound-treated samples to vehicle-treated controls.
Quantification of Anandamide (AEA) by LC-MS/MS
This method quantifies the in vivo accumulation of anandamide, the primary substrate of FAAH, in tissues following this compound administration. Elevated AEA levels are a direct consequence of FAAH inhibition.
Experimental Protocol:
-
Animal Dosing and Tissue Collection: As described in the FAAH activity assay.
-
Lipid Extraction:
-
Sample Purification:
-
Centrifuge the homogenate to pellet proteins and other cellular debris.
-
The supernatant containing the lipids can be further purified using solid-phase extraction (SPE) to remove interfering substances.[7]
-
-
LC-MS/MS Analysis:
-
Inject the purified extract onto a liquid chromatography (LC) system, typically with a C18 reverse-phase column, to separate AEA from other lipids.[3]
-
The eluent from the LC is introduced into a tandem mass spectrometer (MS/MS) operating in multiple reaction monitoring (MRM) mode for sensitive and specific detection of AEA and the internal standard.[7]
-
-
Data Analysis: Quantify AEA levels by comparing the peak area ratio of endogenous AEA to the internal standard against a standard curve. Express results as pmol or ng of AEA per mg or g of tissue.
Competitive Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to assess the engagement of an inhibitor with its target enzyme within a complex proteome, and to identify potential off-targets.[8][9] For an irreversible inhibitor like this compound, this method can confirm target engagement and selectivity in vivo.
Experimental Protocol:
-
Animal Dosing: Treat animals with this compound or vehicle as previously described.[1]
-
Tissue Lysis: Harvest tissues of interest and prepare proteome lysates.
-
Probe Labeling: Incubate the proteomes with a broad-spectrum, active-site-directed probe that targets serine hydrolases, such as a fluorophosphonate (FP) probe conjugated to a reporter tag (e.g., FP-rhodamine).[1]
-
Analysis:
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the probe-labeled enzymes using in-gel fluorescence scanning.
-
-
Interpretation:
-
FAAH that has been engaged by this compound in vivo will not be available to react with the FP probe, resulting in a decrease or absence of the fluorescent signal at the molecular weight corresponding to FAAH.
-
The signal intensities of other serine hydrolases should remain unchanged, demonstrating the selectivity of this compound for FAAH.[1]
-
Visualizing the Pathways and Processes
To better illustrate the concepts described, the following diagrams were generated using the DOT language.
References
- 1. Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Actions of the FAAH inhibitor URB597 in neuropathic and inflammatory chronic pain models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The fatty acid amide hydrolase inhibitor URB 597: interactions with anandamide in rhesus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
A Comparative Guide to the Off-Target Profiles of PF-3845 and URB597
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the off-target profiles of two prominent fatty acid amide hydrolase (FAAH) inhibitors, PF-3845 and URB597. The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate tool for their studies.
Introduction
This compound and URB597 are both widely utilized inhibitors of fatty acid amide hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (AEA).[1] By inhibiting FAAH, these compounds elevate endogenous AEA levels, leading to the activation of cannabinoid receptors and subsequent therapeutic effects, including analgesia and anxiolysis. However, the utility of a chemical probe is critically dependent on its selectivity. Off-target activities can lead to confounding experimental results and potential toxicities. This guide evaluates the selectivity of this compound and URB597 to inform target validation studies and drug development programs.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following table summarizes the inhibitory potency of this compound and URB597 against their primary target, FAAH, and key off-targets identified in preclinical studies. This compound demonstrates a significantly cleaner off-target profile compared to URB597.
| Target | This compound (or close analog PF-04457845) | URB597 |
| Primary Target | ||
| Fatty Acid Amide Hydrolase (FAAH) | kinact/Ki = 40,300 M-1s-1 (hFAAH) [2] | IC50 = 5 nM (rat brain) [3] |
| Off-Targets | ||
| Carboxylesterase 1 (CES1) | No inhibition observed up to 100 µM[2] | kinact/Ki = 4.5 x 103 M-1s-1 [4][5] |
| Carboxylesterase 2 (CES2) | No inhibition observed up to 100 µM[2] | kinact/Ki = 3.9 x 103 M-1s-1 [4][5] |
| Other Serine Hydrolases | No off-targets identified in broad proteomic screens[2] | Inhibition of several other serine hydrolases observed[6] |
Key Findings on Off-Target Profiles
This compound , and its closely related analog PF-04457845, exhibit a remarkably high degree of selectivity for FAAH.[2][7] Extensive off-target screening using activity-based protein profiling (ABPP) in various human and mouse proteomes (brain, liver, heart) revealed no significant inhibition of other serine hydrolases, even at concentrations up to 100 µM.[2] This high selectivity minimizes the potential for confounding experimental results arising from unintended target engagement.
In contrast, URB597 has been shown to inhibit several off-target enzymes, most notably carboxylesterases (CES).[4][5] Studies have demonstrated that URB597 inhibits human CES1 and CES2 with significant potency.[4][5] This lack of selectivity could lead to unintended biological effects, as carboxylesterases are involved in the metabolism of a wide range of endogenous lipids and xenobiotics. Researchers using URB597 should consider these off-target activities when interpreting their data.
Experimental Protocols
The evaluation of the off-target profiles of this compound and URB597 relies on established biochemical and proteomic techniques.
Competitive Activity-Based Protein Profiling (ABPP)
This powerful proteomic technique is used to assess the selectivity of enzyme inhibitors in a native biological context.
Principle: ABPP utilizes active site-directed chemical probes that covalently bind to the active enzymes within a complex proteome. In a competitive experiment, the proteome is pre-incubated with the inhibitor of interest (e.g., this compound or URB597) before the addition of a broad-spectrum activity-based probe (e.g., a fluorophosphonate-rhodamine probe for serine hydrolases). If the inhibitor binds to a particular enzyme, it will block the subsequent binding of the probe. The level of probe labeling for each enzyme is then quantified, typically by gel-based methods or mass spectrometry, to determine the inhibitor's potency and selectivity across the entire enzyme family.[6][8]
Protocol Outline:
-
Proteome Preparation: Tissues or cells are homogenized and fractionated to isolate the desired proteome (e.g., brain membrane fraction).
-
Inhibitor Incubation: The proteome is incubated with varying concentrations of the test inhibitor (this compound or URB597) or a vehicle control (DMSO).
-
Probe Labeling: A broad-spectrum activity-based probe (e.g., FP-rhodamine) is added to the proteome and incubated to allow for labeling of active enzymes.
-
Analysis:
-
Gel-Based ABPP: The proteome is separated by SDS-PAGE, and the labeled enzymes are visualized by in-gel fluorescence scanning. A decrease in fluorescence intensity for a specific protein band in the inhibitor-treated sample compared to the control indicates inhibition.
-
Mass Spectrometry-Based ABPP: The probe-labeled proteins are enriched, digested, and analyzed by LC-MS/MS to identify and quantify the labeled enzymes. This provides a more comprehensive and unbiased assessment of inhibitor selectivity.
-
Radiometric FAAH Activity Assay
This is a standard biochemical assay used to determine the potency of FAAH inhibitors.
Principle: This assay measures the activity of FAAH by quantifying the enzymatic hydrolysis of a radiolabeled substrate, typically anandamide labeled in the ethanolamine portion ([¹⁴C]-ethanolamine-anandamide).[2][9] In the presence of an inhibitor, the rate of hydrolysis will decrease.
Protocol Outline:
-
Enzyme Source: A source of FAAH, such as rat brain homogenates or recombinant human FAAH, is used.
-
Inhibitor Pre-incubation: The enzyme is pre-incubated with varying concentrations of the inhibitor (this compound or URB597) to allow for binding to the enzyme.
-
Substrate Addition: The radiolabeled substrate, [¹⁴C]-anandamide, is added to initiate the enzymatic reaction.
-
Reaction Quenching and Product Separation: The reaction is stopped, and the product, [¹⁴C]-ethanolamine, is separated from the unreacted substrate, typically by liquid-liquid extraction.
-
Quantification: The amount of [¹⁴C]-ethanolamine is quantified using a scintillation counter. The inhibitor's IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Visualizations
Endocannabinoid Signaling Pathway
Caption: Endocannabinoid signaling pathway and points of intervention for this compound and URB597.
Experimental Workflow for Off-Target Profiling
Caption: Workflow for competitive activity-based protein profiling (ABPP).
Conclusion
Based on the currently available data, This compound demonstrates a superior off-target profile compared to URB597 . Its high selectivity for FAAH makes it a more precise chemical probe for studying the physiological roles of this enzyme and the endocannabinoid system. Researchers should be aware of the known off-target activities of URB597, particularly its inhibition of carboxylesterases, which may influence experimental outcomes. The choice of inhibitor should be carefully considered based on the specific research question and the potential for off-target effects to confound the results.
References
- 1. researchgate.net [researchgate.net]
- 2. Assay of FAAH Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. URB 597 | Fatty Acid Amide Hydrolase | Tocris Bioscience [tocris.com]
- 4. Covalent Inhibition of Recombinant Human Carboxylesterase 1 and 2 and Monoacylglycerol Lipase by the Carbamates JZL184 and URB597 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Covalent inhibition of recombinant human carboxylesterase 1 and 2 and monoacylglycerol lipase by the carbamates JZL184 and URB597 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanistic and Pharmacological Characterization of PF-04457845: A Highly Potent and Selective Fatty Acid Amide Hydrolase Inhibitor That Reduces Inflammatory and Noninflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Radiometric Assay of FAAH Activity [pubmed.ncbi.nlm.nih.gov]
literature comparison of PF-3845's effects across different animal models
An Essential Guide for Researchers in Pharmacology and Drug Development
PF-3845, a potent and selective inhibitor of fatty acid amide hydrolase (FAAH), has emerged as a significant tool in preclinical research for its ability to modulate the endocannabinoid system. By preventing the degradation of the endogenous cannabinoid anandamide (AEA), this compound offers a therapeutic strategy for a range of pathologies without the psychotropic side effects associated with direct cannabinoid receptor agonists. This guide provides a comprehensive comparison of this compound's effects across various mouse and rat models, presenting key quantitative data, detailed experimental protocols, and visual summaries of its mechanism of action.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound in different animal models. These data highlight the compound's consistent mechanism of elevating anandamide levels and its diverse therapeutic effects.
Table 1: Effects of this compound on Anandamide (AEA) and FAAH Activity
| Animal Model | Species | Dose & Route | Tissue | Outcome | Reference |
| Traumatic Brain Injury (TBI) | Mouse | 5 mg/kg, i.p. (daily for 3 days) | Brain | ~8-fold increase in AEA levels; >96% FAAH inhibition | [1] |
| Inflammatory Pain (LPS) | Mouse | 10 mg/kg, i.p. | Brain & Spinal Cord | Significant increase in AEA levels | [2][3] |
| Control (Naïve) | Mouse | 10 mg/kg, i.p. (3 hours) | Liver & Plasma | Significant increase in N-acyl taurines (NATs) | [4] |
Table 2: Behavioral and Physiological Effects of this compound Across Animal Models
| Model | Species | Dose & Route | Key Behavioral/Physiological Outcome | Reference |
| Pain & Inflammation | ||||
| Traumatic Brain Injury (TBI) | Mouse | 5 mg/kg, i.p. | Improved motor function, working memory; reduced anxiety-like behavior | [1][5] |
| Inflammatory Pain (LPS-induced allodynia) | Mouse | 10 mg/kg, i.p. | Reversal of tactile allodynia | [2][3] |
| Neuropathic Pain (Spared Nerve Injury) | Rat | 2 mg/kg, i.p. | Attenuation of hyperalgesia | |
| Experimental Periodontitis | Mouse | N/A (in vivo admin.) | Decreased number of osteoclasts and reduced alveolar bone loss | |
| Neuropsychiatric & Behavioral | ||||
| Acute Stress | Rat | 5 mg/kg, i.p. | Ameliorated plasma corticosterone release; attenuated inflammatory gene expression in hippocampus | |
| Prenatal Valproic Acid (Autism Model) | Rat | N/A | Attenuated social behavioral deficits in males | |
| Anxiety (Acute Stress/Corticosterone) | Mouse | N/A | Exerted rapid and long-lasting anti-anxiety effects |
Table 3: Anti-inflammatory and Neuroprotective Effects of this compound in Mice
| Model | Key Molecular/Cellular Outcomes | Reference |
| Traumatic Brain Injury (TBI) | - Reduced cortical lesion volume[1]- Suppressed expression of COX-2 and iNOS[1]- Increased expression of Arginase-1 (M2 microglia marker)[1]- Upregulated anti-apoptotic Bcl-2 and antioxidant Hsp70/72 proteins[1][5] | [1][5] |
| BV2 Microglial Cells (in vitro) | - Suppressed LPS-induced PGE₂ production- Down-regulated COX-2, iNOS, IL-6, IL-1β, and MCP1 expression | |
| Experimental Periodontitis | - Suppressed osteoclast differentiation and bone resorption- Inhibited RANKL-induced phosphorylation of ERK and IκBα |
Note: While this compound has demonstrated efficacy via oral administration in some models, specific pharmacokinetic parameters such as half-life, Cmax, Tmax, and oral bioavailability in mice and rats are not extensively detailed in the reviewed literature. A related, more potent FAAH inhibitor, PF-04457845, has been shown to be orally bioavailable in rats.[6]
Signaling Pathways and Experimental Workflows
Visual diagrams provide a clear understanding of the molecular mechanisms and experimental designs employed in this compound research.
Detailed Experimental Protocols
A clear methodology is crucial for the replication and validation of scientific findings. Below are summaries of protocols used in key studies.
Traumatic Brain Injury (TBI) Model in Mice
-
Animals: Eight-week-old male C57BL/6 mice.[1]
-
Induction: Anesthesia is induced with isoflurane. A craniotomy is performed over the parietal cortex. A controlled cortical impact (CCI) device is used to induce a unilateral brain injury of specific depth and velocity.[1]
-
Drug Administration: Post-injury, mice receive daily intraperitoneal (i.p.) injections of this compound (e.g., 5 mg/kg) or a vehicle solution.[1]
-
Behavioral Assessment: A battery of tests is conducted at various time points post-injury to assess functional recovery. This may include the beam walk test for fine motor coordination, the Y-maze for hippocampus-dependent working memory, and the elevated plus-maze for anxiety-like behavior.[1][5]
-
Biochemical and Histological Analysis: At the end of the study, brain tissue is collected. FAAH activity is measured via radiolabeled AEA hydrolysis assays. Endocannabinoid levels (AEA, 2-AG) are quantified using liquid chromatography-mass spectrometry (LC-MS/MS). Brain sections are stained (e.g., with Fluoro-Jade B) to quantify neuronal degeneration and lesion volume.[1]
LPS-Induced Inflammatory Pain Model in Mice
-
Animals: Wild-type, CB1 knockout, or CB2 knockout mice.
-
Induction: Inflammatory pain is induced by injecting lipopolysaccharide (LPS) from E. coli into the plantar surface of one hind paw. The contralateral paw is injected with saline to serve as a control.[2]
-
Drug Administration: this compound (e.g., 10 mg/kg, i.p.) or other FAAH inhibitors are administered systemically. For local effect studies, low doses (e.g., 1-10 µg) can be injected directly into the paw.[2]
-
Behavioral Assessment: Tactile allodynia (pain from a non-painful stimulus) is measured 24 hours post-LPS injection using calibrated von Frey filaments. The paw withdrawal threshold is determined using the "up-down" method.[2]
-
Biochemical Analysis: Brain and spinal cord tissues are collected to quantify AEA and 2-AG levels via LC-MS/MS to correlate central endocannabinoid levels with the anti-allodynic effects.[2][3]
Acute Stress Model in Rats
-
Animals: Male Wistar rats.
-
Drug Administration: Rats are pretreated with this compound (5 mg/kg, i.p.) or vehicle one hour prior to stress exposure.
-
Induction: Acute stress is induced by placing the rats in a restraint device for varying durations (e.g., 60 to 360 minutes).
-
Biochemical and Gene Expression Analysis: Immediately following the stress period, blood is collected for plasma corticosterone analysis. The dorsal hippocampus is isolated to measure FAAH activity and analyze the mRNA expression of inflammatory-related genes (e.g., iNOS, COX-2, IL-6) via qPCR.
References
- 1. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fatty acid amide hydrolase (FAAH) inhibitor this compound acts in the nervous system to reverse LPS-induced tactile allodynia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The fatty acid amide hydrolase inhibitor this compound promotes neuronal survival, attenuates inflammation and improves functional recovery in mice with traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of PF-04457845: A Highly Potent, Orally Bioavailable, and Selective Urea FAAH Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Essential Safety and Handling Protocols for PF-3845
For Immediate Implementation by Laboratory Personnel
This guide provides critical safety and logistical information for the handling and disposal of PF-3845, a potent and irreversible inhibitor of fatty acid amide hydrolase (FAAH). Adherence to these protocols is essential to ensure personnel safety and maintain a secure research environment. As a valued partner in your scientific endeavors, we are committed to providing comprehensive support that extends beyond the product itself, fostering a culture of safety and enabling groundbreaking research.
Immediate Safety Information: Understanding the Risks
This compound is a powerful bioactive small molecule that requires careful handling to prevent accidental exposure. While a comprehensive toxicological profile is not fully established, its mechanism of action as an irreversible enzyme inhibitor necessitates stringent safety precautions.
Hazard Identification and Precautions:
| Hazard | Precaution |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled. Avoid direct contact and aerosol generation. |
| Serious Eye Damage/Irritation | Causes serious eye irritation. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. |
Data synthesized from the this compound Safety Data Sheet.
Operational Plan: Personal Protective Equipment (PPE) and Handling
A systematic approach to handling this compound, from receipt to disposal, is crucial. The following step-by-step guidance outlines the mandatory procedures.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent any potential exposure.
| PPE Component | Specification | Rationale |
| Gloves | Nitrile, double-gloved | Prevents skin contact. Double gloving provides an extra layer of protection. |
| Eye Protection | Chemical safety goggles | Protects eyes from splashes and airborne particles. |
| Lab Coat | Standard, fully buttoned | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of any aerosols or fine powders. |
Step-by-Step Handling Protocol
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Ensure the storage location is clearly labeled and accessible only to authorized personnel.
Preparation of Stock Solutions:
-
All handling of solid this compound and preparation of stock solutions must be conducted within a certified chemical fume hood.
-
Before weighing, decontaminate the balance and surrounding area.
-
Use dedicated spatulas and weighing boats.
-
To prepare a stock solution, slowly add the solvent to the vial containing the pre-weighed this compound to minimize dust formation.
-
Cap the vial securely and vortex until the compound is fully dissolved.
Use in Experiments:
-
When adding this compound to experimental setups (e.g., cell culture plates), work within a biological safety cabinet if sterility is required, employing careful pipetting techniques to avoid splashes or aerosols.
-
Always transport solutions in sealed, secondary containers.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation and Collection:
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing boats, pipette tips, vials) must be collected in a dedicated, clearly labeled hazardous waste container lined with a chemically resistant bag.
-
Liquid Waste: Unused or waste solutions of this compound, including the first rinse of any glassware, must be collected in a designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with other chemical waste streams unless compatibility is confirmed.
Disposal Procedure:
-
Ensure all waste containers are securely sealed.
-
Store waste in a designated, secure area away from general laboratory traffic.
-
Arrange for disposal through your institution's Environmental Health and Safety (EHS) office. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this compound down the drain or in the regular trash.
Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a detailed methodology for a common experimental procedure involving this compound.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Chemical fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Preparation: Don all required PPE and work within a certified chemical fume hood.
-
Weighing: Tare a sterile, pre-labeled microcentrifuge tube on the analytical balance. Carefully weigh the desired amount of this compound (e.g., 4.565 mg for 1 mL of a 10 mM solution, based on a molecular weight of 456.46 g/mol ).
-
Solubilization: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound.
-
Mixing: Securely cap the tube and vortex thoroughly until the solid is completely dissolved. Visually inspect the solution to ensure there are no particulates.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Workflow Visualization
The following diagram illustrates the key decision points and procedural flow for the safe handling of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
